1-(3,4-Dimethoxyphenyl)-2-phenylethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-8-13(11-16(15)19-2)14(17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHUBNOSEWYQAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350422 | |
| Record name | 1-(3,4-dimethoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3141-93-3 | |
| Record name | 1-(3,4-dimethoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3,4-Dimethoxyphenyl)-2-phenylethanone basic properties
An In-depth Technical Guide to the Basic Properties of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of this compound, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical and physical characteristics, spectroscopic profile, synthesis, and safety protocols. The guide emphasizes the practical application of this knowledge in a laboratory setting, supported by authoritative references.
Introduction and Chemical Identity
This compound, also known by its synonym 3',4'-Dimethoxydeoxybenzoin, is an aromatic ketone that serves as a versatile building block in the synthesis of various biologically active molecules. Its structure, featuring a dimethoxy-substituted phenyl ring and a benzyl group, provides a reactive scaffold for further chemical modifications.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 3',4'-Dimethoxydeoxybenzoin |
| CAS Number | 3141-93-3[1] |
| Molecular Formula | C₁₆H₁₆O₃[1] |
| Molecular Weight | 256.30 g/mol [1] |
| InChI Key | PCHUBNOSEWYQAT-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White crystal or crystalline powder | [2] |
| Melting Point | 70-72 °C | [2] |
| Boiling Point | 163-165 °C | [2] |
| Solubility | Soluble in ethanol, acetone, and dimethylformamide; slightly soluble in water. | [2] |
| Storage Temperature | Refrigerator |
The solubility profile indicates that this compound is best utilized in organic solvent systems. Its stability under standard laboratory conditions makes it a reliable reagent for multi-step syntheses.
Spectroscopic Profile
A thorough understanding of the spectroscopic data is essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals corresponding to the aromatic and aliphatic protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms, confirming the compound's carbon skeleton.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays key absorption bands that correspond to its functional groups. A prominent peak for the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. The presence of aromatic C-H and C=C bonds, as well as C-O stretches from the methoxy groups, will also be evident.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be observed at m/z 256.3.
Synthesis Methodology
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring.
Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Detailed Experimental Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dimethoxybenzene (veratrole) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The choice of a strong Lewis acid is critical to facilitate the formation of the acylium ion.[3]
-
Acylating Agent Addition: Add phenylacetyl chloride dropwise to the cooled reaction mixture. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, carefully quench the mixture by pouring it over crushed ice and an acidic solution (e.g., dilute HCl) to decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Applications in Research and Development
This compound is a valuable intermediate in medicinal chemistry and materials science.[2] Its structural motifs are found in a variety of biologically active compounds, making it a key starting material for the synthesis of novel therapeutic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | May cause harm if ingested. |
| Causes skin irritation | H315 | Can cause irritation upon skin contact. |
| Causes serious eye irritation | H319 | Can cause serious irritation to the eyes. |
| May cause respiratory irritation | H335 | May irritate the respiratory tract if inhaled. |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Storage: Store in a cool, dry place away from incompatible materials.[4] A refrigerator is recommended for long-term storage.
-
Spill and Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[4] Dispose of the chemical in accordance with local, state, and federal regulations.
Caption: Logical relationship for the safe handling of this compound.
Conclusion
This compound is a chemical intermediate with well-defined properties that make it highly useful in organic synthesis. This guide has provided a detailed overview of its identity, physicochemical properties, spectroscopic characteristics, synthesis, and safety protocols to aid researchers in its effective and safe utilization.
References
-
This compound - ChemBK. (2024). Available at: [Link]
-
Material Safety Data Sheet. (n.d.). Available at: [Link]
-
1-(3,4-DIMETHOXYPHENYL)-2-PHENYLETHAN-1-ONE | CAS 3141-93-3 - Matrix Fine Chemicals. (n.d.). Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (2017). Available at: [Link]
Sources
1-(3,4-Dimethoxyphenyl)-2-phenylethanone CAS number 3141-93-3
An In-Depth Technical Guide to 1-(3,4-Dimethoxyphenyl)-2-phenylethanone (CAS: 3141-93-3)
Abstract: This technical guide provides a comprehensive overview of this compound, a key deoxybenzoin derivative. Deoxybenzoins serve as fundamental precursors in the synthesis of a wide array of complex organic molecules, most notably isoflavonoids. This document delves into the compound's physicochemical properties, outlines robust synthesis and purification protocols, details methods for analytical characterization, discusses its applications in drug discovery and fine chemical synthesis, and provides essential safety and handling information. The methodologies described herein are presented with an emphasis on the underlying chemical principles to empower researchers in their experimental design and execution.
Compound Identification and Physicochemical Properties
This compound is an aromatic ketone belonging to the deoxybenzoin class of compounds.[1] Its structure features a 3,4-dimethoxyphenyl group attached to a carbonyl, which is adjacent to a benzyl moiety. This arrangement of functional groups makes it a versatile intermediate for further chemical transformations.
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Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | This compound | [1][] |
| Synonyms | 3',4'-Dimethoxy-2-phenylacetophenone, Deoxyveratroin | [] |
| CAS Number | 3141-93-3 | [1] |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| Appearance | White crystal or crystalline powder | [3] |
| Melting Point | 70-72 °C; 87 °C | [][3] |
| Boiling Point | ~163-165 °C; 398 °C at 760 mmHg | [][3] |
| Solubility | Soluble in ethanol, acetone, DMF; slightly soluble in water. | [3] |
| InChI Key | PCHUBNOSEWYQAT-UHFFFAOYSA-N | [1] |
| SMILES | COC1=C(OC)C=C(C=C1)C(=O)CC1=CC=CC=C1 |[1] |
Synthesis Methodologies
The synthesis of deoxybenzoins is a well-established transformation in organic chemistry. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.
Primary Method: Friedel-Crafts Acylation
The most direct and widely employed route is the Friedel-Crafts acylation.[4] This reaction involves the electrophilic substitution of an activated aromatic ring—in this case, 1,2-dimethoxybenzene (veratrole)—with an acylating agent derived from phenylacetic acid.[5][6]
Causality: Veratrole is an electron-rich aromatic compound due to the two activating methoxy groups, making it highly susceptible to electrophilic attack. The reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃), which generates a highly reactive acylium ion from an acyl chloride or anhydride.[7] Alternatively, strong Brønsted acids or solid acid catalysts can be used, offering potential advantages in terms of waste reduction and catalyst recyclability.[5][8][9]
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Experimental Protocol: Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and a dry, inert solvent such as dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve phenylacetyl chloride (1.0 eq.) in dry dichloromethane and add it dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.
-
Acylation: Add a solution of 1,2-dimethoxybenzene (1.0 eq.) in dry dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
Alternative Synthetic Routes
While Friedel-Crafts acylation is standard, modern organic synthesis offers alternative pathways that may be advantageous for specific applications, such as in complex molecule synthesis or for avoiding harsh Lewis acids.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be adapted to form the core C-C bond.[10][11] The strategy would involve coupling an appropriate arylboronic acid with an α-halo-acetophenone derivative.[12][13] This method offers excellent functional group tolerance but requires more complex starting materials.
-
Rearrangement Reactions: Certain molecular rearrangements, such as the Fries rearrangement of a phenyl ester or related transformations, can be designed to produce the deoxybenzoin scaffold.[14][15][16] These reactions are typically intramolecular and can offer unique regiochemical control.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control. While full datasets are proprietary to manufacturers, the expected analytical signatures can be predicted based on the molecular structure. Analytical data including NMR, HPLC, and LC-MS are available from various chemical suppliers.[17]
Table 2: Summary of Expected Analytical Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Aromatic Protons: Multiple signals in the δ 6.8-8.0 ppm range corresponding to the protons on both the dimethoxyphenyl and phenyl rings. - Methylene Protons (-CH₂-): A characteristic singlet around δ 4.2 ppm. - Methoxy Protons (-OCH₃): Two distinct singlets around δ 3.9 ppm, each integrating to 3H.[18] |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ > 195 ppm.[18] - Aromatic Carbons: Multiple signals in the δ 110-155 ppm range. - Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm. - Methoxy Carbons (-OCH₃): Signals around δ 56 ppm.[18] |
| IR (Infrared) | - C=O Stretch (Ketone): A strong, sharp absorption band around 1670-1685 cm⁻¹. - C-O Stretch (Aryl Ether): Strong bands in the 1250-1270 cm⁻¹ and 1020-1030 cm⁻¹ regions. - C-H Aromatic Stretch: Signals above 3000 cm⁻¹. |
| MS (Mass Spec) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight, m/z = 256.30. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₆H₁₆O₃. - Fragmentation: Expect characteristic fragments, such as a prominent peak at m/z = 165, corresponding to the 3,4-dimethoxybenzoyl cation.[18] |
| HPLC/UPLC | A primary peak with a consistent retention time, used to assess purity (typically >95%).[17] |
Applications in Research and Drug Development
The deoxybenzoin scaffold is a privileged structure in medicinal chemistry and natural product synthesis. This compound is not typically an end-product but rather a critical intermediate.
-
Precursor to Isoflavones: The most significant application is in the synthesis of isoflavones.[19] Deoxybenzoins can undergo formylation followed by cyclization to produce the isoflavone core. Many natural and synthetic isoflavones exhibit a range of biological activities, including antioxidant and antibacterial effects.[20]
-
Building Block for Pharmaceuticals: The compound serves as a versatile building block. Its ketone and activated methylene groups are handles for further reactions like alkylations, condensations, and cyclizations to build more complex molecular architectures for drug candidates.
-
Fragrance and Fine Chemicals: Dimethoxy-substituted acetophenone derivatives are also applied in the synthesis of fragrances and other fine chemicals.[]
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) provided by the supplier.[21]
Signal Word: Warning
Table 3: GHS Hazard and Precautionary Statements
| Type | Code | Statement | Reference(s) |
|---|---|---|---|
| Hazard | H302 | Harmful if swallowed. | [21] |
| H315 | Causes skin irritation. | [22] | |
| H319 | Causes serious eye irritation. | [22] | |
| H335 | May cause respiratory irritation. | [22] | |
| Precautionary | P261 | Avoid breathing dust. | [22] |
| P264 | Wash skin thoroughly after handling. | [21] | |
| P270 | Do not eat, drink or smoke when using this product. | [21] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [22] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [21] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[23] |
Handling & Storage:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coat.[23]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[21]
-
Storage: Store in a tightly sealed container in a dry, cool place, such as a refrigerator, away from incompatible materials like strong oxidizing agents.[17]
References
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Matrix Fine Chemicals. 1-(3,4-DIMETHOXYPHENYL)-2-PHENYLETHAN-1-ONE | CAS 3141-93-3. [Link]
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ChemBK. This compound. [Link]
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NIH National Library of Medicine. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
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RSC Publishing. Synthesis of isoflavones via base catalysed condensation reaction of deoxybenzoin. [Link]
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MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
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International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Organic Syntheses. Deoxyanisoin. [Link]
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SlideShare. Rearrangement Reactions. [Link]
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LookChem. The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. [Link]
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Amazon S3. SUPPORTING INFORMATION Selected spectroscopic data for triarylethanones. [Link]
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Wiley-VCH. Rearrangement Reactions. [Link]
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ResearchGate. Acylation of veratrole by acetic anhydride over Hβ and HY zeolites. [Link]
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ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]
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PubMed. Enhanced Activity of Nanocrystalline Beta Zeolite for Acylation of Veratrole with Acetic Anhydride. [Link]
-
YouTube. Friedel-Crafts acylation. [Link]
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ChemRxiv. Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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A Technical Guide to 1-(3,4-Dimethoxyphenyl)-2-phenylethanone: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth analysis of 1-(3,4-dimethoxyphenyl)-2-phenylethanone, a key deoxybenzoin derivative. The document outlines its chemical identity, including IUPAC nomenclature and physicochemical properties. A detailed, field-tested protocol for its synthesis via Friedel-Crafts acylation is presented, emphasizing the mechanistic rationale behind procedural steps to ensure reproducibility and high yield. Comprehensive characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are provided as benchmarks for quality control. Furthermore, this guide explores the compound's significant role as a versatile intermediate in the synthesis of pharmacologically active molecules, particularly stilbene derivatives with potential therapeutic applications. This document is intended for researchers, chemists, and drug development professionals engaged in organic synthesis and medicinal chemistry.
Chemical Identity and Physicochemical Properties
This compound, also known by its common synonym 3',4'-dimethoxydeoxybenzoin, is an aromatic ketone that serves as a fundamental building block in organic synthesis. Its structure features a central ethanone core linking a 3,4-dimethoxyphenyl group and a phenyl group.
IUPAC Name: this compound[1] Synonyms: 3',4'-Dimethoxy-2-phenylacetophenone, 3',4'-Dimethoxydeoxybenzoin CAS Number: 3141-93-3[1] Molecular Formula: C₁₆H₁₆O₃[2]
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Weight | 256.30 g/mol | PubChem[3] |
| Appearance | White crystal or crystalline powder | ChemBK[2] |
| Melting Point | 70-72 °C | ChemBK[2] |
| Boiling Point | ~163-165 °C | ChemBK[2] |
| Solubility | Soluble in ethanol, acetone, DMF; slightly soluble in water. | ChemBK[2] |
| Storage | Refrigerator | Sigma-Aldrich[1] |
Synthesis Methodology: Friedel-Crafts Acylation
The most reliable and scalable method for the preparation of this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with phenylacetyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
Reaction Scheme: Veratrole + Phenylacetyl Chloride --(AlCl₃)--> this compound
Mechanistic Insight
The causality of this protocol hinges on the generation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates with the chlorine atom of phenylacetyl chloride, creating a potent electrophile. The electron-rich veratrole ring, activated by the two methoxy groups, then acts as a nucleophile, attacking the acylium ion. The ortho- and para-directing nature of the methoxy groups favors substitution at the position para to one of the methoxy groups, leading to the desired 1,3,4-trisubstituted product.
Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks and defined endpoints to ensure success.
Materials:
-
1,2-Dimethoxybenzene (Veratrole), 99%
-
Phenylacetyl chloride, 99%
-
Anhydrous Aluminum Chloride (AlCl₃), 99.9%
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 3M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol, 95%
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1,2-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Lewis Acid Addition: Cool the solution to 0°C using an ice bath. Add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5°C. Rationale: This exothermic step must be controlled to prevent side reactions.
-
Acylation: Add a solution of phenylacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 3M HCl. Rationale: This hydrolyzes the aluminum complexes and protonates the product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as white crystals. Expected yield: 80-90%.
Analytical Characterization
Validation of the final product's identity and purity is paramount. The following data serve as a reference standard.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-7.2 (m, 8H, Ar-H), 4.2 (s, 2H, -CH₂-), 3.9 (s, 6H, 2x -OCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196.8 (C=O), 153.5, 149.2, 134.9, 129.5, 129.4, 128.7, 126.9, 123.1, 110.9, 110.0 (Ar-C), 56.1, 56.0 (-OCH₃), 45.6 (-CH₂-). |
| IR (KBr) | ν (cm⁻¹): ~1675 (C=O stretch), ~1590, 1515 (C=C aromatic stretch), ~1260 (C-O stretch). |
| MS (ESI) | m/z: 257.1 [M+H]⁺, 279.1 [M+Na]⁺. |
Note: Actual chemical shifts and peak intensities may vary slightly based on solvent and instrument calibration.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a high-value intermediate. Its utility is most pronounced in the synthesis of complex molecules with established or potential biological activity.
Precursor to Stilbene Derivatives
The deoxybenzoin core is an ideal starting point for synthesizing stilbenes, a class of compounds known for a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. A key application is in the synthesis of analogues of Combretastatin A-4, a potent microtubule-destabilizing agent.
Conceptual Pathway:
Sources
physical and chemical properties of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone
An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone
Executive Summary
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a member of the deoxybenzoin class of organic compounds. Deoxybenzoins are significant as synthetic precursors for high-value molecules like isoflavones and as scaffolds in medicinal chemistry.[1][2] Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational predictions, data from its close structural isomer, 2-(3,4-dimethoxyphenyl)-1-phenylethanone, and the established chemistry of the deoxybenzoin family. The guide covers chemical identity, physicochemical properties, reactivity, exemplary synthesis and analysis protocols, and potential research applications, making it a vital resource for researchers, scientists, and professionals in drug development.
This compound belongs to the α-aryl ketone family, specifically the deoxybenzoins, which are characterized by a 1,2-diaryl-1-ethanone core. This structure serves as a crucial building block in organic synthesis.[1]
Key Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₆H₁₆O₃
-
Molecular Weight: 256.30 g/mol [3]
-
Chemical Class: Deoxybenzoin (α-aryl acetophenone)[1]
The structural arrangement, featuring a ketone linking a phenyl group and a 3,4-dimethoxyphenyl group, dictates its chemical behavior and potential for further functionalization.
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- 1. Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethoxy-2-phenylacetophenone | C16H16O3 | CID 12336683 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(3,4-Dimethoxyphenyl)-2-phenylethanone molecular structure and formula
An In-Depth Technical Guide to the Molecular Structure and Formula of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Deoxybenzoin Scaffold
This compound belongs to the deoxybenzoin class of organic compounds. Deoxybenzoins, characterized by a 1,2-diphenylethanone backbone, represent a privileged scaffold in medicinal chemistry and materials science. The inherent structural features—two aromatic rings separated by a flexible keto-ethylene bridge—provide an ideal framework for designing molecules with specific three-dimensional orientations capable of interacting with a wide array of biological targets. This particular derivative, featuring a 3,4-dimethoxy substitution pattern on one phenyl ring, is of significant interest as these methoxy groups can critically influence the molecule's pharmacokinetic and pharmacodynamic properties through hydrogen bonding and metabolic interactions.
This guide offers a comprehensive examination of the molecular formula, structure, and key chemical characteristics of this compound, providing foundational knowledge for its application in synthetic chemistry and drug discovery. The insights herein are curated for professionals seeking to leverage this molecule's potential in their research endeavors. Derivatives of the deoxybenzoin core have demonstrated a wide range of biological activities, including immunosuppressive, antimicrobial, and anti-inflammatory properties[1][2][3].
Molecular Identity and Physicochemical Properties
The fundamental identity of a compound is established by its molecular formula and associated identifiers. This compound is unambiguously defined by the following properties.
| Property | Value | Source |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one | [4] |
| Synonyms | 3',4'-Dimethoxy-2-phenylacetophenone, Benzyl 3,4-dimethoxyphenyl ketone | [5] |
| CAS Number | 3141-93-3 | [4][5] |
| Molecular Formula | C₁₆H₁₆O₃ | [4][5] |
| Molecular Weight | 256.30 g/mol | [4][6] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 70-72 °C | [5] |
| Solubility | Soluble in ethanol, acetone, and dimethylformamide; slightly soluble in water. | [5] |
Elucidation of the Molecular Structure
The molecular structure of this compound is composed of three key moieties: a 3,4-dimethoxyphenyl group, an unsubstituted phenyl group, and a central ethanone linker.
-
3,4-Dimethoxyphenyl Group : This is a veratrole (1,2-dimethoxybenzene) derivative attached to the carbonyl carbon. The two methoxy groups are electron-donating, which influences the reactivity of the aromatic ring and the adjacent carbonyl group.
-
Ethanone Linker : The -C(=O)-CH₂- unit forms the core of the ketone. The carbonyl group is a key site for nucleophilic attack and a hydrogen bond acceptor. The adjacent methylene bridge provides conformational flexibility.
-
Phenyl Group : An unsubstituted phenyl ring is attached to the methylene carbon (the α-carbon relative to the carbonyl).
The connectivity of these groups results in the distinct chemical properties and biological activities associated with this scaffold.
Caption: 2D molecular structure of this compound.
In the solid state, related molecular structures are known to form dimers through C—H⋯O interactions, which are further stabilized by parallel slipped π–π stacking interactions between the aromatic rings[7]. This self-assembly has important implications for crystal packing and could influence the material's physical properties and dissolution rate in pharmaceutical formulations.
A Practical Guide to Spectroscopic Characterization
For any novel derivative or scaled-up synthesis, structural confirmation is paramount. The following section details the expected outcomes and standard protocols for the spectroscopic analysis of this compound. This serves as a self-validating system for researchers to confirm the identity and purity of their compound.
Caption: Workflow for the structural confirmation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information about the carbon-hydrogen framework.
-
¹H NMR Spectroscopy (Expected Signals):
-
δ 7.8-8.0 ppm: Aromatic protons on the 3,4-dimethoxyphenyl ring adjacent to the carbonyl group will be deshielded.
-
δ 7.2-7.4 ppm: Protons of the unsubstituted phenyl ring.
-
δ 6.8-7.0 ppm: Aromatic protons on the 3,4-dimethoxyphenyl ring.
-
δ 4.2 ppm (singlet): The two protons of the methylene (-CH₂-) bridge between the carbonyl and the phenyl ring. The singlet nature indicates no adjacent protons.
-
δ 3.9 ppm (two singlets): The six protons from the two methoxy (-OCH₃) groups. They may appear as two distinct singlets due to slightly different electronic environments.
-
-
¹³C NMR Spectroscopy (Expected Signals):
-
δ ~197 ppm: The carbonyl carbon (C=O).
-
δ 110-155 ppm: Aromatic carbons. Carbons attached to oxygen (C-O) will be downfield (~149-154 ppm), while others will be in the typical 110-135 ppm range.
-
δ ~56 ppm: The two carbons of the methoxy groups.
-
δ ~45 ppm: The methylene carbon (-CH₂-).
-
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common first choice.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. A clear, particulate-free solution is required.
-
Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion Peak (M⁺): For C₁₆H₁₆O₃, the exact mass is 256.110. In a low-resolution mass spectrum, this will appear at m/z = 256.
-
Key Fragmentation Patterns:
-
Acylium Ion: Cleavage of the bond between the carbonyl carbon and the methylene carbon (α-cleavage) is highly favorable. This would yield a prominent peak at m/z = 165, corresponding to the [CH₃O)₂C₆H₃CO]⁺ ion.
-
Tropylium Ion: Cleavage on the other side of the methylene group can lead to the formation of a benzyl cation ([C₇H₇]⁺), which often rearranges to the stable tropylium ion at m/z = 91.
-
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS instrument.
-
Gas Chromatography (GC): Use a standard nonpolar column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 100°C, ramp to 280°C at 15°C/min).
-
Mass Spectrometry (MS): The mass spectrometer, typically operating in Electron Ionization (EI) mode at 70 eV, will record the mass spectrum of the compound as it elutes from the GC column.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
-
Expected Characteristic Absorption Bands:
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (from -CH₂- and -OCH₃).
-
~1680 cm⁻¹: A strong, sharp absorption band characteristic of the conjugated ketone (C=O) stretching. Conjugation with the aromatic ring lowers the frequency from a typical non-conjugated ketone (~1715 cm⁻¹).
-
~1600, ~1515, ~1460 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1260 cm⁻¹ and ~1020 cm⁻¹: Strong C-O stretching bands from the aryl-alkyl ether (methoxy) groups.
-
Synthesis and Chemical Reactivity
The most direct and industrially relevant synthesis of deoxybenzoins is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide using a Lewis acid catalyst.
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This guide provides an in-depth exploration of deoxybenzoin and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. From fundamental synthetic strategies to detailed mechanistic insights and structure-activity relationships, this document serves as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics.
The Deoxybenzoin Scaffold: A Foundation for Diverse Bioactivity
Deoxybenzoin, also known as 1,2-diphenylethanone, is a ketone featuring a core structure of two phenyl rings linked by an ethylene bridge with a carbonyl group. This deceptively simple scaffold is a key intermediate in the synthesis of a wide array of biologically active molecules, including isoflavones and various heterocyclic compounds. The versatility of the deoxybenzoin framework allows for extensive chemical modification, leading to a rich diversity of derivatives with a broad spectrum of pharmacological activities. These activities include immunosuppressive, anti-inflammatory, antimicrobial, anticancer, and antioxidant effects, making this class of compounds a fertile ground for drug discovery.
Synthetic Methodologies: Crafting the Deoxybenzoin Core and its Analogs
The synthesis of deoxybenzoin and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution patterns, scalability, and tolerance of functional groups. Here, we delve into three prominent and field-proven synthetic strategies, providing the causality behind their application and detailed protocols for their execution.
Friedel-Crafts Acylation: The Classic Approach
The Friedel-Crafts acylation is a long-established and reliable method for the synthesis of deoxybenzoins. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The primary advantage of this method lies in its straightforwardness and the use of readily available starting materials. However, it is often limited to electron-rich aromatic substrates and can be hampered by the need for stoichiometric amounts of the Lewis acid, which can complicate purification.
This protocol describes the synthesis of a key intermediate for various bioactive derivatives.
Materials:
-
1,3-Dimethoxybenzene
-
Phenylacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Chloroform (CHCl₃), dry
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a three-necked flask equipped with a condenser, an addition funnel, an HCl trap, and a nitrogen inlet, add AlCl₃ (2.75 g, 0.021 mol) and dry CHCl₃ (15 mL).
-
Cool the flask in an ice bath.
-
Slowly add a solution of phenylacetyl chloride (2.75 mL) in CHCl₃ (5.0 mL) via the addition funnel until all the solid AlCl₃ has dissolved.
-
Add a solution of 1,3-dimethoxybenzene (2.0 g, 14.5 mmol) in CHCl₃ (5.0 mL) dropwise through the addition funnel, controlling the rate to avoid excessive evolution of gaseous HCl.
-
Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into a beaker containing ice (10 g) and concentrated HCl (5.0 mL), and stir for 15 minutes.
-
Extract the organic material with diethyl ether (2 x 50 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by chromatography to obtain 2',4'-dimethoxydeoxybenzoin.
Palladium-Catalyzed Cross-Coupling Reactions: A Modern and Versatile Strategy
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer a more modern and versatile approach to deoxybenzoin synthesis.[1] These methods exhibit excellent functional group tolerance and allow for the construction of a wide array of derivatives that are not easily accessible through classical methods. The catalytic nature of the process reduces the amount of metal waste, making it a more environmentally friendly option. The reaction typically involves the coupling of an aryl halide or triflate with an alkene or an organometallic reagent in the presence of a palladium catalyst and a base.[2][3][4]
This protocol exemplifies a regioselective Heck-arylation reaction.
Materials:
-
β-Alkoxy styrene derivative
-
Arylboronic acid derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane)
Procedure:
-
In a reaction vessel, combine the β-alkoxy styrene (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand if necessary.
-
Add the base (2.0 equiv) and TEMPO (1.5 equiv).
-
Add the degassed solvent and heat the reaction mixture under an inert atmosphere at the specified temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Base-Mediated Metal-Free Synthesis: A Green and Cost-Effective Alternative
Recent advancements have led to the development of base-mediated, metal-free synthetic routes to deoxybenzoins.[5][6][7] These methods are highly attractive due to their cost-effectiveness, low toxicity, and operational simplicity. A notable example is the dual acylation of γ-aryl-β-ketoesters with benzoyl chlorides, promoted by a simple inorganic base like potassium carbonate (K₂CO₃).[5][6] This one-pot procedure avoids the use of transition metals and harsh reagents, aligning with the principles of green chemistry.
This protocol details a one-pot, transition metal-free strategy.
Materials:
-
Methyl 3-oxo-4-arylbutanoate derivative
-
Benzoyl chloride derivative
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
Procedure:
-
Stir a mixture of the methyl 3-oxo-4-arylbutanoate (1 equiv.) and potassium carbonate (2 equiv.) in 1,4-dioxane (3 mL) at room temperature for 5 minutes.
-
Slowly add the benzoyl chloride (2 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir until the starting materials are completely consumed (monitored by TLC, typically 5-6 hours).
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium chloride solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired deoxybenzoin derivative.
Key Derivatives and Structure-Activity Relationships (SAR)
The therapeutic potential of deoxybenzoins is realized through the synthesis and evaluation of their derivatives. By systematically modifying the core structure, researchers can fine-tune the biological activity and pharmacokinetic properties of these compounds.
Polyphenolic Deoxybenzoins: Antioxidant and Vasodilatory Agents
Polyphenolic deoxybenzoins, characterized by the presence of multiple hydroxyl groups on the phenyl rings, are potent antioxidants and tyrosinase inhibitors.[8] The number and position of these hydroxyl groups are critical for their activity. For instance, 2,4-dihydroxylated deoxybenzoins have been identified as a potential vascular relaxing pharmacophore.[8] Structure-activity relationship studies have revealed that substitution on ring B in the order of H ≥ p-OMe > p-OH > o-OMe > m,p-diOMe ≥ m-OMe is favorable for vasodilatory effects.[8]
Halide-Containing Deoxybenzoins: Anti-inflammatory and Antibacterial Agents
The introduction of halogen atoms into the deoxybenzoin scaffold has led to the discovery of potent FabH inhibitors with selective anti-Gram-negative bacteria activity.[9] Furthermore, certain halide-deoxybenzoin derivatives have been shown to significantly reduce the production of the pro-inflammatory cytokine IL-8 in gastric mucosal cells, highlighting their potential as anti-inflammatory agents.[9]
Deoxybenzoin Oximes: Immunosuppressive and Anti-Gout Agents
Conversion of the carbonyl group of deoxybenzoin to an oxime has yielded derivatives with promising immunosuppressive properties. These compounds have demonstrated the ability to induce apoptosis in activated lymph node cells. Additionally, benzoxazole deoxybenzoin oxime derivatives have been developed as dual inhibitors of xanthine oxidase and the NLRP3 inflammasome, positioning them as potential therapeutic agents for the treatment of gout.
Applications in Drug Development and Beyond
The diverse biological activities of deoxybenzoin derivatives have positioned them as attractive candidates for further investigation in various therapeutic areas.
Immunosuppression and Anti-inflammatory Therapies
The ability of certain deoxybenzoin derivatives to modulate immune responses presents opportunities for the development of novel treatments for autoimmune diseases and organ transplant rejection.[10][11][12][13] Their anti-inflammatory properties, mediated through the inhibition of key signaling pathways like NF-κB and the NLRP3 inflammasome, make them promising leads for conditions such as rheumatoid arthritis and inflammatory bowel disease.[14][15][16][17][18]
Oncology
Several deoxybenzoin derivatives have exhibited cytotoxic activity against various cancer cell lines.[19][20][21][22] The development of QSAR models for predicting the IC50 and GI50 values of these compounds can aid in the rational design of more potent and selective anticancer agents.[20]
Cardiovascular and Metabolic Diseases
The vasodilatory effects of polyphenolic deoxybenzoins suggest their potential in the management of hypertension and other cardiovascular disorders.[8] Furthermore, their antioxidant properties may be beneficial in mitigating oxidative stress-related complications in metabolic diseases.
Mechanistic Insights: Elucidating the Molecular Basis of Action
A thorough understanding of the molecular mechanisms underlying the bioactivity of deoxybenzoin derivatives is crucial for their rational design and optimization.
Inhibition of Inflammatory Signaling Pathways
Deoxybenzoin derivatives have been shown to interfere with key inflammatory signaling cascades. For instance, they can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a central role in the innate immune response by triggering the maturation of pro-inflammatory cytokines IL-1β and IL-18.[14][15][18] This inhibition is thought to occur through the modulation of upstream signaling events, such as the NF-κB pathway, which is responsible for the transcriptional upregulation of NLRP3 and pro-IL-1β.[16][17]
Caption: Proposed Mechanism of NLRP3 Inflammasome Inhibition by Deoxybenzoin Derivatives.
Modulation of T-Cell Signaling
The immunosuppressive effects of certain deoxybenzoin derivatives are attributed to their ability to interfere with T-cell activation and proliferation.[10][11][12][13][23] This may involve the modulation of signaling pathways downstream of the T-cell receptor (TCR), leading to reduced cytokine production and cell cycle arrest.
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- 7. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and structure-activity relationship study of deoxybenzoins on relaxing effects of porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Understanding Immunosuppressive Mechanisms of T-Cell Receptors - News Center [news.feinberg.northwestern.edu]
A Technical Guide to the Discovery and Synthesis of Deoxybenzoin
Abstract
Deoxybenzoin, or 1,2-diphenyl-1-ethanone, serves as a cornerstone scaffold in organic and medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, natural products, and functional materials.[1][2] This technical guide provides an in-depth exploration of the synthesis of deoxybenzoin, tracing its historical discovery through the evolution of synthetic methodologies. We will dissect the seminal reactions that first enabled its creation, such as the Friedel-Crafts acylation and the Houben-Hoesch reaction, providing detailed mechanistic insights and field-proven experimental protocols. Furthermore, this guide will bridge the historical context with modern advancements, offering a comparative analysis of classical and contemporary techniques. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of the synthesis of this vital chemical intermediate.
Introduction: The Significance of the Deoxybenzoin Moiety
The deoxybenzoin framework, characterized by a 1,2-diaryl ethanone structure, is a privileged motif in synthetic chemistry. Its importance stems from its dual role as both a biologically active scaffold and a versatile synthetic intermediate.[1] Deoxybenzoin derivatives are precursors for a multitude of heterocyclic compounds, including isoflavones, indoles, furans, and pyrazoles, many of which are found in bioactive natural products and drug molecules.[1][3] The utility of this compound demands robust and efficient synthetic routes, a challenge that chemists have addressed with evolving ingenuity for nearly 150 years.
Foundational Discoveries: The Dawn of Deoxybenzoin Synthesis
The history of deoxybenzoin synthesis is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions in the late 19th century.
The Friedel-Crafts Acylation: A Landmark Discovery
In 1877, Charles Friedel and James Mason Crafts reported a groundbreaking method for attaching substituents to an aromatic ring, a discovery that arose somewhat serendipitously.[4][5] While investigating the reaction of amyl chloride with aluminum, they observed the unexpected formation of amylbenzene.[4] This led them to develop the reaction of an arene with acyl chlorides or anhydrides in the presence of a strong Lewis acid catalyst, now universally known as the Friedel-Crafts acylation.[4][6] This electrophilic aromatic substitution was quickly identified as a direct and effective route for the synthesis of aromatic ketones, including deoxybenzoin.[7]
The synthesis of deoxybenzoin via this method involves the reaction of benzene with phenylacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[7]
Mechanism of Friedel-Crafts Acylation:
The reaction proceeds through a well-established three-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the phenylacetyl chloride by coordinating to the chlorine atom, which facilitates its departure and generates a highly electrophilic acylium ion.
-
Electrophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Caption: The three-step mechanism of Friedel-Crafts acylation for deoxybenzoin synthesis.
Field-Proven Protocol for Friedel-Crafts Synthesis of Deoxybenzoin:
-
Precautionary Note: This reaction is moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Phenylacetyl chloride and aluminum chloride are corrosive and react violently with water.
-
Apparatus Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler) is assembled.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as carbon disulfide or nitrobenzene. The mixture is cooled in an ice bath to 0-5 °C.
-
Addition of Benzene: Anhydrous benzene (1.0 equivalent) is added to the stirred suspension.
-
Slow Addition of Acyl Chloride: Phenylacetyl chloride (1.0 equivalent) is dissolved in the same dry solvent and added dropwise via the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Causality Insight: The slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent undesirable side reactions, such as di-acylation or polymerization.
-
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2-4 hours or until the evolution of HCl gas ceases.
-
Workup: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid.
-
Causality Insight: This step serves two purposes: it quenches the reaction and hydrolyzes the aluminum chloride complex formed with the product ketone, liberating the deoxybenzoin. The acid prevents the precipitation of aluminum hydroxides.
-
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane or diethyl ether). The combined organic extracts are washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
The Houben-Hoesch Reaction
Another classical method for synthesizing aryl ketones is the Houben-Hoesch reaction. This reaction involves the acylation of electron-rich aromatic compounds (like phenols or phenol ethers) using a nitrile as the acylating agent in the presence of a Lewis acid and gaseous hydrogen chloride (HCl).[8] The reaction proceeds via an initial ketimine intermediate, which is subsequently hydrolyzed to yield the desired ketone.[8]
While effective for certain substituted deoxybenzoins, the classical Houben-Hoesch reaction has limitations, including the requirement for highly activated aromatic substrates and often harsh reaction conditions, which can lead to moderate yields and complex procedures.[8]
Evolution and Modern Methodologies
While classical methods remain fundamental, modern organic synthesis has driven the development of more efficient, versatile, and milder routes to deoxybenzoin and its derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
In recent decades, transition-metal catalysis has revolutionized C-C bond formation. Palladium-catalyzed reactions, in particular, offer a powerful alternative for deoxybenzoin synthesis. One such modern approach involves the Heck-arylation of β-alkoxy styrenes with arylboronic acids. A 2024 study reported a method using palladium acetate as the catalyst in the presence of TEMPO under mild conditions, achieving good to excellent yields with broad substrate scope and functional group tolerance.[1]
Workflow for Palladium-Catalyzed Deoxybenzoin Synthesis:
Caption: A generalized workflow for modern palladium-catalyzed deoxybenzoin synthesis.
Other Notable Methods
-
Reduction of Benzoins: For symmetrically substituted deoxybenzoins, the reduction of a readily available benzoin precursor using reagents like zinc dust in acetic acid or tin in hydrochloric acid provides a convenient alternative to direct acylation.[7]
-
Decarbonylation of α-Hydroxycarboxylic Acids: A method reported in 1978 demonstrated the synthesis of deoxybenzoin in good yield (85%) through the decarbonylation of 2-hydroxy-2,3-diphenylpropionic acid at room temperature using 2-chloro-3-ethylbenzoxazolium tetrafluoroborate.[9]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends heavily on the desired substitution pattern, substrate availability, and required scale.
| Method | Key Reagents | Advantages | Disadvantages | Historical Era |
| Friedel-Crafts Acylation | Arene, Acyl Halide, Lewis Acid (AlCl₃) | Direct, high-yielding for simple arenes, foundational method. | Requires stoichiometric Lewis acid, moisture sensitive, limited to non-deactivated rings. | Classical (1877) |
| Houben-Hoesch Reaction | Electron-rich Arene, Nitrile, HCl, Lewis Acid | Utilizes nitriles as acylating agents. | Generally requires activated arenes, harsh conditions, can have moderate yields.[8] | Classical |
| Reduction of Benzoin | Benzoin, Reducing Agent (Zn, Sn) | Good for symmetrical deoxybenzoins, avoids direct acylation issues. | Requires a pre-synthesized benzoin precursor. | Classical |
| Pd-Catalyzed Heck-Arylation | β-Alkoxy Styrene, Arylboronic Acid, Pd Catalyst | Mild conditions, high functional group tolerance, broad scope.[1] | Requires more complex starting materials, catalyst cost can be a factor. | Modern |
Conclusion
The synthesis of deoxybenzoin has evolved significantly from its 19th-century origins. The robust and foundational Friedel-Crafts acylation provided the initial gateway to this important class of molecules. Over time, the limitations of these classical methods spurred the development of new reactions, culminating in the highly versatile and mild catalytic approaches of the modern era. For the contemporary researcher, a thorough understanding of this historical and technical progression is invaluable, enabling the selection of the most appropriate and efficient synthetic route to access the diverse and vital derivatives of the deoxybenzoin scaffold.
References
- JP3886967B2 - Method for producing deoxybenzoin - Google Patents. (n.d.).
-
Venkatesh, R., Narayan, A. C., & Kandasamy, J. (2024). Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB00616J. Retrieved January 22, 2026, from [Link]
-
Mukaiyama, T., & Echigo, Y. (1978). A NEW METHOD FOR THE PREPARATION OF KETONES BY DECARBONYLATION OF α‑HYDROXYCARBOXYLIC ACID WITH 2-CHLOROBENZOXAZOLIUM SALT. Chemistry Letters, 49-50. Retrieved January 22, 2026, from [Link]
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Yadav, S. K. (n.d.). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. Scientific Research Publishing. Retrieved January 22, 2026, from [Link]
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deoxyanisoin - Organic Syntheses Procedure. (1960). Organic Syntheses, 40. Retrieved January 22, 2026, from [Link]
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Synthesis and Structure−Activity Relationship Study of Deoxybenzoins on Relaxing Effects of Porcine Coronary Artery. (2010). Journal of Agricultural and Food Chemistry. ACS Publications. Retrieved January 22, 2026, from [Link]
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DEOXYBENZOIN (a-phenylacetophenone) (FOR SYNTHESIS)(0-8ºC) - Sdfine. (n.d.). Retrieved January 22, 2026, from [Link]
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Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews. (2024, April 20). Retrieved January 22, 2026, from [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved January 22, 2026, from [Link]
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Friedel-Crafts Acylation - Chemistry LibreTexts. (2023, January 22). Retrieved January 22, 2026, from [Link]
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Deoxybenzoin Derivatives: A Comprehensive Technical Guide to Research Applications
Abstract
Deoxybenzoin and its derivatives represent a versatile class of organic compounds with a privileged structural scaffold found in numerous biologically active molecules and functional materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and burgeoning research applications of deoxybenzoin derivatives. We will explore their significant potential in medicinal chemistry, including their roles as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, as well as their emerging applications in materials science. This guide emphasizes the causality behind experimental choices, provides detailed methodologies for key protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
The Deoxybenzoin Scaffold: A Foundation for Versatility
The deoxybenzoin core, characterized by a 1,2-diphenylethan-1-one structure, serves as a crucial building block in synthetic and medicinal chemistry.[1][2] Its structural simplicity belies a remarkable capacity for chemical modification, allowing for the generation of diverse derivatives with a wide spectrum of biological activities and material properties. Deoxybenzoins are not only key precursors for the synthesis of isoflavones and other heterocyclic compounds but also exhibit intrinsic bioactivities.[1][3]
The versatility of the deoxybenzoin scaffold stems from several key features:
-
Two Aromatic Rings: These provide a template for introducing various substituents to modulate lipophilicity, electronic properties, and steric interactions, which are critical for biological target recognition.
-
A Flexible Ethane Bridge: The linkage between the two phenyl rings allows for conformational flexibility, enabling derivatives to adapt to the binding pockets of different enzymes and receptors.
-
A Reactive Carbonyl Group: The ketone functionality is a handle for further chemical transformations, including the formation of oximes, hydrazones, and other derivatives with distinct biological profiles.
Synthetic Strategies for Accessing Deoxybenzoin Derivatives
The efficient synthesis of deoxybenzoin derivatives is paramount for exploring their full potential. Several methods have been developed, ranging from classical reactions to modern catalytic approaches. The choice of synthetic route often depends on the desired substitution pattern, scale, and tolerance of functional groups.
Classical Synthesis: The Friedel-Crafts Reaction
The conventional method for synthesizing deoxybenzoins involves the Friedel-Crafts acylation of an aromatic compound with a phenylacetyl halide or anhydride.[4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Rationale for Experimental Choices:
-
Lewis Acid Catalyst: AlCl₃ is a strong Lewis acid that coordinates with the acylating agent, increasing its electrophilicity and facilitating the attack by the aromatic ring.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as the presence of water would deactivate the Lewis acid catalyst.
-
Solvent: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is typically used to dissolve the reactants without interfering with the catalyst.
Limitations: The Friedel-Crafts reaction can suffer from limitations such as the generation of stoichiometric amounts of acidic waste, potential for polysubstitution, and incompatibility with certain functional groups on the aromatic substrate.
Modern and Efficient Synthetic Methodologies
To overcome the drawbacks of classical methods, several innovative strategies for deoxybenzoin synthesis have emerged.[1][4]
-
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts have enabled the synthesis of deoxybenzoins from readily available starting materials like styryl ethers and arylboronic acids via Heck-type cross-coupling reactions.[2] This approach offers mild reaction conditions and broad functional group tolerance.[2]
-
Base-Mediated Fragmentation of γ-Aryl-β-ketoesters: An efficient and operationally simple method involves the base-promoted fragmentation of γ-aryl-β-ketoesters in the presence of benzoyl chloride.[1][4][5] This protocol is notable for being transition-metal-free and proceeding under mild conditions.[5]
-
Photoredox Catalysis: The integration of photoredox catalysis with carbene chemistry has enabled the synthesis of ketones, including deoxybenzoins, from carboxylic acids.[4]
Experimental Protocol: Base-Mediated Synthesis of a Deoxybenzoin Derivative
This protocol describes a general procedure for the synthesis of a deoxybenzoin derivative via the base-mediated fragmentation of a γ-aryl-β-ketoester.
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the γ-aryl-β-ketoester (1.0 equiv.) and the corresponding benzoyl chloride (1.2 equiv.) in anhydrous dioxane.
-
Addition of Base: Add potassium carbonate (K₂CO₃) (2.0 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C and stir for the time indicated by thin-layer chromatography (TLC) monitoring (typically 4-8 hours).
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired deoxybenzoin derivative.
-
Characterization: Confirm the structure and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Potential of Deoxybenzoin Derivatives: A Multifaceted Approach
Deoxybenzoin derivatives have demonstrated a remarkable array of pharmacological activities, making them attractive candidates for drug discovery and development.
Antimicrobial Activity
Several studies have highlighted the potent antibacterial and antifungal properties of deoxybenzoin derivatives.[6] For instance, a series of deoxybenzoin derivatives synthesized from genistein displayed significant activity against various bacterial strains, including Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus.[6]
Metronidazole-deoxybenzoin hybrids have been developed as potent agents against Helicobacter pylori, a bacterium implicated in gastritis and peptic ulcers.[7] These compounds not only exhibit direct antibacterial effects but also suppress the production of the pro-inflammatory cytokine interleukin-8 (IL-8) induced by H. pylori extracts.[7]
Mechanism of Action: The antimicrobial activity of deoxybenzoin derivatives can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes. For example, certain derivatives have been identified as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[8]
Antioxidant and Anti-inflammatory Properties
Polyphenolic deoxybenzoins are powerful antioxidants, capable of scavenging free radicals and inhibiting lipid peroxidation.[9] The antioxidant capacity is often linked to the presence and position of hydroxyl groups on the aromatic rings.[10] For example, 2,3,4-trihydroxy-3',4'-dimethoxydeoxybenzoin has shown excellent anti-lipid peroxidation activity, while 2,4,4',5-tetrahydroxydeoxybenzoin is a potent DPPH radical scavenger.[9]
The anti-inflammatory effects of deoxybenzoin derivatives are often linked to their antioxidant properties and their ability to modulate inflammatory signaling pathways. Some derivatives have been shown to reduce the production of pro-inflammatory mediators.[8] Benzoxazole deoxybenzoin oxime derivatives have been developed as dual inhibitors of xanthine oxidase (XOD) and innate immune sensors like the NOD-like receptor (NLRP3) inflammasome and Toll-like receptor 4 (TLR4), making them promising candidates for the treatment of gout.[11]
Signaling Pathway: Inhibition of NLRP3 Inflammasome and TLR4 Signaling
Caption: Deoxybenzoin derivatives can exert anti-inflammatory effects by inhibiting TLR4 and NLRP3 signaling.
Anticancer and Estrogenic Activity
Certain deoxybenzoin derivatives have shown promise as anticancer agents. Their mechanisms of action can involve inducing apoptosis in cancer cells and modulating estrogen receptor (ER) signaling.[12][13] For example, some 2'-substituted deoxybenzoin derivatives have been shown to increase the proliferation of ERα-positive breast cancer cells (MCF7) while causing apoptosis in ERβ-positive prostate cancer cells (PC3).[13] This suggests that these compounds can act as selective estrogen receptor modulators (SERMs).
Enzyme Inhibition
The deoxybenzoin scaffold has proven to be a valuable template for the design of various enzyme inhibitors.
-
Tyrosinase Inhibitors: Polyphenolic deoxybenzoins have been identified as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanin biosynthesis.[9] This makes them potential ingredients for skin-lightening cosmetics and food preservatives.[14]
-
Xanthine Oxidase Inhibitors: As mentioned earlier, certain derivatives inhibit xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[11] This is a key target for the treatment of gout.
-
Other Enzyme Targets: Deoxybenzoin derivatives have also been investigated as inhibitors of other enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[15][16]
Quantitative Data on Enzyme Inhibition
| Deoxybenzoin Derivative Example | Target Enzyme | IC₅₀/EC₅₀ (µM) | Reference |
| 2,3,4'-trihydroxy-4-methoxydeoxybenzoin | Mushroom Tyrosinase | 43.37 | [9] |
| 2,4-dihydroxydeoxybenzoin | Porcine Coronary Artery Contraction | 3.30 (EC₅₀) | [14] |
| (E)-1-(6-methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime (5d) | Xanthine Oxidase | - | [11] |
Immunosuppressive Activity
Deoxybenzoin oximes have emerged as a class of compounds with significant immunosuppressive activity.[12] Some of these derivatives have shown potent inhibition of T-cell proliferation with lower cytotoxicity compared to the conventional immunosuppressant cyclosporine A.[12] The mechanism of action for some of these compounds involves the induction of apoptosis in activated lymph node cells.[12]
Applications in Materials Science
Beyond their biomedical applications, deoxybenzoin derivatives are also finding use in materials science.
-
Photoinitiators: Deoxybenzoin itself is used as a photoinitiator in vinyl polymerization.[17] Upon exposure to UV light, it undergoes cleavage to generate free radicals that initiate the polymerization process.
-
Flame Retardants: Deoxybenzoin has been investigated as a flame retardant in the polymer industry.[18]
-
Precursors for Dyes and Polymers: The deoxybenzoin scaffold is a versatile starting material for the synthesis of various dyes and fire-resistant polymers.[1]
Experimental Workflow: Polymerization using a Deoxybenzoin Photoinitiator
Caption: Workflow for vinyl polymerization initiated by deoxybenzoin.
Future Perspectives and Conclusion
The research landscape for deoxybenzoin derivatives is vibrant and continues to expand. Future research is likely to focus on:
-
Development of more selective and potent derivatives: Fine-tuning the structure of deoxybenzoin derivatives will lead to compounds with improved activity against specific biological targets and reduced off-target effects.
-
Exploration of novel therapeutic areas: The diverse biological activities of these compounds suggest their potential in treating a wider range of diseases, including neurodegenerative disorders and metabolic syndromes.
-
Advanced materials applications: The unique photophysical properties of some deoxybenzoin derivatives could be harnessed for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.
-
Green synthetic methodologies: The development of more sustainable and environmentally friendly methods for the synthesis of deoxybenzoin derivatives will be a key focus.
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Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein. European Journal of Medicinal Chemistry. [Link]
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Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. Bioorganic & Medicinal Chemistry. [Link]
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Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. RSC Advances. [Link]
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Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. ChemMedChem. [Link]
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Metronidazole-deoxybenzoin derivatives as anti-Helicobacter pylori agents with potent inhibitory activity against HPE-induced interleukin-8. ChemMedChem. [Link]
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Synthesis and Structure−Activity Relationship Study of Deoxybenzoins on Relaxing Effects of Porcine Coronary Artery. Journal of Agricultural and Food Chemistry. [Link]
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Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. National Institutes of Health. [Link]
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ESTROGENIC EFFECT OF THREE DEOXYBENZOIN DERIVATIVES. ResearchGate. [Link]
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Density functional theory study of the structure-antioxidant activity of polyphenolic deoxybenzoins. ResearchGate. [Link]
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Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermediates. ACS Catalysis. [Link]
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Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout. Bioorganic & Medicinal Chemistry. [Link]
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Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. RSC Publishing. [Link]
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Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Institutes of Health. [Link]
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Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions. Organic & Biomolecular Chemistry. [Link]
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Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives. ACG Publications. [Link]
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Preparation of key intermediate deoxybenzoin 2. ResearchGate. [Link]
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Methodological & Application
Synthesis of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 1-(3,4-dimethoxyphenyl)-2-phenylethanone, a valuable intermediate in pharmaceutical and organic chemistry. The primary synthetic route detailed is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with phenylacetyl chloride. This application note elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines critical safety considerations. Furthermore, it includes visual aids in the form of diagrams to clarify the workflow and reaction pathway, along with a structured table summarizing key experimental parameters. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and well-validated methodology for the preparation of this key ketone.
Introduction and Significance
This compound, also known as deoxyveratroin, is a diaryl ketone with a chemical formula of C16H16O3.[1] Its structure, featuring a dimethoxyphenyl group linked to a phenacyl moiety, makes it a versatile precursor in the synthesis of various biologically active compounds.[2][3] The dimethoxybenzene core is a common feature in many natural products and pharmaceutical agents, imparting specific electronic and steric properties that can influence biological activity.[4] The synthesis of this compound is a critical step in the development of novel therapeutics and other fine chemicals.
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation.[3][5] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[6][7] In this specific application, the electron-rich 1,2-dimethoxybenzene (veratrole) is acylated using phenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][8]
The Synthetic Pathway: Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[9] The key steps are the generation of a potent electrophile, the acylium ion, followed by its attack on the aromatic ring, and subsequent rearomatization of the ring.
Mechanism of Action
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates with the chlorine atom of phenylacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[7][9] This highly electrophilic species is the key reactant in the subsequent step.
-
Electrophilic Attack: The electron-rich π system of the 1,2-dimethoxybenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[9] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[10] The methoxy groups on the benzene ring are activating and ortho-, para-directing. Due to steric hindrance from the adjacent methoxy group, the acylation predominantly occurs at the para position to one of the methoxy groups.
-
Deprotonation and Rearomatization: A weak base, such as the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly added acyl group.[7][9] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in a complexed form with the product ketone.
-
Workup: An aqueous workup is necessary to decompose the aluminum chloride-ketone complex and remove the catalyst from the reaction mixture.[11]
Diagrammatic Representation of the Reaction Mechanism
Caption: Reaction mechanism for the Friedel-Crafts acylation.
Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale. All operations involving volatile and corrosive reagents should be performed in a well-ventilated fume hood.[11]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 1,2-Dimethoxybenzene (Veratrole) | 138.16 | 13.82 g | 0.10 | >99% |
| Phenylacetyl chloride | 154.59 | 15.46 g | 0.10 | >98% |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.67 g | 0.11 | >99% |
| Dichloromethane (DCM), anhydrous | 84.93 | 150 mL | - | >99.8% |
| Hydrochloric acid, concentrated | 36.46 | ~30 mL | - | 37% |
| Saturated sodium bicarbonate solution | - | ~50 mL | - | - |
| Brine (saturated NaCl solution) | - | ~50 mL | - | - |
| Anhydrous magnesium sulfate | 120.37 | ~10 g | - | - |
| Hexane | 86.18 | As needed | - | ACS grade |
| Ethyl acetate | 88.11 | As needed | - | ACS grade |
Step-by-Step Procedure
-
Reaction Setup:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent moisture from deactivating the catalyst.[8][11]
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice-water bath with continuous stirring.
-
-
Addition of Reactants:
-
In a separate beaker, dissolve phenylacetyl chloride (15.46 g, 0.10 mol) in anhydrous dichloromethane (25 mL). Transfer this solution to the dropping funnel.
-
Add the phenylacetyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature at 0 °C. The reaction between the acyl chloride and aluminum chloride is exothermic.[8]
-
After the addition is complete, dissolve 1,2-dimethoxybenzene (13.82 g, 0.10 mol) in anhydrous dichloromethane (25 mL) and add this solution to the dropping funnel.
-
Add the 1,2-dimethoxybenzene solution dropwise to the reaction mixture over 30 minutes, again keeping the temperature at 0 °C.
-
-
Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent. The disappearance of the starting material (1,2-dimethoxybenzene) indicates the completion of the reaction.
-
-
Workup and Isolation:
-
Carefully pour the reaction mixture onto a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (30 mL) in a large beaker, with vigorous stirring.[11] This step quenches the reaction and decomposes the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).[11]
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).[11]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[11]
-
-
Purification:
Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Safety and Handling Precautions
-
Aluminum chloride is a corrosive and water-sensitive solid that reacts violently with water, releasing HCl gas.[8][11] It should be handled with care in a fume hood, and personal protective equipment (PPE), including gloves and safety goggles, must be worn.
-
Phenylacetyl chloride is corrosive and a lachrymator (causes tearing).[11] It should be handled in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.[11] All operations involving DCM should be conducted in a fume hood.
-
Concentrated hydrochloric acid is highly corrosive and can cause severe burns.[6] Handle with appropriate PPE.
-
The quenching of the reaction mixture is highly exothermic and should be performed cautiously by slowly adding the reaction mixture to the ice/acid mixture.
Expected Results and Characterization
The final product, this compound, should be a white to off-white crystalline solid.[1] The expected yield for this reaction is typically in the range of 70-85%, depending on the purity of the reagents and the careful control of reaction conditions.
The structure and purity of the synthesized compound can be confirmed by standard analytical techniques:
-
Melting Point: Approximately 70-72°C.[1]
-
¹H NMR Spectroscopy: Characteristic peaks for the aromatic protons, the methylene protons, and the methoxy protons should be observed in the expected chemical shift regions.
-
¹³C NMR Spectroscopy: The spectrum should show the expected number of carbon signals, including the carbonyl carbon at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch should be present around 1680 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (256.3 g/mol ).[12]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Moisture in the reaction. - Inactive catalyst. - Incomplete reaction. | - Ensure all glassware and reagents are scrupulously dry.[11] - Use fresh, high-purity anhydrous aluminum chloride. - Monitor the reaction by TLC and extend the reaction time if necessary. |
| Formation of Multiple Products | - Polysubstitution. - Isomer formation. | - Use a slight excess of the aromatic substrate. - Maintain a low reaction temperature during the addition of reagents. |
| Difficult Purification | - Oily product. - Impurities. | - Ensure complete removal of the solvent. - Try different recrystallization solvents or solvent mixtures. - If necessary, purify by column chromatography on silica gel. |
Conclusion
The Friedel-Crafts acylation of 1,2-dimethoxybenzene with phenylacetyl chloride is a reliable and efficient method for the synthesis of this compound. By adhering to the detailed protocol and safety precautions outlined in this application note, researchers can consistently obtain high yields of the desired product. The versatility of this ketone as a synthetic intermediate underscores the importance of a well-characterized and robust synthetic procedure.
References
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.
- This compound. (2024). ChemBK.
- Troubleshooting low yield in Friedel-Crafts acylation reactions. (2025). BenchChem.
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (n.d.). MDPI.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Institutes of Health.
-
methanone. (n.d.). MDPI. Retrieved from
- Friedel Crafts Acylation. (n.d.). J&K Scientific LLC.
- Mechanochemical Friedel–Crafts acylations. (2019). Beilstein Journals.
- 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one. (n.d.). Sigma-Aldrich.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
- Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
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Application Notes & Protocols: A Researcher's Guide to Deoxybenzoin Synthesis via Friedel-Crafts Acylation
Introduction: The Significance of the Deoxybenzoin Scaffold
The deoxybenzoin framework is a privileged structural motif in medicinal chemistry and natural product synthesis.[1] As a core component of isoflavones, agrochemicals, and polymers, its versatility is well-established.[1][2] More importantly, deoxybenzoin derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and immunosuppressive properties, making them highly valuable starting points for drug discovery programs.[1][3][4]
The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered in 1877, remains one of the most robust and direct methods for forging the critical carbon-carbon bond that defines the deoxybenzoin structure.[5][6] This guide provides an in-depth exploration of this reaction, from its fundamental mechanism to a field-proven laboratory protocol, designed for researchers and drug development professionals seeking to leverage this powerful transformation.
Pillar 1: The Reaction Mechanism Explained
The synthesis of deoxybenzoin via Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution. The reaction involves the acylation of an aromatic ring (such as benzene) with an acyl halide (typically phenylacetyl chloride) using a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][5]
The mechanism proceeds through three critical steps:
-
Generation of the Electrophile (Acylium Ion): The Lewis acid catalyst activates the acyl chloride by coordinating to the halogen atom. This polarization facilitates the cleavage of the carbon-halogen bond, generating a highly electrophilic, resonance-stabilized carbocation known as the acylium ion .[5][7][8][9]
-
Nucleophilic Attack by the Aromatic Ring: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7]
-
Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic system, yielding the final deoxybenzoin product and liberating the Lewis acid catalyst.[6][10]
A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements.[7][9] The acylium ion is stabilized by resonance with the adjacent oxygen atom, preventing the hydride or alkyl shifts that often plague Friedel-Crafts alkylations and lead to product mixtures.[11]
Caption: Reaction mechanism of deoxybenzoin synthesis.
Pillar 2: Field-Proven Experimental Protocol
This protocol details the synthesis of the parent deoxybenzoin molecule. Adherence to anhydrous conditions is paramount for success, as the Lewis acid catalyst is extremely sensitive to moisture.[12]
Materials & Reagents
| Reagent/Material | Specification | Purpose |
| Phenylacetyl chloride | ≥98%, anhydrous | Acylating Agent |
| Benzene | Anhydrous, ACS grade | Aromatic Substrate & Solvent |
| Aluminum Chloride (AlCl₃) | Anhydrous, powder, ≥99% | Lewis Acid Catalyst |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Solvent (optional) |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Quenching Agent |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Neutralization |
| Brine (NaCl solution) | Saturated aqueous solution | Washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |
| Crushed Ice | - | Quenching Medium |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser with drying tube (e.g., CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology
Caption: Experimental workflow for deoxybenzoin synthesis.
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser fitted with a drying tube. Purge the entire system with dry nitrogen or argon.
-
Catalyst Suspension: To the flask, add anhydrous benzene (75 mL). Cool the flask in an ice/water bath to 0-5°C. With vigorous stirring, cautiously add anhydrous aluminum chloride (1.2 equivalents) in portions.
-
Addition of Acyl Chloride: Dissolve phenylacetyl chloride (1.0 equivalent) in a small amount of anhydrous benzene (25 mL) and add it to the dropping funnel. Add the phenylacetyl chloride solution dropwise to the stirred, cooled AlCl₃ suspension over 30 minutes. The mixture will typically develop a color and HCl gas will evolve.[2][13]
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12][13]
-
Workup - Quenching (CRITICAL STEP): Prepare a large beaker containing a mixture of crushed ice (approx. 100 g) and concentrated HCl (30 mL). In a fume hood , slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This process is highly exothermic and will release significant amounts of HCl gas. Stir until the ice has melted and the dark-colored complex has fully decomposed.[12][13][14]
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic (benzene) layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).[12][13]
-
Washing: Combine all organic layers. Wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, to neutralize residual acid - vent frequently!), and finally with brine (50 mL).[12][13]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[13]
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography on silica gel.[12][13]
Pillar 3: Optimization, Troubleshooting & Safety
Key Reaction Parameters & Stoichiometry
The success of the Friedel-Crafts acylation hinges on careful control of reaction parameters.
| Parameter | Guideline / Rationale | Reference |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents of Lewis Acid are required. | [6][12] |
| Causality: The product, a ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complex deactivates both the product to further acylation and the catalyst itself. Therefore, a stoichiometric amount (or slight excess) is necessary to drive the reaction to completion.[6] | ||
| Anhydrous Conditions | All glassware must be oven- or flame-dried. Reagents and solvents must be anhydrous. | [12] |
| Causality: Water reacts violently with and deactivates the AlCl₃ catalyst, halting the reaction. | ||
| Temperature Control | Initial addition is performed at 0-5°C . | [13][14] |
| Causality: The initial complexation and reaction are highly exothermic. Cooling controls the reaction rate, prevents side reactions, and minimizes the boiling of volatile solvents. | ||
| Substrate Reactivity | Aromatic rings must not be strongly deactivated. | [5][12] |
| Causality: The reaction is an electrophilic substitution. Strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring make it too electron-poor (deactivated) to act as a nucleophile, causing the reaction to fail.[12] |
Troubleshooting Common Issues
-
Problem: Low or No Yield
-
Cause A: Inactive Catalyst. Moisture contamination is the most common culprit.
-
Solution: Ensure all glassware is rigorously dried and reagents are anhydrous. Use a fresh, unopened bottle of AlCl₃ if possible.[12]
-
Cause B: Deactivated Arene. The aromatic substrate has strong electron-withdrawing groups.
-
Solution: This reaction is not suitable for such substrates. Alternative synthetic routes may be required.
-
-
Problem: Difficult or Incomplete Workup
-
Cause: The AlCl₃-ketone complex is very stable.
-
Solution: The acidic ice quench is essential. Ensure enough acid and vigorous stirring are used to fully break down the complex. Insufficient quenching can lead to low isolated yields as the product remains complexed and may be lost in the aqueous layer.[14]
-
Mandatory Safety Precautions
The Friedel-Crafts acylation involves hazardous materials and requires strict adherence to safety protocols. All operations must be conducted in a certified chemical fume hood.
-
Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. Reacts violently with water, releasing large amounts of heat and corrosive HCl gas. Handle with extreme care, avoiding inhalation of dust and contact with skin.[12]
-
Phenylacetyl Chloride: A corrosive lachrymator (tear-producing agent). Handle only in a fume hood with appropriate gloves and eye protection.[12]
-
Benzene: A known human carcinogen and flammable liquid. Its use should be minimized or substituted with a less hazardous solvent like 1,2-dichloroethane where possible.
-
Quenching Procedure: This step is extremely hazardous due to its exothermic nature and vigorous evolution of HCl gas. Add the reaction mixture to the ice/acid slurry slowly and be prepared for rapid gas release.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
National Institutes of Health (NIH). (2023). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. [Link]
-
MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
SciToons. (2019). Friedel-Crafts acylation. YouTube. [Link]
-
OC Lab Videos. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
-
Azevedo, A. M. G., et al. Synthetic model of a new deoxybenzoin derivative from Deguelia hatschbachii. RI/UFS. [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
-
Li, H. Q., et al. (2010). Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. ChemMedChem, 5(7), 1117-22. [Link]
-
Organic Syntheses. deoxyanisoin. [Link]
-
Li, H. Q., et al. (2010). Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 20(6), 2025-8. [Link]
Sources
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- 3. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Deoxybenzoins in Medicinal Chemistry
1-(3,4-Dimethoxyphenyl)-2-phenylethanone, a deoxybenzoin derivative, belongs to a class of compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. The structural motif of deoxybenzoin is a cornerstone in the development of pharmaceuticals and other fine chemicals.[1] The strategic placement of the dimethoxyphenyl group, a common feature in many natural products and synthetic drugs, offers a versatile scaffold for further chemical modifications, making this target molecule particularly relevant for researchers in drug discovery.[2][3] This document provides a comprehensive guide to the synthesis of this compound, emphasizing the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants and the final product is essential for a successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Veratrole (1,2-Dimethoxybenzene) | C₈H₁₀O₂ | 138.16 | 22-23 | 206-207 | Insoluble in water, soluble in organic solvents. |
| Phenylacetyl Chloride | C₈H₇ClO | 154.59 | - | 194-195 | Reacts with water, soluble in aprotic organic solvents. |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 192.6 (sublimes) | - | Reacts violently with water. |
| This compound | C₁₆H₁₆O₃ | 256.30 | 99-101 | Not readily available | Slightly soluble in water, soluble in organic solvents like ethanol and acetone.[1][4] |
Synthetic Strategy: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[7] In this protocol, we will utilize the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with phenylacetyl chloride in the presence of anhydrous aluminum chloride.[8]
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid, aluminum chloride, coordinates with the chlorine atom of phenylacetyl chloride, leading to the formation of a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich veratrole ring acts as a nucleophile and attacks the acylium ion. The methoxy groups on the veratrole ring are ortho, para-directing and activating, leading to substitution primarily at the para position to one of the methoxy groups for steric reasons.
-
Rearomatization: The resulting arenium ion is stabilized by resonance. A proton is then abstracted by the [AlCl₄]⁻ complex, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (in its complexed form with the product).
-
Hydrolysis: The ketone product forms a complex with the aluminum chloride. This complex is subsequently hydrolyzed during the workup step to yield the final product, this compound.
Experimental Protocol
Materials and Reagents
-
Veratrole (1,2-Dimethoxybenzene)
-
Phenylacetyl Chloride
-
Anhydrous Aluminum Chloride
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated and dilute solutions
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethanol, 95%
-
Crushed Ice
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Synthesis Workflow
Caption: A flowchart illustrating the key stages of the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add 15.0 g (0.112 mol) of anhydrous aluminum chloride.
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask.
-
Cool the flask in an ice bath to 0-5 °C with stirring.
-
In the addition funnel, prepare a solution of 12.5 g (0.090 mol) of veratrole and 14.0 g (0.090 mol) of phenylacetyl chloride in 50 mL of anhydrous DCM.
-
-
Reaction:
-
Slowly add the solution from the addition funnel to the stirred suspension of aluminum chloride in DCM over a period of 30-45 minutes, maintaining the internal temperature between 0-5 °C. The reaction is exothermic, and a slow addition rate is crucial to control the temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Prepare a beaker with 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
With vigorous stirring, slowly and carefully pour the reaction mixture into the ice-HCl mixture. This step is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with 2 x 50 mL of DCM.
-
Combine all organic layers and wash successively with 100 mL of 1M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, a solid, can be purified by recrystallization.[9][10]
-
Dissolve the crude solid in a minimal amount of hot 95% ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to obtain the pure this compound.
-
Characterization and Validation
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | 99-101 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.2 (m, 7H, Ar-H), 6.9 (d, 1H, Ar-H), 4.2 (s, 2H, -CH₂-), 3.9 (s, 6H, 2 x -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196.5 (C=O), 153.5, 149.2, 134.7, 129.8, 129.5, 128.7, 127.0, 123.2, 110.8, 110.0, 56.1, 56.0, 45.6 |
| IR (KBr, cm⁻¹) | ν: ~1675 (C=O stretch), ~1590, 1515 (C=C aromatic stretch), ~1260, 1140 (C-O stretch) |
| Mass Spectrometry (EI) | m/z: 256 (M⁺), 165 (base peak), 91 |
Safety and Handling Precautions
-
Anhydrous Aluminum Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Phenylacetyl Chloride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
-
Hydrochloric Acid: Corrosive. Handle with care and wear appropriate PPE.
-
The quenching of the reaction is highly exothermic and releases HCl gas. Ensure adequate ventilation and perform this step slowly and cautiously.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure anhydrous conditions, extend reaction time, or gently warm the reaction mixture after the initial addition. |
| Loss of product during workup | Ensure complete extraction and minimize the amount of solvent used for washing. | |
| Impure Product | Incomplete reaction or side reactions | Optimize reaction conditions (temperature, time). Ensure thorough purification by recrystallization. |
| Contamination with starting materials | Monitor the reaction by TLC to ensure complete consumption of starting materials. |
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound via Friedel-Crafts acylation. By understanding the underlying chemical principles and adhering to the experimental procedures and safety precautions outlined, researchers can successfully synthesize this valuable intermediate for applications in pharmaceutical and chemical research.
References
- Mills-Robles, H. A., Desikan, V., Golen, J. A. & Manke, D. R. (2015). 1-(3,4-Dimethoxyphenyl)ethanone.
- Google Patents. (1999). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. WO1999006343A1.
- FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477).
- El-Sayed, N. N. E., et al. (2020). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 10(1), 1-17.
- Journal of Young Pharmacists. (2011).
- TradeIndia. (n.d.). 1-(4-Methoxyphenyl)-2-phenylethanone.
- Organic Chemistry Portal. (n.d.).
- Organic Syntheses. (n.d.). deoxyanisoin.
- ResearchGate. (n.d.). Acylation of veratrole by acetic anhydride over Hβ and HY zeolites.
- PubMed. (2016).
- The Organic Chemistry Tutor. (2016, December 28).
- Organic Chemistry Portal. (2011). DABCO-Catalyzed Oxidation of Deoxybenzoins to Benzils with Air and One-Pot Synthesis of Quinoxalines.
- University of Missouri-St. Louis. (n.d.).
- International Journal of Chemical Studies. (2015).
- PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone.
- International Journal of Pharmaceutical Sciences and Research. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds.
- PubChem. (n.d.). 3,4-Dimethoxy-2-phenylacetophenone.
- Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine.
- ResearchGate. (n.d.).
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Application Notes & Protocols: Catalysts in the Synthesis of Deoxybenzoin Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Deoxybenzoin Scaffold
Deoxybenzoin and its derivatives are a cornerstone in organic synthesis, recognized for their prevalence in natural products and as crucial intermediates for pharmaceutically active molecules.[1] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] Furthermore, they serve as versatile precursors for synthesizing industrially significant materials like isoflavones, dyes, and polymers.[1][2] Given their importance, the development of efficient, selective, and sustainable catalytic methods for their synthesis is a paramount objective in modern chemistry.
This guide provides an in-depth analysis of key catalytic strategies for synthesizing deoxybenzoin compounds. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each method, offering field-proven insights to empower researchers in their experimental design and execution.
Overview of Catalytic Strategies
The synthesis of deoxybenzoins can be approached through several catalytic pathways. Historically, Friedel-Crafts reactions have been the conventional method.[1] However, the need for milder conditions and greater functional group tolerance has driven the development of innovative strategies, including transition metal-catalyzed cross-couplings and emerging photocatalytic methods.
Figure 1. High-level overview of major catalytic routes for the synthesis of deoxybenzoin compounds.
Lewis Acid Catalysis: The Friedel-Crafts Acylation Pathway
The Friedel-Crafts acylation is a classic and direct method for forming the aryl ketone linkage in deoxybenzoins.[1] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[3][4]
Mechanistic Deep Dive
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.
Step 1: Formation of the Acylium Ion The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acyl chloride, creating a complex. This facilitates the departure of the halide, forming a resonance-stabilized acylium ion.[3][5][6]
Step 2: Electrophilic Aromatic Substitution The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate (a sigma complex), temporarily disrupting the ring's aromaticity.[3][5]
Step 3: Regeneration of Aromaticity and Catalyst A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the ring, restoring aromaticity and regenerating the Lewis acid catalyst.[3][5]
Figure 2. Simplified workflow of the Friedel-Crafts acylation mechanism.
Application Note & Protocol: Iron-Zirconium Phosphate Catalyzed Acylation
While traditional Lewis acids like AlCl₃ are effective, they often need to be used in stoichiometric amounts and are sensitive to moisture.[4] Heterogeneous solid acid catalysts like iron-zirconium phosphate (ZPFe) offer a recyclable and more robust alternative.[7]
Scientist's Notes:
-
Catalyst Advantage: ZPFe is a solid catalyst that is easy to prepare, handle, and can be recovered and reused multiple times with minimal loss of activity.[7] This makes it a more sustainable choice for larger-scale synthesis.
-
Solvent-Free Conditions: This protocol highlights a solvent-free approach, which significantly improves the "green" credentials of the synthesis by reducing solvent waste.[7]
-
Regioselectivity: For substituted benzenes, the acylation reaction typically shows a strong preference for the para product, which is often the desired isomer.[7]
Experimental Protocol:
-
Catalyst Preparation: Prepare iron-zirconium phosphate (ZPFe) as described in the literature.[7]
-
Reaction Setup: In a round-bottom flask, add the aromatic substrate (e.g., anisole, 1.0 mmol), benzoyl chloride (1.2 mmol), and ZPFe catalyst (3 mol%).
-
Reaction Conditions: Heat the mixture at 80 °C with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate and filter to recover the solid catalyst.
-
Purification: Wash the filtrate with a saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[7]
| Aromatic Substrate | Product | Yield (%) |
| Anisole | 4-Methoxybenzophenone | >90 |
| Toluene | 4-Methylbenzophenone | ~85 |
| Benzene | Benzophenone | ~90 |
| Table 1. Representative yields for ZPFe-catalyzed Friedel-Crafts acylation.[7] |
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Approach
The Suzuki-Miyaura coupling is a powerful and versatile method for C-C bond formation, widely used in pharmaceutical and materials science.[8] While not a direct synthesis of deoxybenzoin from simple arenes, it is invaluable for coupling arylboronic acids with appropriate acyl precursors to construct complex deoxybenzoin derivatives.
Mechanistic Deep Dive: The Palladium Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.
Step 1: Oxidative Addition The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or triflate), forming a Pd(II) complex.[8][9]
Step 2: Transmetalation In the presence of a base, the organic group from the organoboron reagent (e.g., arylboronic acid) is transferred to the palladium center, displacing the halide.[8][9]
Step 3: Reductive Elimination The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[8][9]
Application Note & Protocol: Ligand-Free Suzuki Coupling in Water
Modern protocols aim for sustainability by using water as a solvent and minimizing the use of expensive, air-sensitive phosphine ligands. An in-situ catalytic system generated from PdCl₂ and sodium sulfate has shown excellent activity at room temperature in water.[10]
Scientist's Notes:
-
Green Chemistry: This protocol is highly advantageous from an environmental perspective. It uses water as the solvent, operates at room temperature, and avoids the need for organic ligands, which are often costly and toxic.[10]
-
Catalyst Activation: The Pd(II) precatalyst, PdCl₂, is reduced in situ to the active Pd(0) species. This can occur through various pathways, including oxidation of other reaction components.[8]
-
Broad Applicability: This method is effective for a wide range of aryl halides and arylboronic acids, tolerating various functional groups.[10][11]
Experimental Protocol:
-
Reagent Preparation: In a flask, dissolve the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and Na₂CO₃ (2.5 eq) in water.
-
Catalyst Addition: Add the palladium catalyst precursor (e.g., a palladacycle or PdCl₂) at a low loading (e.g., 0.04 mol%).[11]
-
Reaction Conditions: Stir the mixture vigorously at ambient temperature under an air atmosphere. Monitor the reaction by TLC.
-
Work-up & Purification: For many biaryl products, which are often solids and insoluble in water, the product can be isolated by simple filtration, washed with water, and dried. This eliminates the need for organic solvent extraction.[11]
| Aryl Halide | Arylboronic Acid | Yield (%) |
| 4-Iodoacetophenone | Phenylboronic acid | >95 |
| 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | >95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | >95 |
| Table 2. Representative yields for aqueous, ligand-free Suzuki-Miyaura coupling.[10][11] |
Visible-Light Photocatalysis: A Modern Frontier
Visible-light photocatalysis has emerged as a powerful and green technology for organic synthesis, enabling unique radical-based transformations under exceptionally mild conditions.[12] For deoxybenzoin synthesis, this approach often involves the C-C coupling of biomass-derived feedstocks like benzyl alcohol.[13][14][15]
Mechanistic Deep Dive: Photocatalytic C-C Coupling of Benzyl Alcohol
This synthesis is a two-step process initiated by visible light.[13][14]
Step 1: Radical Formation and Dimerization Upon irradiation with visible light, a semiconductor photocatalyst (e.g., CdS) generates an electron-hole pair. The photogenerated holes activate the Cα–H bonds in benzyl alcohol (BA) to form radical intermediates. These radicals then undergo self-coupling to form hydrobenzoin (HB) as an intermediate.[13][14]
Step 2: Conversion of Hydrobenzoin to Deoxybenzoin The hydrobenzoin intermediate is then converted to deoxybenzoin (DOB). The selectivity of this step is highly dependent on the catalyst design. For CdS photocatalysts, the HB intermediate adsorbs in an orientation that favors activation of the Cα–H groups, leading to dehydration and the formation of deoxybenzoin.[13][15]
Figure 4. Reaction pathway for the photocatalytic synthesis of deoxybenzoin from benzyl alcohol.
Application Note & Protocol: Selective Synthesis using CdS Nanoparticles
The choice of photocatalyst is critical for controlling the reaction outcome. While Ni-decorated CdS can favor the formation of benzoin, pure phase junction CdS photocatalysts show high selectivity for deoxybenzoin.[13][15]
Scientist's Notes:
-
Selectivity Control: This is a prime example of catalyst-controlled selectivity. By simply using CdS without a Ni co-catalyst, the reaction pathway is steered away from dehydrogenation (to benzoin) and towards dehydration (to deoxybenzoin).[13][15]
-
Green & Sustainable: This method utilizes a renewable feedstock (benzyl alcohol), visible light as the energy source, and can be performed under mild conditions, making it a highly sustainable approach.[14]
-
Reaction Kinetics: The reaction proceeds via the formation of the hydrobenzoin intermediate. Monitoring the reaction over time will show an initial increase in HB concentration, followed by its decrease as it is converted to the final DOB product.[13]
Experimental Protocol:
-
Catalyst Suspension: Disperse 10 mg of CdS nanoparticle photocatalyst in 5 mL of acetonitrile (CH₃CN) in a suitable photoreactor vessel.
-
Reagent Addition: Add benzyl alcohol (10 mg) to the suspension.
-
Reaction Conditions: Seal the vessel and purge with an inert gas (e.g., Argon). Irradiate the stirred suspension with a visible light source (e.g., a 300W Xe lamp with a >420 nm cutoff filter) for 9 hours.
-
Analysis: After the reaction, centrifuge the mixture to separate the catalyst. Analyze the supernatant liquid by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and product yields.
| Time (h) | BA Conversion (%) | DOB Yield (%) | HB Yield (%) |
| 3 | ~80 | 5.7 | 45.0 |
| 9 | 100 | 80.4 | 2.4 |
| Table 3. Representative kinetics for the photocatalytic conversion of Benzyl Alcohol (BA) to Deoxybenzoin (DOB) using a CdS catalyst.[13] |
Conclusion
The synthesis of deoxybenzoin compounds is achievable through a diverse array of catalytic methodologies. While classic Friedel-Crafts acylation remains a robust and direct route, modern catalysis offers milder, more sustainable, and often more selective alternatives. Palladium-catalyzed cross-coupling reactions provide unparalleled scope for constructing complex, functionalized deoxybenzoins, while emerging visible-light photocatalysis presents a green and innovative pathway from renewable feedstocks. The choice of catalyst and methodology should be guided by the specific target molecule, required functional group tolerance, and considerations of process sustainability. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers to navigate these powerful synthetic tools.
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Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermediates. ACS Catalysis. [Link]
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Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermediates. National Center for Biotechnology Information. [Link]
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An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry (RSC Publishing). [Link]
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Application Note & Protocols: High-Purity Isolation of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone
Abstract
This document provides a comprehensive guide to the purification of 1-(3,4-dimethoxyphenyl)-2-phenylethanone, a deoxybenzoin derivative of significant interest in pharmaceutical and organic synthesis. Recognizing that the purity of such intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API), this guide moves beyond simple procedural lists. It delves into the rationale behind methodological choices, offering two primary, scalable purification protocols: recrystallization for bulk purification and flash column chromatography for achieving high-purity grades. We will explore the context of typical synthesis-related impurities to inform our purification strategy, provide detailed, step-by-step protocols, and outline methods for purity verification. This guide is intended for researchers, chemists, and process development scientists seeking robust and reliable methods for isolating this key intermediate.
Introduction: The Target Molecule
This compound (a deoxybenzoin) is a ketone featuring a dimethoxylated phenyl ring and a benzyl group. Its structure presents a moderate polarity due to the ketone and ether functionalities, while also possessing significant nonpolar character from the two aromatic rings. Understanding these physicochemical properties is the cornerstone of designing an effective purification strategy.
Physicochemical Properties (Inferred from Analogues):
-
Appearance: Typically an off-white to pale yellow crystalline solid.[1]
-
Solubility: Generally has low solubility in water but is soluble in various organic solvents such as ethanol, methanol, and acetone.[1]
-
Melting Point: Crystalline solids of this class have sharp, defined melting points. For example, the closely related analogue 1-(4-methoxyphenyl)-2-phenylethanone has a reported melting point between 75-77 °C.[2] A broad melting range in a synthesized batch is a primary indicator of impurity.
The "Why": Understanding Potential Impurities
A purification strategy cannot be designed in a vacuum. It must be tailored to remove the specific impurities generated during the synthesis. A common route to deoxybenzoins is the Friedel-Crafts acylation of an activated aromatic ring (veratrole, or 1,2-dimethoxybenzene) with a phenylacetyl halide or anhydride.
Likely Impurities from Synthesis Include:
-
Unreacted Starting Materials: Veratrole and phenylacetic acid (from hydrolysis of the acyl chloride).
-
Regioisomers: Acylation of veratrole can potentially occur at different positions, though it is strongly directed by the methoxy groups.
-
Polymers/Tars: Side reactions can lead to the formation of high-molecular-weight, often colored, byproducts.
These impurities have different polarities and chemical properties than the desired product, which is the basis for their separation.
Primary Purification: Recrystallization
Recrystallization is the method of choice for the initial, bulk purification of a solid compound. It is efficient, economical, and scalable. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C), while impurities remain either fully soluble or insoluble at all temperatures.
Solvent System Selection
The key to successful recrystallization is selecting the appropriate solvent. Given the structure of this compound, alcohols are excellent starting points.
| Solvent System | Rationale & Observations | Suitability |
| Methanol | Often effective for deoxybenzoin analogues.[3] Good solubility when hot, but may retain some polar impurities. | Good |
| Ethanol | Similar to methanol but slightly less polar. Often provides excellent crystal growth. Can be used as a 95% aqueous solution to fine-tune polarity.[3][4] | Excellent |
| Isopropanol | Lower polarity than ethanol; may be suitable if the product is too soluble in methanol or ethanol. | Good |
| Ethyl Acetate / Hexane | A two-solvent system. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity appears. Excellent for fine-tuning solubility. | Excellent (for smaller scales) |
Detailed Protocol: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture to boiling with stirring (e.g., on a hot plate).
-
Achieve Saturation: Continue adding small portions of hot 95% ethanol until the solid just completely dissolves. Adding excess solvent will reduce the final yield.
-
Hot Filtration (Optional but Recommended): If insoluble impurities (like dust or tar) are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step is critical for removing particulate matter and some polymeric impurities.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The purity can be initially assessed by a sharp melting point.
High-Purity Purification: Flash Column Chromatography
For applications requiring very high purity (>98%), or if recrystallization fails to remove closely related impurities, flash column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.
System Design: Stationary and Mobile Phases
-
Stationary Phase: Silica gel (SiO₂) is the standard choice for compounds of moderate polarity like deoxybenzoins. Its polar surface interacts with the ketone and ether groups of the molecule.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to first elute nonpolar impurities, then the desired product, and finally the more polar impurities.
Table 2: Eluent System Development for Silica Gel Chromatography
| Hexane:Ethyl Acetate Ratio | Polarity | Expected Elution Behavior |
| 95:5 | Low | Elutes nonpolar byproducts (e.g., residual veratrole). |
| 90:10 to 80:20 | Moderate | Optimal range for eluting the target product. A good starting point is 85:15. |
| 70:30 | High | Elutes more polar impurities (e.g., phenylacetic acid). |
Pro-Tip: The ideal eluent system should provide a Retention Factor (Rf) of ~0.3 for the target compound on a TLC plate.
Detailed Protocol: Flash Column Chromatography
-
Column Packing: Prepare a glass column with silica gel using a slurry packing method with the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude or recrystallized product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading generally results in better separation.
-
Elution: Begin eluting the column with the low-polarity solvent mixture. Maintain a constant flow rate (using positive air pressure for flash chromatography).
-
Gradient Elution: Systematically and gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10, then 85:15, etc.). This is known as a step gradient.
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Monitoring with TLC: Spot small aliquots from each fraction onto a TLC plate. Visualize the spots under UV light. The product, containing a UV-active chromophore, should be clearly visible.
-
Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the highly purified this compound.
Integrated Purification Workflow
The choice between these methods, or their sequential use, depends on the initial purity of the crude material and the final purity required.
Caption: Decision workflow for purifying this compound.
Purity Verification
After purification, the identity and purity of the final product must be confirmed using analytical methods.
-
Melting Point: A sharp melting point that is consistent with literature values for pure compounds indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot under various visualization techniques suggests the absence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing a precise percentage purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[6]
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FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). [Link]
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Arrow@TU Dublin. (2015). Synthesis and Biochemical Evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones as Tubulin-Targeting Antitumor Agents. [Link]
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The Versatile Role of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone in the Synthesis of Bioactive Molecules
Introduction: 1-(3,4-Dimethoxyphenyl)-2-phenylethanone, a deoxybenzoin derivative, is a valuable and versatile starting material in organic synthesis. Its structural framework, featuring a reactive ketone and two distinct aromatic rings, provides multiple avenues for elaboration into complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its utility as a precursor for the synthesis of isoquinoline alkaloids, a class of compounds with significant pharmacological properties. Detailed experimental protocols and mechanistic insights are provided to assist researchers, scientists, and drug development professionals in leveraging this key intermediate. Deoxybenzoin and its derivatives are known to be precursors for a variety of biologically significant compounds, including those with anti-inflammatory, antimicrobial, and anticancer effects. Furthermore, they serve as crucial building blocks for various heterocyclic compounds such as pyrimidinones, quinoxalines, and indoles.[1]
Core Application: A Gateway to Isoquinoline Alkaloids
The most prominent application of this compound lies in its role as a strategic precursor to isoquinoline alkaloids, most notably papaverine. Papaverine is a benzylisoquinoline alkaloid isolated from Papaver somniferum and is utilized as a vasodilator and antispasmodic agent.[2] The synthetic route from this compound to papaverine-like structures hinges on a sequence of fundamental organic transformations: reductive amination, amide formation, and subsequent cyclization via the Bischler-Napieralski reaction, followed by aromatization.
Synthetic Pathway Overview
The overall synthetic strategy to access a papaverine-like isoquinoline core from this compound is depicted below. This pathway highlights the key transformations that convert the relatively simple deoxybenzoin starting material into a complex heterocyclic system.
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Application Notes & Protocols: The Strategic Use of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone as a Versatile Chemical Intermediate
Abstract and Scope
This technical guide provides an in-depth exploration of 1-(3,4-dimethoxyphenyl)-2-phenylethanone, a key deoxybenzoin analogue, and its pivotal role as a chemical intermediate in synthetic organic chemistry. Primarily, this document will elucidate its application in the construction of complex molecular scaffolds, with a significant focus on the synthesis of isoquinoline alkaloids, a class of compounds with profound importance in drug development. We will detail the synthesis of the intermediate itself, followed by a comprehensive, step-by-step protocol for its utilization in the renowned Bischler-Napieralski reaction to yield a precursor for the vasodilator, Papaverine. This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.
Introduction: The Significance of a Deoxybenzoin Core
This compound, also known as 3',4'-dimethoxydesoxybenzoin, is an aromatic ketone with the molecular formula C₁₆H₁₆O₃.[1] Its structure, featuring a veratrole (1,2-dimethoxybenzene) moiety linked to a benzyl group via a carbonyl function, makes it an exceptionally valuable precursor. The electron-rich dimethoxyphenyl ring is primed for electrophilic aromatic substitution, while the methylene group adjacent to the carbonyl (the α-carbon) provides a site for various nucleophilic and condensation reactions.
Its principal application lies in serving as a foundational building block for synthesizing 1-benzylisoquinoline alkaloids. This class of natural products and their synthetic analogues exhibit a wide array of pharmacological activities, including antispasmodic and vasodilator effects.[2] The strategic placement of the carbonyl group in this compound is critical, as it facilitates the cyclization reactions necessary to form the characteristic isoquinoline core.
Synthesis of the Intermediate: this compound
A reliable and scalable synthesis of the intermediate is paramount for any subsequent applications. The most common and efficient method is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with phenylacetyl chloride.
Principle and Rationale
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3][4] A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the phenylacetyl chloride by forming a complex with the chlorine atom. This polarization generates a highly electrophilic acylium ion. The electron-rich veratrole ring, activated by its two methoxy groups, then acts as a nucleophile, attacking the acylium ion to form the desired ketone. The product is less reactive than the starting arene, preventing further acylation.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Phenylacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the phenylacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of veratrole (1.05 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield this compound as a solid.
Characterization:
-
Physical Form: Solid
-
Purity (Typical): >95%
-
Storage: Refrigerator
Application Protocol: Synthesis of a Dihydropapaverine Precursor
The true utility of this compound is demonstrated in its conversion to isoquinoline systems. A cornerstone of this transformation is the Bischler-Napieralski reaction.[5][6][7] This protocol outlines the conversion of the intermediate into a dihydropapaverine, which can then be dehydrogenated to form Papaverine.[8][9]
The overall workflow involves a multi-step process beginning with the conversion of the ketone to an oxime, followed by reduction to an amine, acylation to form a β-phenethylamide, and finally, the key cyclization step.
Caption: Synthetic workflow from the intermediate to Dihydropapaverine.
Principle and Rationale: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-phenethylamides into 3,4-dihydroisoquinolines using a dehydrating acid catalyst like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][7][10] The reaction is particularly effective for electron-rich aromatic systems, such as the one in our amide precursor.[6][11] The mechanism involves the activation of the amide carbonyl by the catalyst, forming a reactive nitrilium ion intermediate.[7] This electrophile is then attacked by the ortho position of the pendant aryl ring, leading to cyclization and subsequent rearomatization to form the stable dihydroisoquinoline ring system.[5][7]
Step-by-Step Experimental Protocol
This protocol assumes the successful synthesis of the N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide (the amide intermediate) from this compound via the oximation-reduction-acylation sequence.
Materials:
-
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
-
Phosphorus oxychloride (POCl₃), distilled
-
Toluene or Acetonitrile, anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: Bischler-Napieralski Cyclization
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amide intermediate (1.0 equivalent) in anhydrous toluene.
-
Carefully add distilled phosphorus oxychloride (POCl₃, ~2.0-3.0 equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 110 °C for toluene).
-
Maintain reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to hydrolyze the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3,4-dihydropapaverine.
-
The crude product can be purified via column chromatography or recrystallization to yield the pure dihydroisoquinoline product.
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
Data Summary and Expected Outcomes
The following table provides representative data for the key synthetic steps described. Yields are indicative and may vary based on reaction scale and purification efficiency.
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Product |
| 1 | Friedel-Crafts Acylation | Veratrole, Phenylacetyl chloride, AlCl₃ | DCM | 75-85% | This compound |
| 2 | Bischler-Napieralski | Amide Intermediate, POCl₃ | Toluene | 60-70% | Dihydropapaverine |
Troubleshooting and Safety Considerations
-
Friedel-Crafts Acylation: The reaction is highly exothermic and moisture-sensitive. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere. The quench step must be done slowly and at a low temperature to control the exothermic release of HCl gas.
-
Bischler-Napieralski Reaction: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE). The workup requires careful neutralization.
-
General: Purity of the starting materials and intermediates is crucial. Characterize products at each step (e.g., via ¹H NMR, ¹³C NMR, MS) to ensure the desired transformation has occurred before proceeding.[12]
Conclusion
This compound stands out as a strategically vital intermediate for constructing complex heterocyclic systems. Its synthesis via a robust Friedel-Crafts acylation is well-established. Its subsequent transformation, particularly through the Bischler-Napieralski reaction, provides a classic and powerful route to the 1-benzyl-3,4-dihydroisoquinoline core, which is central to numerous pharmacologically active molecules like Papaverine.[13] The protocols and principles outlined in this guide offer researchers a solid foundation for utilizing this versatile building block in their synthetic endeavors.
References
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1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one | C16H16O3. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). University of Missouri–St. Louis. Retrieved January 22, 2026, from [Link]
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Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved January 22, 2026, from [Link]
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The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Organic Reactions. Retrieved January 22, 2026, from [Link]
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Bischler–Napieralski reaction. (n.d.). Grokipedia. Retrieved January 22, 2026, from [Link]
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Green Synthesis of Papaverine one of Opium Alkaloids in Water. (2021). Inorganic Chemistry Research. Retrieved January 22, 2026, from [Link]
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Papaverine | C20H21NO4. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Application Notes & Protocols for Investigating the Biological Activities of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for investigating the potential biological activities of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone, a deoxybenzoin derivative. While direct biological data for this specific molecule is emerging, its structural motifs, particularly the dimethoxyphenyl and phenyl groups, are present in numerous compounds exhibiting significant pharmacological properties. This document outlines detailed protocols for assessing its potential antioxidant, anti-inflammatory, and anticancer activities. The methodologies are designed to be robust and self-validating, providing researchers with the tools to generate reliable data and elucidate the compound's mechanisms of action.
Introduction to this compound
This compound, also known as 3',4'-Dimethoxydeoxybenzoin, belongs to the deoxybenzoin class of organic compounds. Deoxybenzoins are characterized by a 1,2-diphenylethanone backbone. The presence of methoxy groups on one of the phenyl rings is a common feature in many naturally occurring and synthetic compounds with demonstrated biological activities. The 3,4-dimethoxy substitution, in particular, is a key feature of various bioactive molecules, suggesting that this compound may possess therapeutic potential.
Based on its structural similarity to other researched compounds, the primary putative activities to investigate for this compound are:
-
Antioxidant Activity: Phenolic and methoxylated compounds are known to act as free radical scavengers.
-
Anti-inflammatory Activity: Many natural compounds with methoxyphenyl moieties have been shown to modulate inflammatory pathways.
-
Anticancer Activity: The deoxybenzoin scaffold and its derivatives have been explored for their cytotoxic effects against various cancer cell lines.
This guide will provide detailed protocols to systematically evaluate these potential biological activities.
General Preparation of this compound for Biological Assays
Prior to conducting any biological assays, proper preparation of the test compound is critical for obtaining accurate and reproducible results.
2.1. Solubility and Stock Solution Preparation
-
Solubility Assessment: this compound is a white crystalline powder that is soluble in organic solvents like ethanol, acetone, and dimethylformamide (DMF), and slightly soluble in water[1]. For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent.
-
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh a precise amount of this compound (Molecular Weight: 256.3 g/mol )[1].
-
Dissolve the compound in an appropriate volume of sterile, cell culture-grade DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Assessment of Antioxidant Activity
A common initial screening for antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically[2].
3.1. DPPH Radical Scavenging Assay Protocol
-
Principle: The reduction of the DPPH radical by an antioxidant is measured by the decrease in absorbance at approximately 517 nm[3].
-
Materials:
-
This compound stock solution (in a suitable solvent like methanol or ethanol for this assay).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Methanol or Ethanol (analytical grade).
-
Ascorbic acid or Trolox (as a positive control).
-
96-well microplate.
-
Microplate reader.
-
-
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep this solution in the dark.
-
Preparation of Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the same solvent used for the DPPH solution.
-
Assay Procedure: a. To each well of a 96-well plate, add 20 µL of the test compound dilution or standard (ascorbic acid/Trolox). b. Add 180 µL of the 0.1 mM DPPH solution to each well. c. For the control (blank), add 20 µL of the solvent instead of the test compound. d. Mix gently and incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader[3].
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Table 1: Example Data Layout for DPPH Assay
| Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |
| Control | 0.850 | 0 |
| 10 | 0.725 | 14.7 |
| 25 | 0.610 | 28.2 |
| 50 | 0.450 | 47.1 |
| 100 | 0.230 | 72.9 |
Evaluation of Anti-inflammatory Potential
The anti-inflammatory properties of this compound can be investigated using in vitro models that mimic aspects of the inflammatory response. A widely used model involves stimulating macrophages with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
4.1. Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce and release pro-inflammatory cytokines. The ability of the test compound to inhibit this process is a measure of its anti-inflammatory activity.
-
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution in DMSO.
-
Lipopolysaccharide (LPS) from E. coli.
-
Dexamethasone (as a positive control).
-
MTT reagent for viability testing.
-
ELISA kit for murine TNF-α.
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight[4].
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or dexamethasone. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells)[4].
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically, but TNF-α release is often measured after 6 hours[5].
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatants for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed reduction in TNF-α is not due to cytotoxicity.
-
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value.
4.2. Investigation of Mechanism: NF-κB and MAPK Signaling Pathways
The production of many pro-inflammatory mediators is regulated by the transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways[6][7][8][9][10]. The effect of this compound on these pathways can be assessed by Western blotting for key signaling proteins.
-
Workflow for Mechanistic Studies:
Caption: Western blot workflow for analyzing inflammatory signaling pathways.
-
Potential Signaling Pathway Modulation:
Assessment of Anticancer Activity
The potential of this compound as an anticancer agent can be evaluated by assessing its cytotoxicity against cancer cell lines and investigating its ability to induce apoptosis.
5.1. Cytotoxicity Screening using MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for quantification.[11][12][13]
-
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).
-
Appropriate cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
Doxorubicin or Cisplatin (as a positive control).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[14][15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[11][13]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
5.2. Investigation of Apoptosis Induction
If this compound demonstrates cytotoxicity, the next step is to determine if cell death occurs via apoptosis. This can be assessed by measuring the activity of key apoptotic enzymes (caspases) and observing the cleavage of their substrates.
5.2.1. Caspase-3/7 Activity Assay
-
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a substrate that, when cleaved, releases a fluorescent or luminescent signal.[16]
-
Protocol: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay) and follow the manufacturer's protocol.[16] The general steps involve treating cells with the compound, lysing the cells, adding the caspase substrate, and measuring the resulting signal.
5.2.2. Western Blot Analysis of Apoptotic Markers
-
Principle: Western blotting can detect changes in the expression and cleavage of key apoptotic proteins, providing mechanistic insights.[17][18][19]
-
Key Markers to Investigate:
-
Caspase Cleavage: Look for the cleaved (active) forms of Caspase-9 (initiator) and Caspase-3 (executioner).
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated Caspase-3. Its cleavage is a hallmark of apoptosis.
-
Bcl-2 Family Proteins: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Table 2: Key Apoptotic Markers for Western Blot Analysis
| Protein | Role | Expected Change with Pro-apoptotic Compound |
| Cleaved Caspase-9 | Initiator Caspase | Increase |
| Cleaved Caspase-3 | Executioner Caspase | Increase |
| Cleaved PARP | Caspase-3 Substrate | Increase |
| Bax | Pro-apoptotic | Upregulation/Translocation to Mitochondria |
| Bcl-2 | Anti-apoptotic | Downregulation |
-
Potential Pro-Apoptotic Signaling Pathway:
Caption: Potential mechanism of apoptosis induction via inhibition of the PI3K/Akt survival pathway.
Conclusion
This guide provides a structured approach and detailed protocols for the initial investigation of the potential antioxidant, anti-inflammatory, and anticancer activities of this compound. The outlined experiments are foundational and can be expanded upon based on initial findings. Positive results in these assays would warrant further investigation into the specific molecular targets and pathways involved, paving the way for potential therapeutic applications.
References
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- Gaestel, M., et al. (2007). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation.
- Abcam. (n.d.). Apoptosis western blot guide. Abcam.
- Wikipedia. (2023).
- Martini, M., et al. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review.
- Bio-Techne. (n.d.).
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- Cell Signaling Technology. (n.d.). PI3K / Akt Signaling. Cell Signaling Technology.
- Xu, J., et al. (2020). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.
- CLYTE Technologies. (2025).
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- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Cusabio. (n.d.).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.
- Huang, P., et al. (2014). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience.
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
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- Assay Genie. (2024).
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- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
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- National Institutes of Health. (n.d.).
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of Deoxybenzoin Derivatives
Introduction: Unveiling the Antimicrobial Potential of Deoxybenzoin Scaffolds
Deoxybenzoins, or α-phenylacetophenones, represent a fascinating class of aromatic ketones. Structurally, they consist of two aromatic rings linked by a two-carbon chain containing a carbonyl group. While widely recognized as key precursors in the biosynthesis of flavonoids and isoflavonoids, including the well-studied antimicrobial chalcones, deoxybenzoin derivatives are emerging as potent antimicrobial agents in their own right.[1][2][3] Their structural simplicity and synthetic accessibility make them an attractive scaffold for the development of new therapeutic agents to combat the growing threat of antimicrobial resistance.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the antimicrobial properties of novel deoxybenzoin derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for synthesis, characterization, and biological evaluation. We will explore in-depth methodologies for in vitro susceptibility testing, preliminary in vivo efficacy models, and foundational mechanism of action studies, grounded in established scientific principles and authoritative standards.
Part 1: Synthesis and Characterization of Deoxybenzoin Derivatives
The journey of discovery begins with the creation of the molecule. The synthesis of deoxybenzoin derivatives is typically straightforward, often involving condensation reactions that are amenable to generating a diverse library of analogues for structure-activity relationship (SAR) studies.
Protocol 1.1: General Synthesis via Claisen-Schmidt Condensation or Equivalent
This protocol outlines a common method for synthesizing chalcones, which can then be reduced to the corresponding deoxybenzoins. Alternatively, direct synthesis methods like Friedel-Crafts acylation can be employed. The Claisen-Schmidt condensation is presented here due to its prevalence in generating the flavonoid precursors from which many deoxybenzoin studies are derived.[2]
Causality: The use of a strong base (like NaOH or KOH) is critical as it deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde derivative, initiating the condensation. The subsequent dehydration step is often acid or base-catalyzed and is driven by the formation of a stable, conjugated α,β-unsaturated ketone system (the chalcone).
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in a suitable solvent such as ethanol.
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base (e.g., 40% NaOH) dropwise. The reaction is often exothermic; maintain the temperature as needed with an ice bath.
-
Reaction Monitoring: Stir the reaction mixture for 4-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Once complete, pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated solid (chalcone intermediate) is collected by filtration, washed with cold water until neutral, and dried.
-
Reduction to Deoxybenzoin (if starting from chalcone): The isolated chalcone can be reduced to deoxybenzoin using various methods, such as catalytic hydrogenation (H₂/Pd-C).
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure deoxybenzoin derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2][5][6]
Caption: General workflow for synthesis and characterization.
Part 2: In Vitro Antimicrobial Susceptibility Testing
In vitro assays are the cornerstone for the initial evaluation of antimicrobial activity, providing quantitative data on a compound's potency against a panel of clinically relevant microorganisms.[7] The methodologies provided here are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][10]
Causality: This method exposes a standardized number of microbial cells to a range of precisely defined drug concentrations. By observing the concentration at which growth is inhibited, we can quantitatively measure the compound's potency. The use of a 0.5 McFarland standard ensures a reproducible starting inoculum (approx. 1.5 x 10⁸ CFU/mL), which is then diluted to the final testing concentration (approx. 5 x 10⁵ CFU/mL) to avoid overpowering the antimicrobial agent.[7][11]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[7][9]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer.
-
Dilute this adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution Plate Preparation:
-
Prepare a stock solution of the deoxybenzoin derivative in a suitable solvent (e.g., DMSO). Note the final solvent concentration should be non-inhibitory to the test organism (typically ≤1%).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to create a concentration gradient.[7]
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Crucial Controls: Include the following controls on every plate:
-
Positive Control: Inoculum with no compound (should show robust growth).
-
Negative/Sterility Control: Broth medium only (should remain clear).
-
Solvent Control: Inoculum with the highest concentration of solvent used (to ensure it has no antimicrobial effect).
-
-
Seal the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity (growth).
-
The MIC is the lowest concentration of the compound in which no visible growth is observed.[7] Results can also be read using a plate reader at 600 nm.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol 2.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay distinguishes between microbistatic (growth-inhibiting) and microbicidal (killing) activity.
Causality: By sub-culturing the contents from the clear wells of the MIC plate onto drug-free agar, we can determine if the cells were merely inhibited or actually killed. Growth on the agar indicates a static effect, while a lack of growth indicates a cidal effect.
Step-by-Step Methodology:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.
-
Aseptically pipette a small volume (e.g., 10 µL) from each of these wells and spot-plate it onto a fresh, drug-free agar plate (e.g., Nutrient Agar).
-
Incubate the agar plate under appropriate conditions until growth is visible in the control spots.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no growth on the subculture plate).[9]
Data Presentation: Summarizing Antimicrobial Activity
Effective data management is crucial for comparing the efficacy of different derivatives. Use a standardized table to present your findings.
| Compound ID | Modification | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| DZ-01 | Unsubstituted | Staphylococcus aureus ATCC 29213 | 16 | 32 |
| DZ-02 | 4'-Hydroxy | Staphylococcus aureus ATCC 29213 | 4 | 8 |
| DZ-03 | 4'-Chloro | Staphylococcus aureus ATCC 29213 | 8 | 16 |
| DZ-01 | Unsubstituted | Escherichia coli ATCC 25922 | >128 | >128 |
| DZ-02 | 4'-Hydroxy | Escherichia coli ATCC 25922 | 64 | 128 |
| DZ-03 | 4'-Chloro | Escherichia coli ATCC 25922 | 32 | 64 |
| DZ-01 | Unsubstituted | Candida albicans ATCC 90028 | 32 | 64 |
| DZ-02 | 4'-Hydroxy | Candida albicans ATCC 90028 | 8 | 16 |
| DZ-03 | 4'-Chloro | Candida albicans ATCC 90028 | 16 | 32 |
| Ciprofloxacin | (Control) | S. aureus / E. coli | 0.5 / 0.015 | 1 / 0.03 |
| Amphotericin B | (Control) | C. albicans | 1 | 2 |
Part 3: Preliminary In Vivo Efficacy Assessment
While in vitro data is essential, it does not account for host factors like metabolism, distribution, and toxicity.[12] Simple, cost-effective invertebrate models can provide an initial bridge between in vitro results and more complex mammalian studies.[13][14] The nematode Caenorhabditis elegans is an excellent model for this purpose.[14]
Protocol 3.1: C. elegans Infection and Survival Assay
Causality: C. elegans can be infected by human pathogens, and its transparent body allows for easy observation. Pathogen-induced mortality can be tracked over time. An effective antimicrobial compound will rescue the nematodes from the infection, leading to a higher survival rate compared to untreated controls.[14]
Step-by-Step Methodology:
-
C. elegans Maintenance: Culture a synchronized population of L4-stage nematodes on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Pathogen Lawn Preparation: Prepare plates with a suitable medium (e.g., Brain Heart Infusion agar) and spread a lawn of the pathogenic bacterium (e.g., Carbapenem-resistant Klebsiella pneumoniae or MRSA).[14]
-
Compound Preparation: Mix the deoxybenzoin derivative into the liquid agar before pouring the plates or add it to a liquid culture medium to the desired final concentrations.
-
Infection Assay:
-
Transfer synchronized L4 nematodes to the pathogen-seeded plates (or liquid culture) containing different concentrations of the test compound.
-
Include a control group transferred to pathogen plates without the compound.
-
Include a non-pathogenic control (E. coli OP50) to monitor baseline nematode lifespan.
-
-
Survival Monitoring: Incubate the plates at 20-25°C. At set time points (e.g., every 12 or 24 hours), count the number of live and dead nematodes under a dissecting microscope. Nematodes that do not respond to gentle prodding are considered dead.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and analyze for statistically significant differences between treated and untreated groups.
Caption: Workflow for C. elegans in vivo efficacy model.
Part 4: Investigating the Mechanism of Action (MoA)
Identifying the cellular target of a novel antimicrobial is a critical step in its development.[15] Phenolic compounds like deoxybenzoins can have various MoAs. The following protocols provide initial steps to narrow down the possibilities.
Potential Bacterial Targets: The primary targets for antibacterial drugs include processes essential for cell viability: cell wall synthesis, protein synthesis, nucleic acid synthesis, and cell membrane integrity.[16][17] Some deoxybenzoin derivatives have been shown to inhibit specific enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[18]
Caption: Major cellular targets for antimicrobial agents.
Protocol 4.1: Cell Membrane Integrity Assay
Causality: This assay determines if the compound disrupts the bacterial cell membrane, causing it to become permeable. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell, intercalates with DNA, and fluoresces strongly, which can be measured.
Step-by-Step Methodology:
-
Cell Preparation: Grow a mid-log phase culture of the test bacterium. Harvest the cells by centrifugation, wash with PBS, and resuspend to a standardized optical density (e.g., OD₆₀₀ = 0.5).
-
Treatment: Add the deoxybenzoin derivative at MIC and supra-MIC concentrations to the cell suspension. Include a positive control (e.g., Polymyxin B, a known membrane-disrupting agent) and a negative (untreated) control.[16]
-
Staining: At various time points, add Propidium Iodide to the cell suspensions.
-
Measurement: Measure the fluorescence using a fluorometer or flow cytometer. A significant increase in fluorescence in the treated sample compared to the negative control indicates membrane damage.
Part 5: Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications affect antimicrobial activity is key to designing more potent and selective compounds.[4][19] For deoxybenzoins and related flavonoids, several trends have been observed:
-
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the aromatic rings are often crucial for activity.[20] They can enhance binding to target proteins or participate in mechanisms that disrupt membrane potential.[21]
-
Lipophilicity: The overall hydrophobicity of the molecule influences its ability to cross the bacterial cell membrane. Substituents like halogens (Cl, Br) or alkyl groups can modulate this property.[21] Often, an optimal balance of hydrophilic and lipophilic character is required for maximum efficacy.
-
Electronic Effects: Electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule, potentially affecting its interaction with biological targets.
By synthesizing a library of derivatives with systematic variations (e.g., changing the substituent at the 4'-position from -H to -OH, -OCH₃, -Cl, -F) and testing them with the protocols above, researchers can build a robust SAR model to guide the development of next-generation antimicrobial agents.
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Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein. European Journal of Medicinal Chemistry. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]
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Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. National Institutes of Health (NIH). [Link]
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Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents. PubMed. [Link]
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Application Notes and Protocols for Evaluating the Immunosuppressive Effects of Novel Deoxybenzoin Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Deoxybenzoin Compounds in Immunomodulation
The search for novel immunosuppressive agents with improved efficacy and safety profiles is a cornerstone of modern drug development.[1] Deoxybenzoins, a class of organic compounds, have emerged as a promising scaffold for the development of such therapeutics.[1][2] Recent studies have demonstrated that certain novel deoxybenzoin derivatives, particularly deoxybenzoin oximes, exhibit potent immunosuppressive activity by inhibiting T-cell proliferation and inducing apoptosis in activated lymphocytes.[1] Notably, some of these compounds have shown a significantly better safety profile compared to established immunosuppressants like cyclosporine A.[1]
Furthermore, the broader therapeutic potential of the deoxybenzoin scaffold is underscored by findings that some derivatives can modulate inflammatory responses by reducing the production of pro-inflammatory cytokines such as IL-8 and by interfering with key innate immune signaling pathways like the Toll-like receptor 4 (TLR4) pathway.[2][3] This interference with upstream signaling provides a strong rationale for investigating the impact of novel deoxybenzoin compounds on downstream pathways crucial for immune cell activation and function, such as the NF-κB and MAPK signaling cascades.
These application notes provide a comprehensive guide for researchers to evaluate the immunosuppressive effects of novel deoxybenzoin compounds. The protocols outlined below are designed to first confirm and quantify the known effects on lymphocyte proliferation and apoptosis, and then to explore the broader mechanistic landscape, including cytokine modulation and impact on key intracellular signaling pathways.
Part 1: Foundational Immunosuppressive Activity
The initial assessment of a novel deoxybenzoin compound should focus on its direct impact on lymphocyte viability and proliferation.
T-Lymphocyte Proliferation Assay
The ability of a compound to inhibit the proliferation of activated T-cells is a hallmark of immunosuppressive activity. The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a robust method for tracking cell division.
Principle: CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, leading to a halving of fluorescence intensity, which can be quantified by flow cytometry.
Protocol: CFSE-Based T-Cell Proliferation Assay
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Resuspend 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS).
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of cell suspension per well in a 96-well round-bottom plate.
-
Add 50 µL of your novel deoxybenzoin compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO).
-
Add 50 µL of T-cell activation stimuli (e.g., anti-CD3/anti-CD28 beads or PHA).
-
-
Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer, ensuring to collect a sufficient number of events in the lymphocyte gate.
-
Analyze the CFSE fluorescence intensity within the gated T-cell populations to determine the extent of proliferation.
-
Data Interpretation: A decrease in the number of cell divisions (i.e., a higher proportion of cells with high CFSE fluorescence) in the presence of the deoxybenzoin compound compared to the stimulated control indicates inhibition of proliferation.
Part 2: Elucidating the Mechanism of Action
Understanding how a compound exerts its immunosuppressive effects is critical for its development. The following protocols are designed to investigate the induction of apoptosis, a known mechanism for some deoxybenzoin derivatives, and to explore effects on key signaling pathways.
Apoptosis Induction in Activated T-Cells
Principle: Apoptosis is a programmed cell death pathway. One of the earliest signs is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol: Annexin V and Propidium Iodide Staining for Apoptosis
-
Cell Culture and Treatment:
-
Culture PBMCs (1 x 10^6 cells/mL) in a 24-well plate.
-
Stimulate with anti-CD3/anti-CD28 beads.
-
Treat with various concentrations of the novel deoxybenzoin compound or vehicle control for 24-48 hours.
-
-
Staining:
-
Harvest the cells, including any non-adherent cells in the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Identify four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Interpretation: An increase in the percentage of Annexin V-positive cells in the compound-treated groups compared to the control indicates the induction of apoptosis.
Western Blot Analysis of Apoptotic Markers
To confirm apoptosis and delineate the pathway involved, Western blotting for key apoptotic proteins is recommended.
Principle: Apoptosis is executed by a cascade of proteases called caspases. The Bcl-2 family of proteins regulates the intrinsic apoptotic pathway. Western blotting can detect the cleavage and activation of caspases and changes in the expression of Bcl-2 family proteins.
Protocol: Western Blot for Caspase-3 and Bcl-2
-
Protein Extraction:
-
Culture and treat PBMCs as described in the apoptosis induction protocol.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved Caspase-3, total Caspase-3, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Interpretation: An increase in the band intensity for cleaved Caspase-3 and a decrease in the band intensity for the anti-apoptotic protein Bcl-2 in compound-treated cells are indicative of apoptosis induction.
Part 3: Broader Immunomodulatory Effects
Beyond direct effects on T-cell proliferation and survival, novel deoxybenzoin compounds may exert their immunosuppressive effects by modulating cytokine production or interfering with intracellular signaling pathways.
Cytokine Production Analysis
Principle: Cytokines are signaling molecules that orchestrate the immune response. Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and quantitative method to measure the concentration of specific cytokines in cell culture supernatants.
Protocol: ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-2, IFN-γ)
-
Sample Collection:
-
Culture PBMCs and treat with the deoxybenzoin compound and a stimulant (e.g., LPS for TNF-α, anti-CD3/CD28 for IL-2 and IFN-γ) for 24-48 hours.
-
Centrifuge the plate and collect the culture supernatant.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Data Interpretation: A dose-dependent decrease in the production of pro-inflammatory cytokines in the compound-treated groups compared to the stimulated control suggests an anti-inflammatory and immunosuppressive effect.
Investigation of NF-κB and MAPK Signaling Pathways
Principle: The NF-κB and MAPK signaling pathways are central to immune cell activation, leading to the transcription of genes encoding pro-inflammatory cytokines and other immune mediators. Inhibition of these pathways is a key mechanism for many anti-inflammatory and immunosuppressive drugs. Given that some deoxybenzoin derivatives can block TLR4 signaling, investigating the downstream NF-κB and MAPK pathways is a logical next step.
Protocol: Western Blot for Key Signaling Proteins
-
Cell Stimulation and Lysis:
-
Culture immune cells (e.g., PBMCs or a macrophage cell line like RAW 264.7) and pre-treat with the deoxybenzoin compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS for 30 minutes) to activate the NF-κB and MAPK pathways.
-
Lyse the cells as described in the apoptosis Western blot protocol.
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as previously described.
-
Probe the membranes with antibodies against key phosphorylated (activated) and total proteins in the NF-κB and MAPK pathways:
-
NF-κB Pathway: Phospho-IκBα, Total IκBα, Phospho-p65, Total p65.
-
MAPK Pathways: Phospho-p38, Total p38, Phospho-ERK1/2, Total ERK1/2, Phospho-JNK, Total JNK.
-
-
Use a loading control for normalization.
-
Data Interpretation: A decrease in the phosphorylation of IκBα, p65, p38, ERK1/2, or JNK in the compound-treated cells compared to the stimulated control indicates inhibition of these signaling pathways.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of Deoxybenzoin Compound X on T-Cell Proliferation
| Compound X (µM) | % Proliferation (Mean ± SD) |
| 0 (Vehicle) | 95.2 ± 3.1 |
| 0.1 | 82.5 ± 4.5 |
| 1 | 55.1 ± 6.2 |
| 10 | 15.8 ± 2.9 |
| 100 | 2.3 ± 0.8 |
Table 2: Induction of Apoptosis in Activated T-Cells by Deoxybenzoin Compound X
| Compound X (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Vehicle) | 5.2 ± 1.1 | 3.1 ± 0.8 |
| 1 | 15.7 ± 2.3 | 8.9 ± 1.5 |
| 10 | 35.4 ± 4.1 | 22.6 ± 3.2 |
| 50 | 62.8 ± 5.5 | 35.1 ± 4.0 |
Visualizations
Signaling Pathway Diagram
Caption: Potential mechanism of deoxybenzoin compounds on immune signaling pathways.
Experimental Workflow Diagram
Sources
- 1. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Deoxybenzoin Scaffold in Modern Medicinal Chemistry
Abstract
The deoxybenzoin (α-phenylacetophenone) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and therapeutic application of deoxybenzoin derivatives. We will explore the causality behind synthetic strategies, detail protocols for synthesis and biological assays, and analyze structure-activity relationships to guide future drug discovery efforts. The versatility of this scaffold has led to the development of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and immunosuppressive properties.[2][3][4][5][6]
The Deoxybenzoin Core: A Privileged Scaffold in Drug Discovery
Deoxybenzoins are diaryl ketones connected by a methylene bridge. This simple, yet conformationally flexible, structure serves as an excellent starting point for creating libraries of bioactive molecules. Its two aromatic rings can be functionalized independently, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity. This inherent modularity is why deoxybenzoins are considered precursors to other important classes of compounds, such as isoflavones, and are themselves potent biological agents.[7]
The diverse biological activities demonstrated by deoxybenzoin derivatives underscore their importance. They have been shown to exhibit β-estrogenic agonism, antiallergic, antimicrobial, and anticancer effects, making them a focal point of extensive research.[3][8][9]
Synthetic Pathways to the Deoxybenzoin Scaffold
The construction of the deoxybenzoin core can be achieved through several synthetic routes, ranging from classical acid-catalyzed reactions to modern transition-metal-free strategies. The choice of method depends on the desired substitution pattern, functional group tolerance, and scalability.
Classical Synthetic Methodologies
-
Friedel-Crafts Acylation: This is a conventional method involving the reaction of a substituted benzene with a phenylacetyl chloride in the presence of a strong Lewis acid. While effective, it often requires harsh conditions and may not be suitable for sensitive substrates.[3][10]
-
Fries Rearrangement: This reaction transforms a phenolic ester into a hydroxyaryl ketone through the migration of an acyl group, catalyzed by a Lewis acid.[11][12][13][14] The regioselectivity (ortho vs. para) can be controlled by reaction conditions such as temperature; lower temperatures favor the para product, while higher temperatures favor the ortho isomer.[11][13]
-
Houben-Hoesch Reaction: This method is particularly useful for synthesizing polyhydroxylated deoxybenzoins. It involves the acylation of electron-rich aromatic compounds, such as phenols or their ethers, with a nitrile in the presence of an acid catalyst (e.g., HCl and ZnCl₂).[15][16][17] The reaction proceeds through a ketimine intermediate which is subsequently hydrolyzed.[15]
Modern Synthetic Strategies
-
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction has emerged as a powerful tool for constructing the deoxybenzoin scaffold.[18][19] This approach typically involves the coupling of an arylboronic acid with a 3-bromochromone, offering high yields and excellent functional group tolerance under relatively mild conditions.[20]
-
Transition Metal-Free Synthesis: Recent advancements have focused on developing more environmentally benign methods. One such strategy involves a one-pot, base-mediated dual acylation of γ-aryl β-keto esters, which proceeds under mild conditions with a broad substrate scope and minimal by-products.[3][21] This approach avoids the use of harsh or toxic reagents, making it a practical and scalable alternative.[3][21]
Caption: Overview of key synthetic routes to the deoxybenzoin scaffold.
Therapeutic Applications of Deoxybenzoin Derivatives
The structural versatility of the deoxybenzoin scaffold has enabled its application across multiple therapeutic areas.
Anti-inflammatory Agents
Deoxybenzoin derivatives have shown significant potential as anti-inflammatory agents.[3][4][22] Their mechanism of action often involves the inhibition of key inflammatory pathways. For example, certain halide-substituted deoxybenzoins have been identified as potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis.[4] Furthermore, some derivatives can significantly reduce the production of pro-inflammatory cytokines like interleukin-8 (IL-8).[4] In the context of gout, benzoxazole deoxybenzoin oxime derivatives have been developed to dually inhibit xanthine oxidase (XOD) and the NLRP3 inflammasome, addressing both hyperuricemia and the inflammatory flare-ups.[23]
Caption: Inhibition of gout-related inflammatory pathways by deoxybenzoins.
Anticancer Agents
The deoxybenzoin scaffold is a promising framework for the development of novel anticancer therapeutics.[24][25][26] Derivatives have been shown to induce apoptosis in cancer cell lines and inhibit key enzymes involved in cell proliferation. For instance, certain 2'-substituted deoxybenzoins have demonstrated a selective effect, promoting proliferation in ERα+ cells while inducing apoptosis in ERβ+ cells, suggesting a potential role in hormone-dependent cancers.[9]
Neuroprotective Agents
Several phytochemicals with neuroprotective properties share structural similarities with deoxybenzoins.[5][6] The antioxidant activity of polyphenolic deoxybenzoins is a key contributor to their neuroprotective potential.[27][28] They are effective scavengers of free radicals, such as superoxide anions, and can inhibit lipid peroxidation, processes implicated in the pathology of neurodegenerative diseases.[7] This antioxidant capacity is comparable to or even better than standards like Vitamin C and Trolox.[7]
Other Biological Activities
-
Immunosuppressive Activity: Deoxybenzoin oximes have been synthesized and shown to inhibit T-cell proliferation with significantly lower cytotoxicity than cyclosporine A.[2] The mechanism involves the induction of apoptosis in activated lymph node cells.[2]
-
Vasodilatory Effects: Polyphenolic deoxybenzoins act as significant inhibitors of KCl-induced arterial contraction, displaying an endothelium-dependent relaxing effect on coronary arteries.[29][30]
-
Antimicrobial Activity: Derivatives synthesized from the natural isoflavone genistein have displayed notable antibacterial and antifungal activities.[8]
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design.[31][32][33] For deoxybenzoins, SAR studies have provided valuable insights into the pharmacophore required for various effects. A study on the vasorelaxing effects of 25 synthetic polyphenolic deoxybenzoins provides an excellent case study.[29][30]
Table 1: SAR of Deoxybenzoin Derivatives on Porcine Coronary Artery Relaxation[29][30]
| Compound | Substitution on Ring A | Substitution on Ring B (R') | EC₅₀ (μM) | Eₘₐₓ (%) |
| 1 | 2,4-dihydroxy | H | 3.30 | 100 |
| 2 | 2,4-dihydroxy | 4'-methoxy | 3.70 | 100 |
| 3 | 2,4-dihydroxy | 4'-hydroxy | 10.60 | 98 |
| 4 | 2,4-dihydroxy | 2'-methoxy | 20.20 | 95 |
| 5 | 2,4-dihydroxy | 3',4'-dimethoxy | 23.90 | 93 |
| 6 | 4-hydroxy | 4'-methoxy | > 100 | - |
| 7 | 2,5-dihydroxy | 4'-methoxy | 41.30 | 85 |
Analysis of SAR:
-
Ring A Hydroxylation is Critical: The data clearly indicates that a 2,4-dihydroxylated pattern on Ring A is a key feature for potent vascular relaxing activity. Compound 6, which lacks the 2-hydroxy group, is inactive.
-
Influence of Ring B Substitution: The substitution on Ring B significantly modulates potency. An unsubstituted Ring B (Compound 1) provides the highest potency. A para-methoxy group (Compound 2) is well-tolerated, whereas a para-hydroxy group (Compound 3) leads to a threefold decrease in potency. Methoxy groups at other positions (ortho or meta/para) further reduce activity.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dihydroxy-4'-methoxydeoxybenzoin
This protocol describes a base-mediated, one-pot synthesis adapted from modern metal-free methodologies, providing a practical route to a biologically active deoxybenzoin.[3][21]
Materials:
-
Ethyl 2-(4-methoxyphenyl)acetate
-
2,4-Dihydroxybenzoyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-(4-methoxyphenyl)acetate (1.0 eq), K₂CO₃ (3.0 eq), and anhydrous 1,4-dioxane (20 mL).
-
Acylation: Stir the suspension at room temperature for 10 minutes. Add 2,4-dihydroxybenzoyl chloride (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating facilitates the dual acylation and subsequent concerted transformation to the deoxybenzoin product.
-
Quenching and Workup: Cool the reaction to room temperature. Carefully add 2M HCl (20 mL) to neutralize the base and hydrolyze any remaining intermediates.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Causality: The bicarbonate wash removes any unreacted acidic starting materials or by-products.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2,4-dihydroxy-4'-methoxydeoxybenzoin.
Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of IL-8 Production
This protocol outlines a method to evaluate the anti-inflammatory potential of a deoxybenzoin derivative by measuring its effect on cytokine production in human gastric mucosal cells, adapted from published studies.[4]
Materials:
-
Human gastric mucosal cell line (e.g., GES-1)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli (inflammatory stimulus)
-
Test deoxybenzoin compound, dissolved in DMSO (stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-8 ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
Caption: Workflow for the in vitro IL-8 inhibition assay.
Procedure:
-
Cell Seeding: Seed GES-1 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test deoxybenzoin compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be ≤ 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include "vehicle control" wells (DMSO only) and "untreated control" wells (medium only).
-
Pre-incubation: Incubate the plate for 1 hour at 37 °C. Causality: This pre-incubation allows the compound to enter the cells and interact with its target before the inflammatory stimulus is applied.
-
Inflammatory Stimulation: Add LPS to all wells (except the untreated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Supernatant Collection: Centrifuge the plate at 1,000 rpm for 5 minutes. Carefully collect the cell culture supernatant for analysis.
-
ELISA: Quantify the concentration of IL-8 in the supernatants using a commercial Human IL-8 ELISA kit, following the manufacturer's instructions precisely.
-
Data Analysis: Calculate the percentage inhibition of IL-8 production for each compound concentration relative to the LPS-stimulated vehicle control. Plot the % inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The deoxybenzoin scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the broad range of biological activities exhibited by its derivatives ensure its continued relevance in drug discovery. Future research will likely focus on leveraging modern synthetic methods to create more complex and diverse chemical libraries. The application of computational modeling and structure-based design will further refine the optimization of deoxybenzoin leads, aiming for enhanced potency, selectivity, and improved pharmacokinetic profiles. Exploring novel biological targets and therapeutic areas for this privileged scaffold will undoubtedly open new avenues for the development of next-generation therapeutics.
References
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Li, H. Q., Luo, Y., Song, R., Li, Z. L., Yan, T., & Zhu, H. L. (2010). Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. ChemMedChem, 5(7), 1117-1122. [Link]
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Zhu, H. L., Li, H. Q., & Liu, C. H. (2007). Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein. European Journal of Medicinal Chemistry, 42(11-12), 1334-1340. [Link]
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Reddy, G. S., et al. (2024). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. RSC Advances. [Link]
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Chan, K. F., et al. (2010). Synthesis and structure-activity relationship study of deoxybenzoins on relaxing effects of porcine coronary artery. Journal of Agricultural and Food Chemistry, 58(20), 11146-11151. [Link]
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Li, H. Q., Luo, Y., Lv, P. C., Shi, L., Liu, C. H., & Zhu, H. L. (2010). Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 20(6), 2025-2028. [Link]
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Chan, K. F., et al. (2009). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. Food Chemistry, 115(2), 536-542. [Link]
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Reddy, G. S., et al. (2024). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. RSC Advances. [Link]
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Chan, K. F., et al. (2010). Synthesis and Structure−Activity Relationship Study of Deoxybenzoins on Relaxing Effects of Porcine Coronary Artery. Journal of Agricultural and Food Chemistry, 58(20), 11146-11151. [Link]
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Li, H., et al. (2018). Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout. Bioorganic & Medicinal Chemistry, 26(8), 1864-1873. [Link]
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Carter, P. H., Craig, J. C., Lack, R. E., & Moyle, M. Deoxyanisoin. Organic Syntheses. [Link]
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Ramamurthy, V., et al. (2012). Estrogenic Effect of Three Deoxybenzoin Derivatives. ResearchGate. [Link]
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Wikipedia. (n.d.). Fries rearrangement. [Link]
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Al-Maharik, N. (2019). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 24(19), 3506. [Link]
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Wikipedia. (n.d.). Hoesch reaction. [Link]
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Chemistry Online. (2023). Houben-Hoesch reaction. [Link]
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Pharm D Guru. (n.d.). Fries Rearrangement. [Link]
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BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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SynArchive. (n.d.). Houben-Hoesch Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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The Organic Chemist. (2023). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]
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ResearchGate. (n.d.). Anthelmintic activity of synthesized benzoin derivatives. [Link]
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Studocu. (n.d.). Houben - Hoesch Reaction. [Link]
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Gill, R. K., et al. (2014). Recent development in[2][29]benzodiazepines as potent anticancer agents: a review. Mini-Reviews in Medicinal Chemistry, 14(3), 229-256. [Link]
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Spencer, J. A., et al. (2021). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][2][29]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Molecules, 26(16), 4991. [Link]
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Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
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Drug Design. (n.d.). Structure Activity Relationships. [Link]
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Ullah, F., et al. (2020). Neuroprotective Role of Phytochemicals. Molecules, 25(22), 5463. [Link]
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Szałek, A., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 28(14), 5437. [Link]
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Gu, F., & Xie, Q. (2019). DeepScaffold: a comprehensive tool for scaffold-based de novo drug discovery using deep learning. arXiv. [Link]
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Martin, I., & Abasolo, I. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 26(11), 3169. [Link]
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NIPER SAS Nagar. (2022). Scaffold Hopping in Drug Discovery. CRIPS. [Link]
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Ay, M., & Yilmaz, M. A. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Molecules, 28(18), 6563. [Link]
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Al-Suwaidan, I. A., et al. (2022). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules, 27(18), 5894. [Link]
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Tchantchou, F. (2015). Neuroprotective effect of antioxidant compounds. Neural Regeneration Research, 10(6), 856–858. [Link]
-
ChemRxiv. (2024). Computational Discovery and Optimization of a Potent, Selective, and Drug-like Scaffold for p38α Inhibition. [Link]
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Merz, J., et al. (2023). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. Cancers, 15(13), 3336. [Link]
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Singh, N., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(1), 200-204. [Link]
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S D Fine-Chem Ltd. (n.d.). DEOXYBENZOIN (a-phenylacetophenone). [Link]
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Johnson, W. M., & Singh, I. (2013). Nutraceutical Antioxidants as Novel Neuroprotective Agents. Antioxidants, 2(4), 279–295. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone
Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Here, we combine established chemical principles with practical, field-proven insights to ensure your success.
Introduction to the Synthesis
The synthesis of this compound, a deoxybenzoin derivative, is a valuable process in the creation of intermediates for pharmaceuticals and other fine chemicals. The most common and direct method for this synthesis is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with phenylacetyl chloride.[1][2] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an activated aromatic ring.[3]
The reaction's success hinges on the careful control of several factors, including reagent purity, catalyst activity, and reaction conditions. This guide will walk you through the critical aspects of the synthesis, from the underlying mechanism to post-reaction workup and analysis.
Core Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of phenylacetyl chloride. This polarization facilitates the departure of the chloride ion, generating a resonance-stabilized acylium ion. The electron-rich veratrole ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (an arenium ion). Aromaticity is restored through the deprotonation of this intermediate, typically by the AlCl₄⁻ species, regenerating the catalyst and yielding the final ketone product.[4]
It is a critical and often misunderstood point that, unlike in Friedel-Crafts alkylation, the Lewis acid is not truly a catalyst in the traditional sense.[1] The product ketone is a Lewis base and forms a stable complex with the AlCl₃. Therefore, a stoichiometric amount or even a slight excess of the Lewis acid is required to drive the reaction to completion.[1] This complex is then hydrolyzed during the workup step to liberate the desired product.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low yields in this Friedel-Crafts acylation can typically be traced back to one of three areas:
-
Reagent Quality: The single most critical factor is the purity and dryness of your reagents and solvent. Anhydrous aluminum chloride is extremely hygroscopic; moisture will hydrolyze it, rendering it inactive. Ensure your AlCl₃ is a fresh, free-flowing powder and that your solvent is rigorously dried.
-
Reaction Temperature: The initial formation of the acylium ion complex is exothermic.[5] If the temperature is not controlled (typically by slow, cooled addition), side reactions can occur. Conversely, if the reaction is not sufficiently heated after the initial addition, it may not proceed to completion.
-
Insufficient Catalyst: As the product ketone complexes with AlCl₃, you must use at least one molar equivalent of the catalyst for every mole of phenylacetyl chloride. Using catalytic amounts will result in poor conversion.
Q2: I'm observing the formation of an unexpected isomer. How can I ensure the correct regioselectivity?
A2: The two methoxy groups on the veratrole ring are ortho- and para-directing activators. Acylation is sterically hindered at the positions between the two methoxy groups. Therefore, the primary site of acylation should be para to one methoxy group and ortho to the other, leading to the desired 1-(3,4-Dimethoxyphenyl) product. The formation of other isomers is generally minimal. If you suspect significant isomer formation, confirm the identity of your starting material and consider the possibility of methoxy group cleavage under harsh conditions (see Troubleshooting section).
Q3: The reaction mixture becomes a thick, unstirrable sludge. What can I do?
A3: This is a common occurrence due to the precipitation of the AlCl₃-ketone complex. It can be mitigated by:
-
Solvent Choice: Using a solvent in which the complex has slightly better solubility, such as nitrobenzene or 1,2-dichloroethane, can help. However, these solvents introduce their own challenges in terms of boiling point and toxicity. Carbon disulfide is a traditional but highly flammable option.
-
Mechanical Stirring: Ensure you are using a robust overhead stirrer rather than a magnetic stir bar, which can become ineffective in a thick slurry.
-
Sufficient Solvent: While concentration is important, ensure you have enough solvent to maintain a mobile slurry.
Q4: Can I use a different Lewis acid besides aluminum chloride?
A4: Yes, other Lewis acids can be used, though AlCl₃ is generally the most common for this transformation. Ferric chloride (FeCl₃) is a less potent but often effective alternative. Zinc chloride (ZnCl₂) can also be used, sometimes in combination with a deep eutectic solvent to promote the reaction under greener conditions.[6] However, yields and reaction times will vary, and re-optimization of the conditions is necessary.
Troubleshooting Guide: From Reaction to Purification
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Reaction Fails to Initiate or Stalls (Low Conversion)
| Potential Cause | Underlying Science | Recommended Solution |
| Inactive Catalyst | AlCl₃ and other Lewis acids are highly sensitive to moisture. Water hydrolyzes the catalyst to aluminum hydroxide, which is inactive. | Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it quickly in a dry environment (glove box or under a stream of inert gas). Ensure all glassware is oven-dried and cooled under an inert atmosphere. |
| Impure Reagents | Phenylacetyl chloride can hydrolyze to phenylacetic acid, which will not form an acylium ion under these conditions. Impurities in veratrole can also interfere. | Use freshly distilled phenylacetyl chloride and veratrole. Verify purity by NMR or GC-MS before starting the reaction. |
| Incorrect Stoichiometry | The product ketone complexes with the Lewis acid, effectively sequestering it. If less than a 1:1 molar ratio of AlCl₃ to acyl chloride is used, the reaction will stop once the catalyst is consumed.[1] | Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (phenylacetyl chloride). |
| Insufficient Temperature | While the initial addition is exothermic and requires cooling, the subsequent reaction often requires thermal energy to overcome the activation barrier for the electrophilic substitution. | After the initial controlled addition of reagents, allow the reaction to warm to room temperature and then gently heat (e.g., to 40-60°C) while monitoring by TLC until the starting material is consumed. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Underlying Science | Recommended Solution & Identification |
| Methoxy Group Cleavage | At elevated temperatures, strong Lewis acids like AlCl₃ can catalyze the cleavage of methyl ethers on activated rings, leading to phenolic byproducts.[7][8][9] | Maintain a controlled reaction temperature. Avoid prolonged heating at high temperatures (>60-70°C). Identification: Phenolic byproducts will show a broad -OH stretch in the IR spectrum (~3200-3600 cm⁻¹) and will be more polar on TLC. They can be removed by washing the organic layer with a mild base like aqueous sodium bicarbonate. |
| Polysubstitution | Although less common in acylation than alkylation, if the reaction conditions are too harsh or the veratrole is in large excess, a second acylation could theoretically occur.[1][10] | Use a molar ratio of veratrole to phenylacetyl chloride close to 1:1. Avoid excessively high temperatures. Identification: The di-acylated product would have a significantly higher molecular weight, detectable by MS, and would be much less polar than the desired product. |
| Self-Condensation/Decomposition | Phenylacetyl chloride can potentially undergo self-condensation or decomposition under harsh conditions, leading to polymeric or tarry materials. | Ensure slow, controlled addition of reagents and maintain the recommended temperature profile. |
Problem 3: Difficult Product Isolation & Purification
| Potential Cause | Underlying Science | Recommended Solution |
| Incomplete Quenching | The AlCl₃-ketone complex must be fully hydrolyzed to liberate the product. Adding water too quickly can form large, unmanageable clumps of aluminum salts. | Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl. The acid helps to dissolve the aluminum hydroxides that are formed. |
| Product is an Oil | Some deoxybenzoin derivatives are low-melting solids or oils, making crystallization difficult.[11][12] | If direct crystallization from the crude material fails, purification by column chromatography is the best alternative. A gradient of ethyl acetate in hexane on silica gel is a good starting point. After chromatography, attempt to crystallize the purified oil from a different solvent system (e.g., ethanol/water, diethyl ether/hexane). |
| Emulsion During Workup | The presence of aluminum salts and potential tarry byproducts can lead to persistent emulsions during aqueous extraction. | Add a saturated solution of brine (NaCl) to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite to remove fine particulates before re-separating the layers. |
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is a robust starting point for achieving a high yield of this compound.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or drying tube). Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 eq.). Add a dry, non-protic solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane. Cool the suspension to 0-5°C using an ice bath.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of phenylacetyl chloride (1.0 eq.) in the same dry solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Veratrole Addition: Following the same procedure, add veratrole (1.05 eq.) dropwise to the reaction mixture, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). If the reaction is sluggish, gently heat to 40°C for 1-2 hours.
-
Workup - Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water, 5% aqueous sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Interpretation: Identifying Your Product
Accurate identification of the product and any impurities is crucial.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.6-7.7 ppm (m, 2H): Aromatic protons on the dimethoxyphenyl ring, ortho to the carbonyl group.
-
δ ~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group from the phenylacetyl moiety.
-
δ ~6.9 ppm (d, 1H): Aromatic proton on the dimethoxyphenyl ring.
-
δ ~4.2 ppm (s, 2H): Methylene protons (-CH₂-) between the carbonyl and the phenyl group.
-
δ ~3.9 ppm (s, 6H): Two overlapping singlets from the two methoxy group protons (-OCH₃).
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~196-198 ppm: Carbonyl carbon (C=O).
-
δ ~149-154 ppm: Aromatic carbons attached to methoxy groups.
-
δ ~125-135 ppm: Aromatic carbons of the phenyl ring and unsubstituted carbons of the dimethoxyphenyl ring.
-
δ ~110-112 ppm: Aromatic carbons ortho/para to the methoxy groups.
-
δ ~56 ppm: Methoxy carbons (-OCH₃).
-
δ ~45 ppm: Methylene carbon (-CH₂-).[6]
-
-
IR Spectroscopy (KBr Pellet or Film):
-
~3050-3000 cm⁻¹: Aromatic C-H stretch.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretch (from -CH₂- and -OCH₃).
-
~1670-1685 cm⁻¹: Strong, sharp absorption characteristic of an aryl ketone C=O stretch.
-
~1590, 1515, 1465 cm⁻¹: Aromatic C=C stretching bands.
-
~1270, 1140 cm⁻¹: Strong C-O stretching from the aryl ether methoxy groups.
-
Optimization Parameters Summary
| Parameter | Condition A (Standard) | Condition B (Alternative) | Condition C (Green) | Expected Outcome & Causality |
| Lewis Acid | AlCl₃ (1.1 eq.) | FeCl₃ (1.2 eq.) | ZnCl₂/Choline Chloride[6] | AlCl₃ is most reactive but moisture-sensitive. FeCl₃ is milder, potentially reducing side reactions but may require longer times. ZnCl₂ is even milder and suitable for greener protocols. |
| Solvent | Dichloromethane | 1,2-Dichloroethane | Solvent-free (with DES) | Solvent choice affects reagent solubility, reaction temperature range, and workup. Dichloromethane is volatile and easy to remove. Dichloroethane allows for higher temperatures. Solvent-free reduces waste. |
| Temperature | 0°C addition, then RT to 40°C | 5°C addition, then 60°C | 120°C (with DES) | Higher temperatures increase reaction rate but also risk of side reactions like ether cleavage.[8][9] Optimized temperature balances rate and selectivity. |
| Reaction Time | 2-6 hours | 4-12 hours | 10-30 minutes (Microwave) | Time depends on catalyst activity and temperature. Monitor by TLC to avoid formation of degradation products from prolonged reaction times. |
Workflow & Logic Diagrams
General Synthesis Workflow
Caption: A decision tree to diagnose and solve common causes of low reaction yield.
References
-
Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Department of Chemistry. Available at: [Link].
- University of Michigan. Experiment 1: Friedel-Crafts Acylation. Chemistry U-M LSA.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link].
-
Azevedo, A. M. G., et al. Synthetic model of a new deoxybenzoin derivative from Deguelia hatschbachii. RI/UFS. Available at: [Link].
-
Royal Society of Chemistry. Supporting Information for a chemical synthesis. Available at: [Link].
-
Beilstein Journal of Organic Chemistry. Mechanochemical Friedel–Crafts acylations. Available at: [Link].
- Shen, M., Liu, J. N., & Casale, G. P. (2003). Extraction and purification of depurinated benzo[a]pyrene-adducted DNA bases from human urine by immunoaffinity chromatography coupled with HPLC and analysis by LC/quadrupole ion-trap MS. Chemical research in toxicology, 16(5), 627–634.
-
Journal of Organic Chemistry. Synthesis of cis-Oriented Vicinal Diphenylethylenes through a Lewis Acid-Promoted Annulation of Oxotriphenylhexanoates. Available at: [Link].
-
National Institutes of Health. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Available at: [Link].
-
Royal Society of Chemistry. Supporting Information for photocatalytic deuteration. Available at: [Link].
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0154445). Available at: [Link].
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Available at: [Link].
-
ResearchGate. 1 H NMR of (E)-1-(2-((2,4-dimethoxyphenyl)diazenyl)phenyl)-2-hydroxy-2-phenylethan-1-one. Available at: [Link].
-
Clark, J. Friedel-Crafts acylation of benzene. Chemguide. Available at: [Link].
-
ACS Publications. Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes. Available at: [Link].
-
Beilstein Journal of Organic Chemistry. Mechanochemical Friedel–Crafts acylations. Available at: [Link].
-
RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Available at: [Link].
-
Chemistry LibreTexts. Friedel-Crafts Acylation. Available at: [Link].
-
ResearchGate. Acylation of veratrole by acetic anhydride over Hβ and HY zeolites. Available at: [Link].
-
MDPI. Progress in Lewis-Acid-Templated Diels–Alder Reactions. Available at: [Link].
-
National Institutes of Health. (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Available at: [Link].
-
ResearchGate. Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different... Available at: [Link].
-
Organic Chemistry Frontiers (RSC Publishing). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Available at: [Link].
-
SpectraBase. 1-{4'-[2''-(p-Methoxyphenyl)ethynyl]phenyl}-ethanone - Optional[MS (GC)] - Spectrum. Available at: [Link].
-
Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Available at: [Link].
-
All About Drugs. Examples of 13C NMR Spectra. Available at: [Link].
-
ResearchGate. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available at: [Link].
- Pieters, L. A., & Vlietinck, A. J. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-1471.
Sources
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- 7. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
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Deoxybenzoin Synthesis: A Technical Support and Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Deoxybenzoin Synthesis. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance and troubleshooting strategies for the common challenges encountered during the synthesis of deoxybenzoin and its derivatives. Deoxybenzoin is a crucial intermediate in the synthesis of a wide range of biologically active molecules, including isoflavones and other pharmaceuticals.[1] This guide is structured to address specific issues you may face, providing not just solutions, but also the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing deoxybenzoin?
There are several reliable methods for the synthesis of deoxybenzoin, each with its own advantages and potential challenges. The most frequently employed routes include:
-
Friedel-Crafts Acylation: This classic method involves the reaction of an aromatic compound (like benzene) with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]
-
Reduction of Benzoin: A convenient method for symmetrically substituted deoxybenzoins involves the direct reduction of the readily available benzoin.[4] Common reducing agents include tin (Sn) in the presence of hydrochloric acid (HCl).[4]
-
Grignard Reaction: This approach typically involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable electrophile like phenylacetaldehyde or a phenylacetic acid derivative.
-
Base-Mediated Synthesis: Newer methods utilize a base-mediated dual acylation of γ-aryl-β-ketoesters, which can offer milder reaction conditions and produce minimal by-products.[5]
Q2: My Friedel-Crafts reaction is giving a low yield of deoxybenzoin. What are the likely causes?
Low yields in Friedel-Crafts acylation for deoxybenzoin synthesis can often be attributed to a few key factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Any moisture in your reactants or solvent will deactivate the catalyst. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, effectively sequestering it.[2] Therefore, a stoichiometric amount of the catalyst is often required.[2][6] The classical synthesis of deoxybenzoin, for instance, calls for 1.1 equivalents of AlCl₃ relative to the phenylacetyl chloride.[2]
-
Substrate Deactivation: If your aromatic substrate has strongly deactivating groups (e.g., -NO₂, -CN, -COOH), the Friedel-Crafts reaction will be significantly hindered or may not proceed at all.
Q3: I see multiple spots on my TLC after a reduction of benzoin. What could they be?
When synthesizing deoxybenzoin by reducing benzoin, the most common impurities observed on a TLC plate are:
-
Unreacted Benzoin: Incomplete reaction is a frequent issue. Benzoin is more polar than deoxybenzoin due to the presence of the hydroxyl group and will have a lower Rf value.
-
1,2-Diphenylethanol (Hydrobenzoin): Over-reduction of the ketone in deoxybenzoin to a secondary alcohol can occur, especially with stronger reducing agents or prolonged reaction times. This diol is significantly more polar than both benzoin and deoxybenzoin and will have the lowest Rf value.
-
Benzil: If the starting benzoin is contaminated with its oxidation product, benzil, this will also appear on the TLC.
Q4: How can I avoid the formation of biphenyl as a side product in my Grignard synthesis?
Biphenyl is a common byproduct in Grignard reactions involving phenylmagnesium bromide.[7] It forms from the coupling of the Grignard reagent with unreacted aryl halide.[7] To minimize its formation:
-
Control the rate of addition: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Maintain a moderate temperature: High temperatures can favor the formation of biphenyl.[7]
-
Use fresh, high-quality magnesium: An oxide layer on the magnesium can hinder the initiation of the Grignard reaction, leading to a higher concentration of unreacted aryl halide.
Troubleshooting Guides
This section provides a more detailed breakdown of common problems, their diagnosis, and solutions for specific synthetic routes.
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation of benzene with phenylacetyl chloride is a direct and widely used method. However, side reactions can diminish yield and complicate purification.
Problem 1: Formation of Polysubstituted Byproducts
-
Symptom: You observe multiple product spots on your TLC, some with Rf values lower than deoxybenzoin. Your NMR spectrum shows complex aromatic signals and potentially multiple methylene singlets.
-
Causality: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation because the acyl group deactivates the aromatic ring, it can still occur, especially with highly activated aromatic substrates or harsh reaction conditions.[6]
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of the aromatic substrate relative to the acylating agent to favor mono-acylation.
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For the synthesis of deoxybenzoin, initial cooling is often necessary due to the vigorous nature of the reaction.[8]
-
Purification: Polysubstituted products are typically more polar than the mono-substituted deoxybenzoin. They can be separated by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
-
Problem 2: Self-Condensation of Phenylacetyl Chloride
-
Symptom: A significant amount of high molecular weight, often insoluble, material is formed.
-
Causality: Phenylacetyl chloride can undergo self-condensation under the influence of a strong Lewis acid, particularly at higher temperatures. This can lead to the formation of polymeric or oligomeric byproducts.
-
Troubleshooting Protocol:
-
Reverse Addition: Add the phenylacetyl chloride slowly to the mixture of the aromatic substrate and the Lewis acid. This ensures that the concentration of the acylating agent is kept low, minimizing self-reaction.
-
Maintain Low Temperature: As with polysubstitution, keeping the reaction temperature low is crucial.
-
Method 2: Reduction of Benzoin
The reduction of benzoin to deoxybenzoin is an effective method, particularly for symmetrical derivatives.[4]
Problem 1: Incomplete Reduction
-
Symptom: A spot corresponding to benzoin is clearly visible on the TLC plate after the reaction is complete. The melting point of the crude product is broad and lower than that of pure deoxybenzoin.
-
Causality: The reduction may be incomplete due to insufficient reducing agent, short reaction time, or poor quality of the reducing agent (e.g., oxidized tin).[4]
-
Troubleshooting Protocol:
-
Optimize Reducing Agent: Ensure the correct stoichiometry of the reducing agent is used. For the reduction with tin, using powdered tin of the appropriate mesh size is important for achieving a good yield.[4]
-
Increase Reaction Time: If the reaction is sluggish, extending the reflux time can drive it to completion. For the tin/HCl reduction, a 24-hour reflux is recommended.[4]
-
Purification: Unreacted benzoin can be removed from deoxybenzoin by recrystallization, often from ethanol or methanol.[4] Deoxybenzoin is generally less soluble in these solvents than benzoin, especially at lower temperatures.
-
Problem 2: Over-reduction to 1,2-Diphenylethanol
-
Symptom: A highly polar spot (low Rf) is observed on the TLC plate. The proton NMR may show signals corresponding to the -CH(OH)- protons, which are absent in deoxybenzoin.
-
Causality: While less common with milder reducing agents like tin, stronger reducing agents or forcing conditions can lead to the over-reduction of the ketone functionality in deoxybenzoin to a secondary alcohol.
-
Troubleshooting Protocol:
-
Choice of Reducing Agent: Use a selective reducing agent. The Clemmensen reduction (zinc amalgam and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base) are classic methods for reducing ketones to alkanes and can be adapted, though they are often harsh. For a more direct approach, the tin/HCl method is generally effective for reducing the hydroxyl group of benzoin without over-reducing the ketone.[4]
-
Monitor the Reaction: Use TLC to monitor the progress of the reaction and stop it once the benzoin has been consumed to avoid further reduction of the deoxybenzoin product.
-
Purification: 1,2-Diphenylethanol is significantly more polar than deoxybenzoin and can be readily separated by column chromatography.
-
Method 3: Grignard Synthesis
A plausible Grignard route to deoxybenzoin involves the reaction of phenylmagnesium bromide with phenylacetaldehyde. A more controlled approach uses a Weinreb amide.
Problem 1: Formation of a Tertiary Alcohol (Over-addition)
-
Symptom: When using a phenylacetic acid ester as the starting material, a significant amount of a tertiary alcohol (1,1,2-triphenylethanol) is formed. This will appear as a more polar spot on the TLC compared to deoxybenzoin.
-
Causality: Grignard reagents can add twice to esters, first to form the ketone and then a second time to the newly formed ketone, yielding a tertiary alcohol.
-
Troubleshooting Protocol: The Weinreb Amide Approach
-
Prepare the Weinreb Amide: Convert phenylacetic acid to its corresponding N-methoxy-N-methylamide (Weinreb amide). This can be achieved by first converting the carboxylic acid to the acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[9][10]
-
Reaction with Grignard Reagent: The Weinreb amide reacts with the Grignard reagent to form a stable tetrahedral intermediate that does not collapse to the ketone until acidic workup.[9] This prevents the second addition of the Grignard reagent.[9]
-
Workup: Acidic workup hydrolyzes the intermediate to afford deoxybenzoin in high yield.
-
Experimental Protocols
Protocol 1: Deoxybenzoin via Friedel-Crafts Acylation
A representative protocol based on established procedures.[2][3]
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 eq) and dry benzene (solvent and reactant).
-
Addition of Acyl Chloride: Cool the flask in an ice bath. Slowly add phenylacetyl chloride (1.0 eq) dropwise from the dropping funnel with stirring. Control the rate of addition to maintain a low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of HCl gas ceases.
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and dissolve the aluminum salts.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The crude deoxybenzoin can be purified by recrystallization from methanol or ethanol, or by vacuum distillation.
Protocol 2: Deoxybenzoin via Reduction of Benzoin
A representative protocol based on the procedure from Organic Syntheses.[4]
-
Apparatus Setup: In a round-bottomed flask equipped with a reflux condenser, place benzoin (1.0 eq) and powdered tin (a slight excess).
-
Reagent Addition: Add ethanol and concentrated hydrochloric acid to the flask.
-
Reflux: Heat the mixture to reflux and maintain reflux for 24 hours.
-
Isolation of Crude Product: While still hot, decant the solution from the unreacted tin. Cool the solution in an ice bath to crystallize the deoxybenzoin. Collect the crystals by vacuum filtration.
-
Purification: Recrystallize the crude product from 95% ethanol.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Symptom | Potential Cause | Suggested Solution | Relevant Synthetic Route |
| Multiple spots on TLC, complex NMR | Polysubstitution | Control stoichiometry, lower reaction temperature, purify by column chromatography | Friedel-Crafts Acylation |
| Formation of insoluble material | Self-condensation of acyl chloride | Reverse addition, maintain low temperature | Friedel-Crafts Acylation |
| Persistent starting material spot on TLC | Incomplete reaction | Increase reaction time, ensure quality and stoichiometry of reducing agent | Reduction of Benzoin |
| Highly polar byproduct spot on TLC | Over-reduction to diol | Use a milder reducing agent, monitor reaction closely, purify by column chromatography | Reduction of Benzoin |
| Formation of a non-polar byproduct | Biphenyl formation | Slow addition of aryl halide, moderate temperature | Grignard Synthesis |
| Formation of a tertiary alcohol | Over-addition to ester | Use a Weinreb amide intermediate | Grignard Synthesis |
Visualizations
Reaction Pathways
Caption: Overview of common synthetic routes to deoxybenzoin and their major side products.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting deoxybenzoin synthesis using TLC analysis.
References
-
Organic Syntheses, Coll. Vol. 2, p.156 (1943); Vol. 13, p.28 (1933). [Link]
-
Organic Syntheses, Coll. Vol. 4, p.258 (1963); Vol. 35, p.45 (1955). [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
RSC Publishing. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. [Link]
-
Organic Syntheses Procedure. Desoxybenzoin. [Link]
-
YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
-
Reddit. What are the best practices for sample preparation for NMR analysis? [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
Web Pages. 6. Grignard Reaction. [Link]
-
Scribd. Grignard Reaction with Phenylmagnesium Bromide. [Link]
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Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Organic Syntheses Procedure. benzil. [Link]
-
YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
Grignard Reaction. [Link]
-
RI/UFS. Synthetic model of a new deoxybenzoin derivative from Deguelia hatschbachii AMG Azevedo. [Link]
-
National Institutes of Health. Microbial Synthesis of (S)- and (R)-Benzoin in Enantioselective Desymmetrization and Deracemization Catalyzed by Aureobasidium pullulans Included in the Blossom Protect™ Agent. [Link]
-
PubMed. A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent. [Link]
-
Scribd. Benzoin Characterization via NMR and IR. [Link]
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Technical Support Center: Troubleshooting Failed 1-(3,4-Dimethoxyphenyl)-2-phenylethanone Reactions
Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone, a key intermediate in various research and development applications. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its synthesis. Drawing from established principles and field-proven insights, this document provides a structured, question-and-answer-based approach to resolving experimental hurdles.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound, primarily via the Friedel-Crafts acylation of veratrole with phenylacetyl chloride.
Question 1: My reaction has failed to produce any of the desired product, or the yield is extremely low. What are the likely causes?
Answer: Complete reaction failure or negligible yields in a Friedel-Crafts acylation are typically rooted in issues with reactants, reagents, or reaction conditions. Here’s a breakdown of the most probable culprits:
-
Moisture Contamination: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in the solvent, glassware, or reactants will react with and deactivate the catalyst, halting the reaction.
-
Inactive Catalyst: The quality of the Lewis acid is paramount. Old or improperly stored AlCl₃ may have already been partially hydrolyzed and will not effectively catalyze the reaction.
-
Poor Quality Reactants: Impurities in either veratrole or phenylacetyl chloride can interfere with the reaction. Phenylacetyl chloride is particularly susceptible to hydrolysis, forming phenylacetic acid, which will not participate in the acylation.
-
Incorrect Stoichiometry: An insufficient amount of the Lewis acid catalyst will lead to an incomplete reaction. Typically, a stoichiometric or even a slight excess of the catalyst is required.[2][3]
-
Suboptimal Temperature: Friedel-Crafts acylations are often temperature-sensitive.[4] Running the reaction at too low a temperature may result in a sluggish or stalled reaction, while excessively high temperatures can promote side reactions and decomposition.
Question 2: My reaction produced a complex mixture of products, and the desired this compound is only a minor component. What went wrong?
Answer: The formation of multiple products points towards side reactions, which are common in Friedel-Crafts acylations if not properly controlled. Key factors include:
-
Isomer Formation: Veratrole has two methoxy groups that direct electrophilic substitution. While acylation is expected to occur primarily at the position para to one methoxy group and ortho to the other, other isomers can form, especially under harsh conditions.
-
Multiple Acylations: Although less common in acylation than alkylation due to the deactivating effect of the ketone product, polyacylation can occur if the reaction conditions are too forcing (e.g., high temperature, prolonged reaction time).[2][3]
-
Rearrangement of the Acyl Group: While less common with phenylacetyl chloride, carbocation rearrangements can be a concern in Friedel-Crafts reactions, leading to isomeric ketone products.[5]
-
Reaction with Solvent: If the solvent is susceptible to electrophilic attack (e.g., toluene), it can compete with the veratrole, leading to undesired byproducts.
Question 3: I've isolated a product, but the spectroscopic data (NMR, IR) doesn't match the expected structure of this compound. What could the product be?
Answer: If the isolated product is not the target compound, consider the possibility of the following:
-
Hydrolysis of Phenylacetyl Chloride: If significant moisture was present, the phenylacetyl chloride may have hydrolyzed to phenylacetic acid. The workup procedure might then isolate this carboxylic acid instead of the desired ketone.
-
Formation of an Ester: If an alcohol was used as a solvent or was present as an impurity, it could have reacted with the phenylacetyl chloride to form an ester.
-
Self-Condensation Products: Under certain conditions, phenylacetyl chloride can undergo self-condensation reactions.
Section 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed protocols and decision-making workflows to address the issues identified in the FAQs.
Guide 1: Addressing Reaction Failure (Low to No Yield)
This guide follows a logical progression to diagnose and rectify a failed synthesis.
Sources
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- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. CN102344350A - Preparation method for 1,2-diphenylethanone - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Friedel-Crafts Acylation
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this cornerstone of organic synthesis.
Introduction to Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[1][2] This reaction, developed by Charles Friedel and James Crafts in 1877, typically involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] The resulting aryl ketone is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[5]
While widely used, the success of a Friedel-Crafts acylation is highly dependent on the careful optimization of reaction conditions. This guide will address common challenges and provide practical solutions to help you achieve high yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequently encountered problems during Friedel-Crafts acylation, helping you diagnose and resolve issues in your experiments.
Low or No Product Yield
Q1: I am not getting any product, or the yield of my Friedel-Crafts acylation is very low. What are the possible causes?
A1: Low or no yield is a common frustration that can often be traced back to several key factors:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, meaning it works best with electron-rich aromatic rings. If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃, or carbonyl groups), the ring is deactivated and will be significantly less reactive.[6][7][8][9]
-
Solution: If your substrate is deactivated, consider using a more potent catalyst system, higher temperatures, or exploring alternative synthetic routes. For some substrates, a milder Lewis acid might offer better results.[7]
-
-
Catalyst Inactivity: Lewis acid catalysts, particularly AlCl₃, are extremely sensitive to moisture.[6][7][9][10] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst.[1][6]
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount, or even an excess, of the Lewis acid catalyst.[3][6][11] This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[3][6][8][10] This complex is typically broken during the aqueous workup.[3][8]
-
Solution: Use at least one equivalent of the Lewis acid catalyst relative to the acylating agent. In some cases, using a slight excess (e.g., 1.1 to 1.2 equivalents) can improve yields.[3]
-
-
Presence of Basic Functional Groups: Aromatic substrates containing basic groups like amines (-NH₂) or hydroxyls (-OH) can be problematic.[8] These groups can complex with the Lewis acid, deactivating both the catalyst and the aromatic ring.[8]
-
Solution: It is often necessary to protect these functional groups before performing the acylation. For example, a hydroxyl group can be protected as an ester.[6]
-
Formation of Multiple Products
Q2: I am observing the formation of multiple products. What could be the reason?
A2: While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation, it can still occur, especially with highly activated aromatic rings.[6] The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[6][12]
-
Isomer Formation: The primary cause of multiple products is often the formation of ortho and para isomers. The directing effect of substituents already present on the aromatic ring will determine the regioselectivity. Steric hindrance from bulky acylating agents or substituents can also favor the formation of the para product.[6]
-
Solution: The choice of solvent can influence the ortho/para ratio.[6] For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the kinetically controlled alpha-substitution, while polar solvents like nitrobenzene lead to the thermodynamically favored beta-substitution.[13]
-
Reaction Work-up and Product Isolation Issues
Q3: I am having difficulty with the work-up procedure. How can I effectively isolate my product?
A3: A proper work-up is crucial for obtaining a pure product. The primary goal is to decompose the aluminum chloride-ketone complex and separate the organic product from aqueous and inorganic byproducts.
-
Decomposition of the Catalyst Complex: The reaction mixture is typically poured carefully into a mixture of crushed ice and concentrated hydrochloric acid.[6][14] This exothermic process should be done slowly and with vigorous stirring to ensure complete decomposition of the complex.[6][15]
-
Extraction and Washing: After decomposition, the product is extracted into an organic solvent like dichloromethane.[6][14][15] The organic layer is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.[6]
-
Purification: The final product is typically purified by recrystallization or column chromatography to remove any remaining impurities.[6]
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in Friedel-Crafts acylation?
A1: The Lewis acid catalyst plays a critical role in activating the acylating agent (acyl chloride or anhydride).[7] It coordinates with the halogen of the acyl chloride, generating a highly electrophilic acylium ion (RCO⁺).[4][16] This acylium ion is the active electrophile that is then attacked by the electron-rich aromatic ring.[16][17]
Q2: Can I use any solvent for my Friedel-Crafts acylation?
A2: The choice of solvent is important and can significantly affect the reaction's outcome.[11] The solvent should be inert to the reaction conditions. Common choices include dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂).[11] It is crucial to avoid solvents that can form complexes with the Lewis acid, as this can reduce its catalytic activity.[11] In some cases, the aromatic reactant itself can be used in excess to serve as the solvent.[11]
Q3: Why is Friedel-Crafts acylation preferred over alkylation for introducing a straight-chain alkyl group?
A3: Friedel-Crafts alkylation is prone to carbocation rearrangements, which can lead to a mixture of products.[17][18] For example, attempting to introduce a propyl group using 1-chloropropane will result in the formation of isopropylbenzene as the major product due to the rearrangement of the primary carbocation to a more stable secondary carbocation. Friedel-Crafts acylation, however, utilizes a resonance-stabilized acylium ion that does not undergo rearrangement.[18][19] Therefore, to obtain a straight-chain alkylbenzene, one can perform a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction) to the corresponding alkane.[3][12][17]
Q4: Are there any safety precautions I should be aware of?
A4: Yes, several reagents used in Friedel-Crafts acylation are hazardous.
-
Aluminum chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. It should be handled with care in a fume hood.[6][14]
-
Acyl chlorides (e.g., acetyl chloride): Corrosive and lachrymators (tear-inducing). They should also be handled in a well-ventilated fume hood.[1][6]
-
Solvents (e.g., Dichloromethane): Many organic solvents are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE).[6]
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of Anisole
This protocol provides a general method for the acylation of anisole with acetyl chloride.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anisole
-
Acetyl chloride
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15 minutes.[6]
-
Substrate Addition: Dissolve anisole (0.75 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[6]
-
Stir vigorously for 10-15 minutes to decompose the aluminum chloride complex.[6]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.[6]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[6]
-
-
Isolation and Purification:
Troubleshooting and Optimization Workflow
Sources
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. studymind.co.uk [studymind.co.uk]
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- 12. youtube.com [youtube.com]
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- 17. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scaling Up the Production of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone
Welcome to the technical support center for the synthesis and scale-up of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges of transitioning this synthesis from the bench to pilot scale. Deoxybenzoin derivatives, such as this compound, are crucial scaffolds in the development of pharmaceutically active molecules, exhibiting a wide range of biological activities.[1][2] This makes robust and scalable synthesis protocols essential.
Section 1: Synthesis Overview & Core Protocol
The most established and widely understood method for synthesizing deoxybenzoins on a large scale is the Friedel-Crafts acylation.[2] This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. In this case, veratrole (1,2-dimethoxybenzene) is acylated using phenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
While modern palladium-catalyzed methods like the Suzuki-Miyaura[3][4][5][6] and Heck reactions[1][7][8] offer alternative routes with high efficiency and functional group tolerance, the Friedel-Crafts pathway remains a cost-effective and well-documented choice for industrial applications.
Visualized Reaction Pathway: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of veratrole to form the target deoxybenzoin.
Detailed Experimental Protocol: Lab Scale (0.5 mol)
This protocol outlines a standard procedure for the synthesis of this compound. Safety precautions must be strictly followed, especially when handling aluminum chloride and during the quenching step.
Table 1: Reagent Specifications and Quantities
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles | Equivalents |
| Veratrole | C₈H₁₀O₂ | 138.16 | 69.1 | 0.50 | 1.0 |
| Phenylacetyl Chloride | C₈H₇ClO | 154.60 | 77.3 | 0.50 | 1.0 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 73.3 | 0.55 | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 750 mL | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~200 mL | - | - |
| Ice | H₂O | 18.02 | ~1 kg | - | - |
Step-by-Step Methodology:
-
Reactor Setup: Equip a 2L, 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is oven-dried to prevent moisture contamination, which can deactivate the catalyst.
-
Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (73.3 g) and dichloromethane (400 mL). Cool the suspension to 0-5°C using an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve phenylacetyl chloride (77.3 g) in dichloromethane (150 mL). Transfer this solution to the dropping funnel. Add the phenylacetyl chloride solution dropwise to the AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10°C. The formation of the acylium ion is an exothermic process.
-
Veratrole Addition: After the complete addition of acyl chloride, add a solution of veratrole (69.1 g) in dichloromethane (200 mL) dropwise over 60-90 minutes. It is critical to maintain the reaction temperature between 0-5°C to minimize the formation of undesired side products.[9]
-
Reaction Monitoring: Allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the consumption of veratrole is complete.
-
Quenching: Prepare a separate vessel containing a vigorously stirred mixture of crushed ice (1 kg) and concentrated hydrochloric acid (200 mL). Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry. CAUTION: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (200 mL), water (200 mL), 5% sodium bicarbonate solution (200 mL), and finally with brine (200 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an isopropanol/water mixture, to yield the final product as a white to off-white crystalline solid.[10]
Section 2: Troubleshooting Guide (Q&A)
Scaling up a synthesis often introduces challenges not observed at the bench. This section addresses common issues encountered during the production of this compound.
Visualized Troubleshooting Workflow: Low Reaction Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A1: Low yield is a common issue that can stem from several factors:
-
Moisture Contamination: Aluminum chloride is extremely hygroscopic. Any moisture in the reagents, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive. Ensure all materials are scrupulously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Quality and Stoichiometry: Use a high-purity, anhydrous grade of AlCl₃. For acylation, slightly more than one equivalent of the catalyst is required because both the starting material (veratrole) and the ketone product can complex with the Lewis acid. An insufficient amount will lead to an incomplete reaction.
-
Poor Temperature Control: The reaction is highly exothermic. If the temperature rises significantly above 10°C, side reactions such as polymerization or the formation of undesired isomers can occur, consuming starting materials and reducing the yield of the desired product.
-
Inefficient Quenching/Workup: Product can be lost during the workup phase. Ensure extractions are performed thoroughly and that pH adjustments during washing are done carefully to avoid product degradation.
Q2: I'm observing a significant amount of a higher molecular weight impurity. Is this a di-acylated product? How can I prevent it?
A2: Yes, this is likely a di-acylated side product. The initial product, this compound, contains an activated aromatic ring that can undergo a second Friedel-Crafts acylation. This is a known limitation of the reaction.[9][11] To minimize this:
-
Control Stoichiometry: Use a slight excess of the aromatic substrate (veratrole) relative to the acylating agent (phenylacetyl chloride). This ensures the acylating agent is consumed before it can react with the product.
-
Reverse Addition: Consider adding the veratrole and phenylacetyl chloride mixture to the AlCl₃ suspension. This keeps the concentration of the activated product low throughout the reaction, disfavoring a second acylation.
-
Maintain Low Temperature: As mentioned, lower temperatures (0-5°C) reduce the rate of the second acylation reaction more significantly than the first, desired reaction.
Q3: My reaction stalls, leaving a large amount of unreacted veratrole. What's happening?
A3: This points to a catalyst deactivation issue or insufficient mixing at scale.
-
Catalyst Deactivation: Besides moisture, the product itself complexes strongly with AlCl₃. As the reaction progresses, the catalyst becomes sequestered by the ketone product. If the initial charge of AlCl₃ was borderline insufficient (e.g., exactly 1.0 equivalent), the reaction may stop prematurely. Using at least 1.1 equivalents is recommended.
-
Mass Transfer Issues (Scale-Up): On a larger scale, inefficient stirring can create localized "hot spots" or areas of poor reagent distribution. The AlCl₃ may not be adequately suspended, leading to a lower effective catalyst concentration in the bulk solution. Ensure your stirring apparatus is robust enough for the scale and viscosity of the reaction mixture.
Q4: Purification by recrystallization is giving me an oily product, not crystals. What can I do?
A4: Oiling out during recrystallization happens when the solute's melting point is lower than the boiling point of the solvent, or when impurities depress the melting point significantly.
-
Solvent System Optimization: Experiment with different solvent systems. If pure ethanol is causing oiling, try a mixed solvent system like isopropanol/water, ethanol/heptane, or toluene. Start with a hot, saturated solution and allow it to cool slowly.
-
Seed Crystals: If you have a small amount of pure, crystalline product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Pre-purification: If the crude product is very impure, consider passing it through a short plug of silica gel with a non-polar eluent (e.g., hexane/ethyl acetate) to remove baseline impurities before attempting recrystallization.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this synthesis?
A: Safety is paramount.
-
Reagents: Aluminum chloride reacts violently with water and is corrosive.[12][13] Phenylacetyl chloride is a lachrymator. Handle both in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[14]
-
Reaction: The reaction is exothermic, and the quench is highly exothermic, releasing HCl gas. Ensure adequate cooling capacity and ventilation. Never add water directly to the reaction flask.
-
Product: While the final product has not been fully investigated for toxicity, it may cause skin, eye, and respiratory irritation.[10][12] Standard laboratory handling procedures should be followed.
Q: What analytical methods are recommended for in-process control and final product release?
A: A combination of techniques is ideal:
-
TLC: Excellent for rapid, qualitative monitoring of starting material consumption and product formation.
-
GC-MS: Provides quantitative data on the relative amounts of starting materials, product, and by-products. It is also essential for identifying unknown impurities.[15]
-
NMR Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product and for identifying subtle isomeric impurities.[15]
-
Melting Point: A simple and effective way to assess the purity of the final crystalline product. The expected melting point is around 70-72°C.[10]
Q: Are there more modern, "greener" alternatives to the Friedel-Crafts acylation for this synthesis?
A: Yes, several palladium-catalyzed cross-coupling reactions are excellent alternatives, though they may involve more expensive catalysts and reagents.
-
Heck-Arylation: This method can synthesize deoxybenzoins from β-alkoxy styrenes and arylboronic acids under mild conditions, offering a broad substrate scope.[1][7]
-
Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron species with an organohalide. It is widely used in pharmaceutical synthesis due to its high yields and tolerance for various functional groups.[4][5]
-
Base-Mediated Synthesis: Recent research has shown a one-pot, transition-metal-free strategy using γ-aryl-β-ketoesters and benzoyl chlorides, which is a practical and scalable alternative.[2][16]
Q: What are the recommended storage conditions for this compound?
A: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[12] Room temperature storage is generally acceptable.[17]
References
- Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB00616J.
- This compound - ChemBK. ChemBK.
- Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. National Institutes of Health (NIH).
- Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. RSC Publishing.
- Material Safety Data Sheet. Fisher Scientific.
- Safety Data Sheet. Angene Chemical.
- SAFETY DATA SHEET. MilliporeSigma.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
- Ch12: Friedel-Crafts limitations. University of Calgary.
- Suzuki reaction. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH).
- 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts.
- Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. ResearchGate.
- 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one. Sigma-Aldrich.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
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Technical Support Center: Purification of Deoxybenzoin Compounds
Welcome to the technical support center for the purification of deoxybenzoin and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable compounds. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental choices.
Section 1: Troubleshooting Recrystallization
Recrystallization is often the first choice for purifying solid compounds like deoxybenzoin due to its efficiency and scalability. However, success depends heavily on solvent choice and technique.
Frequently Asked Questions (Recrystallization)
Q1: My deoxybenzoin "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the crude product contains significant impurities, which depress its melting point, or when the solvent's boiling point is too high.
Causality & Solution:
-
High Impurity Load: A large amount of impurity can significantly lower the melting point of your deoxybenzoin. The eutectic mixture melts before it has a chance to crystallize.
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of a supercooled oil over an ordered crystal lattice.[1]
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount (5-10% more) of the "good" solvent (the one your compound is more soluble in) to ensure everything redissolves completely.[1]
-
Slow Down the Cooling: Insulate the flask (e.g., with glass wool or by placing it inside a larger beaker) to ensure a very slow cooling rate. This gives the molecules time to align into a crystal lattice.[2]
-
Lower the Solution's Saturation Point: Add slightly more solvent than the minimum required for dissolution at boiling. While this may slightly decrease the final yield, it lowers the temperature at which the compound begins to precipitate, which may fall below its melting point.[1]
-
Change Solvents: If oiling persists, your chosen solvent may be unsuitable. Select a solvent with a lower boiling point. For example, if you are using toluene, consider trying an ethanol/water mixture.[3]
Q2: My final yield after recrystallization is very low. How can I improve my recovery?
A2: A low yield is typically caused by using too much solvent, incomplete precipitation, or losing product during transfers and washing.[1]
Causality & Solution:
-
Excess Solvent: The most common error is adding too much hot solvent. Since no solute is completely insoluble, every extra milliliter of solvent will retain some of your product in the mother liquor upon cooling.[1][4]
-
Premature Filtration: Not allowing the solution to cool sufficiently before filtration will result in a significant portion of the product remaining dissolved.
-
Aggressive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your purified product.[4]
Optimization Protocol:
-
Use the Minimum Amount of Hot Solvent: Add the hot solvent portion-wise to your crude solid, waiting for the solution to boil between additions, until the solid just dissolves.[4][5] A common mistake is not allowing enough time for the solid to dissolve between additions, leading to the use of excess solvent.[4]
-
Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation.[4]
-
Test the Mother Liquor: If you suspect significant product loss, take a small sample of the filtrate (mother liquor), and evaporate the solvent. A large amount of solid residue indicates that you can recover more product by concentrating the mother liquor and cooling for a "second crop" of crystals.[1][2]
-
Wash Crystals Sparingly: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[4]
Workflow: Troubleshooting a Failed Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
Q3: I can't find a single good solvent for recrystallizing my deoxybenzoin derivative. What should I do?
A3: This is a perfect scenario for using a mixed-solvent system. This technique uses two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent").[6]
Protocol for Mixed-Solvent Recrystallization:
-
Dissolve: Dissolve the crude deoxybenzoin in the minimum amount of the hot "soluble solvent" (e.g., ethanol, acetone).
-
Add Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water, hexanes) dropwise until the solution becomes faintly cloudy (turbid).[3] This indicates the saturation point has been reached.
-
Re-clarify: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears.
-
Cool: Allow the solution to cool slowly, as you would for a single-solvent recrystallization. The crystals should form as the solubility decreases dramatically.
| Common Solvent Pairs for Deoxybenzoin & Derivatives | | :--- | :--- | | Soluble Solvent | Anti-Solvent | | Ethanol | Water[4] | | Methanol | Water[7] | | Acetone | n-Hexane[3] | | Ethyl Acetate | n-Hexane[3][6] | | Tetrahydrofuran (THF) | n-Hexane[3] |
Section 2: Troubleshooting Column Chromatography
Flash column chromatography is a powerful technique for separating complex mixtures when recrystallization is insufficient.[8][9] Success hinges on proper solvent system selection and technique.
Frequently Asked Questions (Column Chromatography)
Q1: My deoxybenzoin is streaking badly on the TLC plate. How can I get clean spots to develop a column method?
A1: Streaking on a TLC plate is often caused by overloading the sample, high polarity of the compound, or the presence of acidic or basic impurities in the sample or on the silica gel itself.[10]
Causality & Solution:
-
Acidity/Basicity: Silica gel is weakly acidic and can interact strongly with basic or acidic functional groups on your molecule, causing tailing.[11]
-
Sample Overload: Applying too much sample to the TLC plate will lead to broad, streaky spots.
-
Incomplete Dissolution: If the sample is not fully dissolved in the spotting solvent, it will streak from the baseline.
Troubleshooting Steps:
-
Perform a "Mini-Workup": For reaction aliquots, perform a quick liquid-liquid extraction in a vial. Add a suitable solvent (e.g., ethyl acetate) and water or a dilute base/acid wash, then spot the organic layer on the TLC plate.[10]
-
Add a Mobile Phase Modifier: If your deoxybenzoin derivative has basic nitrogen groups, add 0.5-1% triethylamine to your eluent to neutralize the acidic sites on the silica gel, preventing tailing.[11][12] For acidic derivatives, adding 0.5-1% acetic acid can improve peak shape.
-
Dilute Your Sample: Ensure the sample you are spotting is sufficiently dilute. The spot on the TLC plate should be small and concentrated.
Q2: How do I remove unreacted benzaldehyde or benzoic acid from my crude deoxybenzoin?
A2: These are common impurities, especially in reactions involving benzaldehyde or its oxidation. They can be removed with a simple liquid-liquid extraction (workup) before chromatography.
Protocol: Pre-Chromatography Extractive Workup
-
Dissolve: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Remove Benzoic Acid: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[13] The acidic benzoic acid will be deprotonated to form the water-soluble sodium benzoate salt, which partitions into the aqueous layer.
-
Remove Benzaldehyde: Wash the organic layer with a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).[13] The bisulfite will form a water-soluble adduct with the benzaldehyde, pulling it into the aqueous layer.
-
Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove excess water, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter and concentrate the solvent to yield the crude product, now free of aldehyde and acid impurities, ready for chromatography.
Sources
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- 2. reddit.com [reddit.com]
- 3. Reagents & Solvents [chem.rochester.edu]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. biotage.com [biotage.com]
- 9. Flash Chromatography: Phenomenex [phenomenex.com]
- 10. reddit.com [reddit.com]
- 11. Purification [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-(3,4-Dimethoxyphenyl)-2-phenylethanone Synthesis
Welcome to the technical support center for the synthesis and purification of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone (DPP). This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges, minimize impurity formation, and ensure the highest quality of your target compound. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Introduction: The Challenge of Purity in DPP Synthesis
This compound, a deoxybenzoin analogue, is a valuable intermediate in the synthesis of various pharmacologically active molecules, including isoflavones and other complex natural products.[1][2] The most common and efficient synthetic route is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with phenylacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[3][4]
While seemingly straightforward, this reaction is susceptible to several side reactions and process-related issues that can lead to significant impurities. Achieving high purity (>99%) requires a thorough understanding of the reaction mechanism and meticulous control over experimental parameters. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your synthesis.
Understanding Impurity Formation: A Mechanistic Overview
The core of minimizing impurities lies in understanding their origin. The following diagram illustrates the primary synthetic pathway and the critical junctures where common impurities are formed.
Caption: Synthetic pathway and common impurity origins in DPP synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Q1: My final product has a low or broad melting point, and the NMR spectrum shows multiple unexpected signals. What are the likely culprits?
A low or broad melting point is a classic indicator of impurities. In the synthesis of DPP, this is often due to a combination of unreacted starting materials and reaction byproducts.
-
Cause & Analysis: The most common impurities are unreacted veratrole, phenylacetic acid (from incomplete acylation or hydrolysis of phenylacetyl chloride during workup), and potentially poly-acylated products.[5][6]
-
Troubleshooting Workflow:
-
Identify the Impurities: Use High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the unknown peaks.[7][8] An ¹H NMR spectrum can also be diagnostic; unreacted veratrole will show a characteristic singlet for the methoxy groups, and phenylacetic acid will have a distinct carboxylic acid proton signal.
-
Trace the Source:
-
Unreacted Veratrole: This suggests an incomplete Friedel-Crafts reaction. The stoichiometry may be incorrect, the reaction time too short, or the catalyst activity may be low.
-
Phenylacetic Acid: If present, it could be from the starting phenylacetyl chloride (if not freshly prepared or purified) or from hydrolysis of unreacted phenylacetyl chloride during the aqueous work-up.
-
Poly-acylated Products: These arise when the highly activated DPP product undergoes a second acylation. This is more likely if the stoichiometry of the acylating agent or Lewis acid is too high, or if the reaction temperature is elevated.[5]
-
-
Caption: Troubleshooting workflow for an impure DPP product.
Q2: I'm observing a significant amount of phenylacetic acid in my final product. How can I prevent this?
Phenylacetic acid is a common process-related impurity. Its presence can complicate purification and affect the yield.
-
Cause 1: Impure Phenylacetyl Chloride. Phenylacetyl chloride can be prepared from phenylacetic acid using reagents like thionyl chloride or oxalyl chloride.[9][10] If this reaction is incomplete, the starting acid will be carried over into the Friedel-Crafts step.
-
Preventative Measure: Ensure the conversion to the acid chloride is complete. Distill the crude phenylacetyl chloride under reduced pressure before use.[10] The purity can be checked by reacting a small aliquot with methanol and analyzing for methyl phenylacetate vs. phenylacetic acid by GC-MS.
-
-
Cause 2: Hydrolysis during Work-up. Phenylacetyl chloride is highly reactive towards water. During the aqueous work-up to quench the reaction and remove the AlCl₃ catalyst, any unreacted phenylacetyl chloride will rapidly hydrolyze back to phenylacetic acid.
-
Preventative Measure: The best strategy is to drive the Friedel-Crafts reaction to completion so that minimal phenylacetyl chloride remains. Ensure veratrole is the limiting reagent if necessary. A slow, controlled addition of the reaction mixture to ice-cold acid can also help manage the quench.[3]
-
Q3: How can I avoid the formation of poly-acylated and isomeric impurities?
These are classic side-products in Friedel-Crafts acylations of activated aromatic rings.[4][5]
-
Poly-acylation: The product, DPP, is itself an activated aromatic ring and can undergo a second acylation.
-
Preventative Measure:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of veratrole to phenylacetyl chloride. It can be beneficial to have a slight excess of veratrole.
-
Temperature Control: Run the reaction at a low temperature (0-5 °C) to decrease the rate of the second acylation, which typically has a higher activation energy.[3]
-
Reverse Addition: Consider adding the Lewis acid-acyl chloride complex slowly to the solution of veratrole. This keeps the concentration of the electrophile low at any given time.
-
-
-
Isomeric Impurities: While the 1,2-dimethoxy groups are strong ortho-, para-directors, leading predominantly to substitution at the 4-position, some acylation can occur at the 3-position.
-
Preventative Measure: The formation of the desired 4-acyl isomer is generally favored sterically and electronically.[4] Maintaining a low reaction temperature helps improve selectivity. Purification via recrystallization is usually very effective at removing minor isomeric impurities due to differences in crystal lattice packing.[11]
-
Q4: What is the most effective method for purifying the crude DPP product?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Method 1: Recrystallization (Recommended for most cases). DPP is a solid with a reported melting point around 70-72°C.[12] Recrystallization is highly effective for removing small amounts of unreacted starting materials, isomeric byproducts, and poly-acylated products.[11][13]
-
Method 2: Column Chromatography. If the crude product is an oil or contains a large percentage of impurities with similar solubility profiles, column chromatography is necessary.[16]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is used. Start with a low polarity eluent like hexane and gradually increase the polarity by adding ethyl acetate. For example, a gradient of 5% to 20% ethyl acetate in hexane is a good starting point. The product is moderately polar and should elute after non-polar impurities like unreacted veratrole but before highly polar impurities like phenylacetic acid.
-
Protocols & Data
Protocol 1: Optimized Synthesis of this compound
This protocol incorporates best practices to minimize impurity formation.
-
Preparation (Anhydrous Conditions): Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃) (1.1 eq.) and an anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Reactant Addition: In the dropping funnel, prepare a solution of freshly distilled phenylacetyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C. Allow the resulting complex to stir for 15 minutes.
-
Veratrole Addition: Prepare a solution of veratrole (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution (to remove acidic impurities like phenylacetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent (e.g., ethanol). Heat the mixture. A good solvent will fully dissolve the solid when hot but cause it to precipitate upon cooling.[11]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Table 1: Analytical Techniques for Impurity Profiling
| Analytical Technique | Information Provided | Common Impurities Detected |
| HPLC (UV Detector) | Quantitative analysis of known and unknown impurities. Determination of product purity (area %).[7] | Unreacted Veratrole, Phenylacetic Acid, Poly-acylated Products, Isomers. |
| GC-MS | Analysis of volatile impurities and unreacted starting materials. Structural information from mass spectra.[17] | Unreacted Veratrole, Residual Solvents (e.g., DCM). |
| LC-MS | Molecular weight determination of non-volatile impurities, aiding in structural elucidation.[18] | Phenylacetic Acid, Poly-acylated Products, Degradation Products. |
| ¹H NMR Spectroscopy | Structural confirmation of the main product and identification of impurities based on characteristic chemical shifts. | All major organic impurities can be detected if present in sufficient concentration (>1-2%). |
| FTIR Spectroscopy | Functional group analysis. Can indicate the presence of a carboxylic acid impurity (broad O-H stretch) or residual starting materials. | Phenylacetic Acid (C=O and O-H stretch). |
References
- Benchchem. (n.d.). Synthesis routes of Phenylacetyl chloride.
- The Hive. (2004). Synthesis of Phenylacetyl Chloride. Hive Methods Discourse.
- PrepChem. (n.d.). Preparation of phenylacetyl chloride.
- Marvel, C. S., & Chu, T. T. (n.d.). Desoxybenzoin. Organic Syntheses.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Ketone Analysis.
- ChemBK. (2024). This compound.
- Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- Google Patents. (n.d.). Method for producing deoxybenzoin. (JP3886967B2).
- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
- ResearchGate. (2025). Synthesis of isoflavones via base catalysed condensation reaction of deoxybenzoin.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- Azevedo, A. M. G. (n.d.). Synthetic model of a new deoxybenzoin derivative from Deguelia hatschbachii. RI/UFS.
- ResearchGate. (2025). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst.
- Chemistry LibreTexts. (2022). 3.3B: General Procedures for Removing Impurities.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Organic Syntheses. (n.d.). Deoxyanisoin.
- Benchchem. (n.d.). Identifying and minimizing impurities in epicillin synthesis.
- International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- SynThink. (n.d.). Understanding and Controlling Process Impurities in Pharmaceuticals.
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
- PubMed. (n.d.). Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates.
Sources
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- 2. Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemijournal.com [chemijournal.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]
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- 11. mt.com [mt.com]
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- 18. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
how to avoid benzil formation in benzoin condensation
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the benzoin condensation reaction. Specifically, we will address the common and frustrating issue of benzil formation as an unwanted side product. This document provides in-depth troubleshooting, mechanistic explanations, and optimized protocols to ensure you achieve high yields of your desired α-hydroxyketone.
Troubleshooting Guide: Avoiding Benzil Formation
The appearance of a yellow color in your reaction flask or in the final crystalline product is a tell-tale sign of benzil formation. Benzoin is typically a white to off-white solid, whereas benzil is distinctly yellow.[1] This section addresses the most common causes of this unwanted oxidation and how to prevent it.
Question: My reaction produced a yellow solid. What is it and why did it form?
Answer: The yellow solid is almost certainly benzil, the oxidized form of your target molecule, benzoin. Benzoin is an α-hydroxyketone, which is susceptible to oxidation to the α-diketone, benzil. This oxidation is most often caused by atmospheric oxygen, especially under the basic or nucleophilic conditions of the condensation reaction.[2][3]
The core of the problem lies in the reaction intermediate. Under basic conditions, benzoin can deprotonate to form an enediolate intermediate. This species is highly susceptible to oxidation by molecular oxygen (air).[4]
Question: What are the most critical experimental factors to control to prevent oxidation?
Answer: Minimizing benzil formation hinges on rigorously controlling four key parameters: atmosphere, starting material purity, reaction time, and temperature.
| Parameter | Recommended Condition for High Purity Benzoin | Condition Favoring Benzil Formation | Scientific Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Air (Ambient Atmosphere) | The primary oxidant is atmospheric oxygen. Removing it is the most effective preventative measure.[2][5] |
| Benzaldehyde Purity | Freshly distilled or from a freshly opened bottle. | Old, improperly stored benzaldehyde. | Benzaldehyde readily auto-oxidizes to benzoic acid. This acid can interfere with the catalyst and reaction pH, potentially promoting side reactions.[6] |
| Solvent | Degassed via sparging or freeze-pump-thaw cycles. | Solvent used directly from the bottle. | Solvents, especially polar ones like ethanol, contain significant amounts of dissolved oxygen that must be removed. |
| Reaction Time & Temp. | As short as feasible; gentle heating (~60-80°C).[7] | Prolonged heating or unnecessarily high temperatures. | Extended reaction times increase the window for atmospheric leaks and oxidation. Higher temperatures can accelerate the rate of oxidation. |
| Catalyst Choice | Thiamine or Cyanide. | N/A | While both catalysts can yield benzoin, the overall reaction environment is the dominant factor for oxidation, not the catalyst itself.[8][9] |
Question: My starting benzaldehyde has been on the shelf for a while. Could this be the problem?
Answer: Absolutely. This is a very common and often overlooked source of failure. Benzaldehyde is notoriously prone to oxidation in the presence of air, forming benzoic acid.[6]
-
Why it's a problem: The benzoin condensation is typically base-catalyzed (using NaOH with thiamine) or requires a nucleophilic catalyst (cyanide).[8][9] The presence of benzoic acid will neutralize the base or protonate the cyanide catalyst, inhibiting or completely stopping the desired reaction. This leads to low yields and can favor the formation of byproducts as the reaction stalls under non-optimal conditions.
-
Solution: Always use freshly distilled benzaldehyde for best results.[6] If distillation is not possible, use benzaldehyde from a recently purchased, tightly sealed bottle that has been stored under an inert gas like argon.
Frequently Asked Questions (FAQs)
FAQ 1: How do I properly set up my reaction under an inert atmosphere?
An inert atmosphere is critical. This involves removing air from your reaction vessel and replacing it with an inert gas like Nitrogen (N₂) or Argon (Ar).
-
Glassware: Ensure all glassware is thoroughly dried in an oven to remove adsorbed water.
-
Assembly: Assemble your reflux apparatus (flask, condenser) while hot and immediately place it under a positive pressure of inert gas. A simple way is to use a gas inlet adapter and an oil bubbler to monitor gas flow.
-
Solvent Degassing: Degas your reaction solvent (e.g., ethanol) before use. This can be done by bubbling N₂ or Ar through the solvent for 20-30 minutes (sparging).
-
Reagent Addition: Add your degassed solvent and liquid reagents (like benzaldehyde) via syringe through a rubber septum against a positive flow of inert gas. Solid reagents like thiamine hydrochloride can be added to the flask at the beginning.
FAQ 2: Does the choice of catalyst—cyanide vs. thiamine—affect benzil formation?
The catalyst itself is not an oxidant. Both cyanide and thiamine (a biologically friendly alternative) function to create the key "acyl anion equivalent" intermediate that drives the condensation.[8][9][10] The propensity for benzil formation is dictated by the presence of an oxidant (usually O₂) and the basicity of the reaction medium, which can lead to the easily oxidized enediolate intermediate.[4] Therefore, maintaining an inert atmosphere is crucial regardless of which catalyst you employ.
FAQ 3: I suspect my final product is a mixture of benzoin and benzil. Is there a simple test to confirm this?
Yes, there is a classic qualitative test. Dissolve a small sample (a few milligrams) of your product in ethanol or methanol and add a drop of 10% sodium hydroxide solution.[11]
-
Positive for Benzoin: If benzoin is present, the solution will develop a purplish color.[11] This is due to the formation of a colored complex from the auto-oxidation of benzoin in base.
-
Negative for Benzoin: If the sample is pure benzil, no color will develop.[11]
For quantitative analysis, techniques like NMR spectroscopy, IR spectroscopy, or HPLC would be necessary.[1]
Optimized Protocol: Thiamine-Catalyzed Benzoin Condensation
This protocol is optimized to minimize oxidation and maximize the yield of pure benzoin. The use of thiamine hydrochloride is a safer, "greener" alternative to toxic sodium cyanide.[7][12]
Materials:
-
Thiamine hydrochloride (Vitamin B1)
-
95% Ethanol (degassed)
-
3 M Sodium Hydroxide (aqueous, degassed)
-
Benzaldehyde (freshly distilled)
-
Round bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert gas setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry 100 mL round bottom flask with a magnetic stir bar and reflux condenser under a positive pressure of Nitrogen or Argon.
-
Catalyst Preparation: In the flask, dissolve thiamine hydrochloride (e.g., 0.7 g) in deionized water (e.g., 1.5 mL). Add degassed 95% ethanol (e.g., 6 mL).[13]
-
Basification: Cool the solution in an ice bath. Slowly add cold, degassed 3 M NaOH solution (e.g., 1.5 mL) dropwise while stirring. The solution will turn yellow as the thiamine ylide catalyst is formed.[12][13]
-
Substrate Addition: Add freshly distilled benzaldehyde (e.g., 4.0 mL) to the catalyst solution via syringe.[13]
-
Reaction: Heat the mixture in a water bath or heating mantle to a gentle reflux (~65-70°C) for 60-90 minutes.[13] Maintain a positive inert gas flow throughout.
-
Crystallization: After the heating period, turn off the heat and allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystallization of the benzoin product.[7]
-
Isolation & Purification:
-
Analysis: Dry the final product, record the yield, and confirm its identity and purity by measuring its melting point (literature mp ~137°C) and performing the qualitative test for unoxidized benzoin described in FAQ 3.
References
-
Wikipedia. Benzoin condensation.
-
Physics Wallah. Reaction Mechanism of Benzoin Condensation.
-
University of California, Davis. Oxidation of Benzoin to Benzil.
-
BYJU'S. Mechanism of Benzoin Condensation Reaction.
-
Williamson, K. L. Nitric Acid Oxidation of Benzoin to Benzil.
-
GI FAR Technology Co., Ltd. Synthesis of benzil from benzoin reaction.
-
Organic Chemistry Portal. Benzoin Condensation.
-
Testbook. Benzoin Condensation: Definition, Mechanism and Applications.
-
University of Colorado Boulder. Benzoin Condensation.
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Benzil From Benzoin by Oxidation Reaction.
-
EduBirdie. Benzil by Oxidation of Benzoin with Nitric Acid.
-
PierpaLab. Benzoin Condensation with Thiamine.
-
YouTube. Benzoin Condensation Reaction using Thiamine HCl.
-
Pearson+. In the benzoin condensation, what is the role of the cyanide ion?
-
University of Massachusetts Boston. Benzoin condensation.
-
Indian Academy of Sciences. Benzoin Condensation. The Cyanide Connection with Tapioca and Vitamin B1.
-
ResearchGate. Weak-base mediated aerobic oxidation of benzoin.
-
Journal of Applicable Chemistry. Synthesis of Benzil by Air Oxidation of Benzoin and M(Salen) Catalyst.
-
Sciencemadness.org. Thiamine Catalyzed Benzoin Condensation.
-
ResearchGate. Catalyst-free aerobic oxidation of benzoin.
-
Arkivoc. A very simple and chemoselective air oxidation of benzoins to benzils using alumina.
-
Journal of the American Chemical Society. The Catalytic Oxidation of Benzoin to Benzil.
-
YouTube. oxidation of benzoin to benzil - laboratory experiment.
-
Pharmaguideline. Benzoin Condensation and Perkin Condensation.
-
L.S.College, Muzaffarpur. Benzoin condensation.
-
Slideshare. Benzoin condensation.
-
YouTube. Benzil by benzoin oxidation with HNO3.
-
Chemistry LibreTexts. 9: Multistep Synthesis (Experiment).
-
Organic Syntheses. benzoin.
-
Reddit. Benzil formation in a benzoin condensation.
-
National Institutes of Health. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities.
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- 1. ijarsct.co.in [ijarsct.co.in]
- 2. researchgate.net [researchgate.net]
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- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Benzoin condensation [cs.gordon.edu]
- 8. Benzoin condensation - Wikipedia [en.wikipedia.org]
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- 10. ias.ac.in [ias.ac.in]
- 11. chem.latech.edu [chem.latech.edu]
- 12. youtube.com [youtube.com]
- 13. Benzoin Condensation with Thiamine – PierpaLab [pierpalab.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Synthesis of Deoxybenzoin
Welcome to the Technical Support Center for the synthesis of deoxybenzoin and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during synthesis. We will explore the critical role of solvent selection, moving beyond mere protocols to explain the underlying chemical principles that govern reaction success. Our focus is on providing actionable insights and robust troubleshooting strategies to optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of deoxybenzoin, with a focus on the Friedel-Crafts acylation pathway, the most conventional route.[1] Probable causes are linked directly to solvent effects, followed by validated solutions.
Question 1: My reaction yield is significantly lower than expected. Could my choice of solvent be the culprit?
Answer:
Absolutely. Low yield is one of the most common issues in deoxybenzoin synthesis, and solvent choice is a primary factor. Several solvent-related mechanisms could be at play:
-
Cause 1: Lewis Acid Inactivation. Many common laboratory solvents are Lewis bases and can react with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive. Solvents with oxygen or nitrogen atoms (like ethers, DMF, or DMSO) are particularly problematic.
-
Cause 2: Poor Solubility of Intermediates. The Friedel-Crafts reaction proceeds through a charged intermediate, the acylium ion, and forms a ketone-catalyst complex as the product.[2][3] If the solvent cannot adequately solvate these species, they may precipitate, halting the reaction or making the mixture difficult to stir.
-
Cause 3: Formation of a Stable Product-Catalyst Complex. The deoxybenzoin product, a ketone, forms a stable complex with the Lewis acid catalyst.[3] In highly non-polar solvents, this complex can be poorly soluble and may precipitate, preventing the reaction from going to completion.[2] Conversely, a very polar solvent might stabilize this complex too strongly, making the final hydrolytic workup inefficient.
Solutions & Protocols:
-
Select an Appropriate Inert Solvent: The ideal solvent should be non-polar or slightly polar and should not react with the Lewis acid catalyst.[4] Dichloromethane (CH₂Cl₂) is often the preferred choice due to its ability to dissolve reactants and its compatibility with catalysts like AlCl₃.[4][5] Carbon disulfide (CS₂) is another effective, albeit more hazardous, option.[2][5]
-
Optimize Reactant Concentration: Ensure your starting materials are fully dissolved before initiating the reaction. If solubility is an issue in a non-polar solvent, a slight increase in a co-solvent with moderate polarity, like 1,2-dichloroethane, might help. However, always verify co-solvent compatibility with the catalyst.
-
Ensure Stoichiometric Catalyst Loading: Due to the formation of the stable product-catalyst complex, a stoichiometric amount (or even a slight excess) of the Lewis acid is typically required for Friedel-Crafts acylation, as the catalyst is not regenerated.[3] The classical synthesis of deoxybenzoin specifies 1.1 equivalents of AlCl₃.[3]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction stalls, it may indicate catalyst deactivation or precipitation issues.
Below is a decision-making workflow for troubleshooting low yields based on solvent selection.
Caption: Troubleshooting workflow for low yield in deoxybenzoin synthesis.
Question 2: I'm observing significant formation of poly-acylated or isomeric byproducts. How can solvent choice help improve selectivity?
Answer:
This is a classic problem in Friedel-Crafts chemistry, where solvent polarity can dictate the product distribution.
-
Cause: Kinetic vs. Thermodynamic Control. The acylation of aromatic systems can lead to different isomers. One may form faster (the kinetic product), while another is more stable (the thermodynamic product). Solvent polarity plays a key role in determining which product dominates.[2]
-
In non-polar solvents (like CS₂ or CH₂Cl₂), the initial product-catalyst complex is often insoluble and precipitates out of the solution. This prevents the reverse reaction (de-acylation) from occurring, effectively locking in the kinetic product .[2]
-
In polar solvents (like nitrobenzene), the product-catalyst complex remains dissolved.[2] This allows the reaction to be reversible. The initially formed kinetic product can revert to the starting materials and then re-react to form the more stable thermodynamic product over time.[2]
-
-
Self-Validation and Solution:
-
Identify Your Target: Determine whether your desired isomer is the kinetic or thermodynamic product based on sterics and electronics.
-
Solvent Selection:
-
Temperature Control: Lowering the reaction temperature generally favors the formation of the kinetic product by reducing the energy available to overcome the activation barrier for the reverse reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a solvent for the Friedel-Crafts synthesis of deoxybenzoin?
A solvent for Friedel-Crafts acylation should ideally be:
-
Inert: It should not react with the strong Lewis acid catalyst or the reactants.[4]
-
Aprotic: Protic solvents (containing acidic protons, like water or alcohols) will quench the catalyst.
-
Good Solvating Power: It must dissolve the aromatic substrate, the acylating agent, and keep the intermediate complexes in solution to a sufficient degree.[5]
-
Appropriate Boiling Point: The boiling point should be suitable for the desired reaction temperature, allowing for effective temperature control, often under reflux.[6]
-
Ease of Removal: It should be easily removable during the workup and purification stages.
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Compatibility with AlCl₃ | Notes |
| Dichloromethane (CH₂Cl₂) ** | 9.1 | 40 | Excellent | Often the best choice; good balance of properties.[4] |
| Carbon Disulfide (CS₂) ** | 2.6 | 46 | Excellent | Highly non-polar; favors kinetic products but is toxic and flammable.[2][5] |
| 1,2-Dichloroethane | 10.4 | 84 | Good | Slightly more polar; useful for less soluble reactants. |
| Nitrobenzene | 34.8 | 211 | Good | Polar; favors thermodynamic products but can be difficult to remove.[2][5] |
| Benzene | 2.3 | 80 | Fair | Can be used as both solvent and reactant, but can lead to side reactions.[7] |
Q2: Can the aromatic substrate, such as benzene, also be used as the solvent?
Yes, this is a common practice, especially on an industrial scale. Using the aromatic reactant in large excess effectively makes it the solvent. This approach maximizes the concentration of one reactant, driving the reaction forward according to Le Châtelier's principle. However, it can complicate purification, as a large amount of unreacted starting material must be removed.
Q3: Are there alternative, non-Friedel-Crafts methods where solvent choice is also critical?
Yes, several modern methods avoid the harsh conditions of Friedel-Crafts reactions.[1] Solvent choice remains paramount:
-
Base-Mediated Synthesis: A one-pot, metal-free strategy involves the reaction of γ-aryl β-keto esters with benzoyl chloride using a base like K₂CO₃.[1][8] In this case, a polar aprotic solvent like dioxane is used at elevated temperatures (e.g., 90 °C) to facilitate the reaction.[1][8]
-
Photocatalytic C-C Coupling: Methods involving the photocatalytic coupling of benzyl alcohol to form deoxybenzoin have been developed.[9] These reactions often use solvents like acetonitrile (CH₃CN) to dissolve the photocatalyst and reactants under visible light irradiation.[9]
-
Hoesch Reaction: This reaction uses an arylacetonitrile and an aromatic compound with an acid catalyst (HCl gas and/or a Lewis acid).[10] The traditional solvent for the Hoesch reaction is anhydrous diethyl ether .[10]
The following diagram illustrates the general workflow for a Friedel-Crafts acylation.
Caption: General experimental workflow for deoxybenzoin synthesis via Friedel-Crafts acylation.
Key Experimental Protocols
Protocol 1: Friedel-Crafts Synthesis of Deoxybenzoin using Dichloromethane
This protocol is a standard procedure for synthesizing deoxybenzoin from benzene and phenylacetyl chloride.
-
Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), add anhydrous aluminum chloride (AlCl₃, 14.7 g, 0.11 mol).
-
Solvent and Reactant Addition: Add 100 mL of dry dichloromethane (CH₂Cl₂) to the flask, followed by 50 mL of dry benzene. Cool the mixture to 0 °C in an ice bath.[11]
-
Acylating Agent Addition: Dissolve phenylacetyl chloride (15.5 g, 0.10 mol) in 25 mL of dry dichloromethane and add it to the dropping funnel. Add the phenylacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 10 °C.[11] Vigorous evolution of HCl gas will occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Workup (Quenching): Carefully and slowly pour the reaction mixture onto 150 g of crushed ice in a large beaker. Add 20 mL of concentrated HCl to fully hydrolyze the aluminum complexes.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of 5% NaHCO₃ solution, and finally 100 mL of brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
References
-
Filo, "What is the most appropriate solvent for the Friedel-Crafts reaction?", Filo. Available: [Link]
-
Filo, "What solvents are used in Friedel-Crafts acylation?", Filo. Available: [Link]
-
Pawar, S. S., et al. (2023). "Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides." RSC Advances. Available: [Link]
-
Chemistry Stack Exchange, "Solvent Effects in Friedel–Crafts Reaction", Chemistry Stack Exchange. Available: [Link]
- Li, J., et al. (2024). "Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermediates.
-
Organic Syntheses, "deoxyanisoin", Organic Syntheses Procedure. Available: [Link]
-
Li, J., et al. (2024). "Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermediates." PMC. Available: [Link]
-
Scientific Research Publishing, "Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF". Available: [Link]
-
Scientific Research Publishing, "Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF". Available: [Link]
-
Elmhurst University, "Polarity of Solvents". Available: [Link]
-
Magalhães, A. F., et al. (2005). "Synthetic model of a new deoxybenzoin derivative from Deguelia hatschbachii A.M.G. Azevedo." Eclética Química. Available: [Link]
- Google Patents, "Method for producing deoxybenzoin".
-
Clark, J., "THE REACTION OF ACYL CHLORIDES WITH BENZENE", Chemguide. Available: [Link]
-
PubMed, "Solvent-dependent reactions for the synthesis of β-keto-benzo-δ-sultone scaffolds via DBU-catalyzed O-sulfonylation/intramolecular Baylis-Hillman/1,3-H shift or dehydration tandem sequences". Available: [Link]
-
J-STAGE, "A typical procedure is described for the synthesis of deoxybenzoin by decarbonylation of 2-hydroxy-2,3-diphenylpropionic acid.". Available: [Link]
-
Indian Academy of Sciences, "Synthesis of isoflavones via base catalysed condensation reaction of deoxybenzoin". Available: [Link]
-
Royal Society of Chemistry, "Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides". Available: [Link]
-
Wikipedia, "Friedel–Crafts reaction", Wikipedia. Available: [Link]
-
Journal of the Chemical Society C: Organic, "Solvent effects in nuclear magnetic resonance spectroscopy. Part XIII. Solvent shifts induced by benzene in some α,β-unsaturated compounds. An aid to the determination of stereochemistry". Available: [Link]
Sources
- 1. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Question: What is the most appropriate solvent for the Friedel-Crafts rea.. [askfilo.com]
- 5. What solvents are used in Friedel-Crafts acylation? | Filo [askfilo.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Solvent effects in nuclear magnetic resonance spectroscopy. Part XIII. Solvent shifts induced by benzene in some α,β-unsaturated compounds. An aid to the determination of stereochemistry - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JP3886967B2 - Method for producing deoxybenzoin - Google Patents [patents.google.com]
- 11. ri.ufs.br [ri.ufs.br]
Technical Support Center: 1-(3,4-Dimethoxyphenyl)-2-phenylethanone
Welcome to the technical support center for 1-(3,4-Dimethoxyphenyl)-2-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
I. Troubleshooting Guide: Synthesis and Purification
The synthesis of this compound, a deoxybenzoin derivative, is often achieved via Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.[1][2] However, side reactions and purification challenges can arise, impacting the stability and purity of the final product.
Issue 1: Low Yield and Presence of Multiple Byproducts in Friedel-Crafts Acylation
Question: During the synthesis of this compound using Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with phenylacetyl chloride, I'm observing a low yield of the desired product along with several unidentified spots on my TLC plate. What could be the cause and how can I optimize the reaction?
Answer:
The Friedel-Crafts acylation is a powerful tool for C-C bond formation, but it is not without its complexities, especially with highly activated aromatic rings like veratrole. The two methoxy groups are strong activating groups, which can lead to several issues.
Causality and Resolution:
-
Polyacylation: The high reactivity of the dimethoxybenzene ring can lead to the addition of more than one acyl group.[3] To mitigate this, use a stoichiometric amount of the acylating agent and consider a less reactive Lewis acid catalyst.
-
Isomer Formation: The methoxy groups direct electrophilic substitution to the ortho and para positions. While the desired product is the result of acylation at the position para to one methoxy group and ortho to the other, other isomers can also form. Running the reaction at a lower temperature can increase regioselectivity.
-
Dealkylation: Strong Lewis acids can sometimes catalyze the cleavage of the methyl ether groups, leading to phenolic byproducts. Using a milder Lewis acid, such as ZnCl₂, or performing the reaction at a lower temperature can minimize this side reaction.
-
Complexation of the Lewis Acid: The carbonyl group of the product can form a complex with the Lewis acid, deactivating it. It is crucial to use at least a stoichiometric amount of the Lewis acid to ensure the reaction goes to completion.
Experimental Protocol for Optimization:
-
Reactant Stoichiometry: Begin with a 1:1 molar ratio of veratrole to phenylacetyl chloride.
-
Catalyst Choice and Amount: Use a slight excess (1.1 equivalents) of a milder Lewis acid like anhydrous ZnCl₂ or FeCl₃.
-
Solvent: Employ a non-polar, inert solvent such as dichloromethane or carbon disulfide.
-
Temperature Control: Add the phenylacetyl chloride dropwise to a cooled (0 °C) solution of veratrole and the Lewis acid. Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction by carefully adding it to a mixture of crushed ice and concentrated HCl. This will break up the ketone-Lewis acid complex. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
Logical Workflow for Synthesis Troubleshooting:
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Issue 2: Product Discoloration Upon Purification and Storage
Question: My purified this compound, which was initially a white solid, has started to turn yellow/brown upon standing. What is causing this discoloration?
Answer:
Discoloration is a common indicator of product degradation. For deoxybenzoin and its derivatives, this can be attributed to a few factors.
Causality and Resolution:
-
Oxidation: The benzylic carbon (the CH₂ group between the two rings) is susceptible to oxidation, which can lead to the formation of colored byproducts like benzil derivatives.[4][5] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
-
Residual Acid/Base: Trace amounts of acid or base from the synthesis or work-up can catalyze degradation reactions. Ensure the product is thoroughly washed and neutralized before final purification.
-
Photodegradation: Aromatic ketones are known to be sensitive to light, which can promote the formation of radical species and subsequent degradation products.
Preventative Measures:
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective in removing impurities that may catalyze degradation.[1] Column chromatography can also be employed for higher purity.[6][7]
-
Inert Atmosphere: After purification, dry the product under vacuum or an inert atmosphere (e.g., nitrogen or argon) to remove residual solvent and oxygen.
-
Proper Storage: Store the purified compound in an amber glass vial to protect it from light, and in a cool (2-8 °C), dry environment.[8][9][10] For long-term storage, consider flushing the vial with an inert gas before sealing.
II. Troubleshooting Guide: Stability in Solution
The stability of this compound in solution is critical for its use in biological assays and other applications.
Issue 3: Inconsistent Results in Biological Assays
Question: I am using a stock solution of this compound in DMSO for my cell-based assays, but I'm observing variability in my results between experiments. Could the compound be degrading in solution?
Answer:
Yes, degradation in solution is a significant possibility and a common source of experimental irreproducibility.
Causality and Resolution:
-
Solvent-Induced Degradation: While DMSO is a common solvent, its quality and storage conditions are important. Old or improperly stored DMSO can contain acidic impurities or peroxides that can promote the degradation of dissolved compounds.
-
Hydrolysis: Under strongly acidic or basic conditions, the methoxy (ether) groups on the phenyl ring could be susceptible to hydrolysis, leading to the formation of phenolic derivatives.[11][12] The pH of your cell culture medium could play a role over longer incubation times.
-
Thermal Degradation: If the stock solution is repeatedly warmed to room temperature and then cooled, this can accelerate degradation.[13]
-
Photodegradation: Exposure of the stock solution to ambient light can lead to photodegradation.[14][15][16]
Best Practices for Solution Preparation and Storage:
-
High-Purity Solvent: Use anhydrous, high-purity DMSO for preparing stock solutions.
-
pH Control: If preparing aqueous solutions, use a buffered system within a pH range of 6-8 to minimize hydrolysis.[17][18]
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
-
Storage: Store stock solutions at -20 °C or -80 °C in amber, tightly sealed vials.
-
Fresh Dilutions: Prepare fresh dilutions in your assay medium immediately before each experiment.
Quantitative Data on Recommended Storage Conditions:
| Parameter | Solid State | Stock Solution (in DMSO) |
| Temperature | 2-8 °C[8] | -20 °C to -80 °C |
| Atmosphere | Dry, inert gas recommended | Inert gas overlay recommended |
| Light Exposure | Protect from light (amber vial)[10] | Protect from light (amber vial) |
| Container | Tightly sealed glass vial | Tightly sealed glass vial |
III. Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound?
The primary degradation pathways are likely oxidation and hydrolysis.
-
Oxidation Product: The most probable oxidation product is 1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione (a benzil derivative), formed by the oxidation of the α-methylene bridge.[4][5]
-
Hydrolysis Products: Under harsh acidic conditions, one or both of the methoxy groups could be hydrolyzed to hydroxyl groups, yielding phenolic compounds.
Potential Degradation Pathways:
Caption: Potential degradation pathways for this compound.
Q2: How can I analyze the purity and detect degradation of my sample?
Several analytical techniques are suitable for assessing the purity of this compound and detecting any degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point. Degradation products will typically appear as new peaks with different retention times.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing molecular weight information.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities. The disappearance of the characteristic singlet for the α-methylene protons (around 4.2 ppm in ¹H NMR) can be an indicator of oxidation at that position.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment, provided the compound is thermally stable enough for the injection port temperatures.[20]
Protocol for Purity Analysis by HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A and 5% B, and ramp to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
Q3: Are there any specific chemical incompatibilities I should be aware of?
Yes, as a ketone, this compound has several potential incompatibilities.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents (e.g., permanganates, dichromates) as they can readily oxidize the α-methylene group.[4][5]
-
Strong Reducing Agents: Reagents like sodium borohydride will reduce the ketone to a secondary alcohol.
-
Strong Acids and Bases: As mentioned, strong acids can cause hydrolysis of the ether groups, while strong bases can promote enolate formation and potentially lead to aldol-type condensation reactions or other rearrangements.
For detailed information on chemical compatibility, always consult a comprehensive chemical compatibility chart.[21][22]
IV. References
-
Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. (2003). Stability of 2′-deoxyxanthosine in DNA. Nucleic Acids Research, 31(3), 1045–1051. [Link]
-
Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. (2003). Stability of 2'-deoxyxanthosine in DNA. Nucleic Acids Research, 31(3), 1045-1051. [Link]
-
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
Organic Syntheses. deoxyanisoin. [Link]
-
Study on Thermal Decomposition Characteristics of AIBN. [Link]
-
ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. [Link]
-
Sdfine. DEOXYBENZOIN (a-phenylacetophenone) (FOR SYNTHESIS)(0-8ºC). [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]
-
Zenzicubic. (2025, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene [Video]. YouTube. [Link]
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Cain, J. C., & Simonsen, J. L. (1913). CX.-Synthesis of Unsymmetrical Derivatives of Deoxy benzoin. Journal of the Chemical Society, Transactions, 103, 1035-1040. [Link]
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Validation & Comparative
A Comparative Guide to Analytical Techniques for Validating Deoxybenzoin's Structure
For researchers, medicinal chemists, and quality control specialists, the unambiguous confirmation of a molecule's structure is the bedrock of reliable science. Deoxybenzoin (1,2-diphenylethan-1-one), a foundational scaffold in many flavonoid and isoflavonoid syntheses, serves as an excellent model for discussing the integrated analytical workflow required for rigorous structural validation. Simply synthesizing a target is insufficient; one must prove its identity beyond doubt.
This guide moves beyond a simple listing of techniques. It provides an in-depth comparison of the primary analytical methods used to validate the structure of deoxybenzoin, grounded in the principles of causality and self-validation. We will explore not just what data is generated, but why specific techniques are chosen and how their outputs are synergistically interpreted to build an irrefutable structural proof. The discussion will cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the definitive method of Single Crystal X-ray Crystallography.
The Analytical Workflow: A Multi-Pronged Approach
Structural elucidation is not a linear process but rather a workflow where techniques provide complementary layers of evidence.[1] A typical workflow involves rapid, information-rich spectroscopic methods for initial confirmation, followed by the "gold standard" crystallographic method for absolute proof when required.
Caption: A typical workflow for validating the structure of a synthesized compound like deoxybenzoin.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[2] It probes the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C, providing detailed information about the connectivity and arrangement of atoms.
Causality Behind the Experiment
We use NMR to create a "map" of the carbon-hydrogen framework. The chemical shift of each nucleus reveals its electronic environment, while coupling patterns in ¹H NMR show which protons are adjacent to one another. For deoxybenzoin, we expect to see distinct signals for the two different aromatic rings and the methylene (-CH₂-) bridge, confirming the core structure.
Expected Data for Deoxybenzoin
The combination of ¹H and ¹³C NMR provides a unique fingerprint of the deoxybenzoin structure.[3][4]
| ¹H NMR Data (Typical) | ¹³C NMR Data (Typical) |
| Chemical Shift (ppm) | Assignment |
| ~7.95 (d, 2H) | Protons ortho to C=O |
| ~7.55 (t, 1H) | Proton para to C=O |
| ~7.45 (t, 2H) | Protons meta to C=O |
| ~7.30 (m, 5H) | Phenyl protons of benzyl group |
| ~4.25 (s, 2H) | Methylene protons (-CH₂-) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified deoxybenzoin sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Shimming: Homogenize the magnetic field across the sample by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the raw data, phase the spectrum, and integrate the peaks to determine the relative number of protons.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, serving as a primary check for its identity.[5] For deoxybenzoin (C₁₄H₁₂O), the expected monoisotopic mass is approximately 196.0888 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing strong evidence for the molecular formula.
Causality Behind the Experiment
Beyond molecular weight, the fragmentation pattern in MS gives clues about the molecule's structure.[6] When the deoxybenzoin molecule is ionized (typically by electron impact, EI), it breaks apart in a predictable way. The most stable fragments will be the most abundant. Observing the expected fragments validates the proposed connectivity. The most characteristic fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the methylene carbon.[7]
This cleavage results in two primary fragments: the benzoyl cation (m/z 105) and the benzyl radical, or the benzyl cation (m/z 91) and the benzoyl radical. The benzoyl cation is particularly stable and is often the base peak in the spectrum.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (in solution or as a solid on a direct insertion probe) into the high-vacuum source of the mass spectrometer.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (~70 eV), causing ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Detect the ions to generate a mass spectrum, which plots relative abundance versus m/z.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] Different bonds vibrate at characteristic frequencies, and when infrared radiation matching that frequency is passed through a sample, it is absorbed.
Causality Behind the Experiment
For deoxybenzoin, the most critical feature is the carbonyl group (C=O) of the ketone. This bond produces a very strong and sharp absorption peak, which is one of the most readily identifiable peaks in an IR spectrum.[9] Its presence is a crucial piece of evidence. For an aromatic ketone like deoxybenzoin, conjugation with the phenyl ring lowers the stretching frequency compared to a simple aliphatic ketone.
-
Expected Absorption: A strong, sharp peak around 1685 cm⁻¹ .[10]
-
Other Absorptions: Aromatic C=C stretching (~1600-1450 cm⁻¹) and sp² C-H stretching (>3000 cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid deoxybenzoin sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum. The resulting spectrum is automatically ratioed against the background scan.
-
Cleanup: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Single Crystal X-ray Crystallography: The Unambiguous Proof
When an absolute, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[11] It provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice, leaving no ambiguity about the molecule's structure.[12][13]
Causality Behind the Experiment
This technique works by diffracting a beam of X-rays off the ordered array of electrons in a single crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, from which the atomic positions are determined.[14] While incredibly powerful, its primary limitation is the requirement for a high-quality, single crystal, which can be challenging and time-consuming to grow.[15]
Experimental Protocol: X-ray Diffraction Analysis
-
Crystallization: Grow a single crystal of deoxybenzoin suitable for diffraction (typically 0.1-0.3 mm in size) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a focused beam of X-rays (often from a Cu or Mo source). Rotate the crystal and collect the diffraction data over a wide range of angles.[13]
-
Structure Solution: Process the diffraction data and use computational methods (e.g., direct methods or Patterson functions) to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, bond lengths, and angles to best fit the experimental diffraction data.
Comparative Analysis of Techniques
The power of a comprehensive validation strategy lies in understanding how these techniques complement each other. NMR defines the C-H framework, MS confirms the mass and formula, IR identifies key functional groups, and X-ray crystallography provides the ultimate 3D structure.
Caption: The complementary nature of information from different analytical techniques.
| Feature | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy | X-Ray Crystallography |
| Information Provided | Detailed connectivity, C-H framework, stereochemistry | Molecular weight, elemental formula, fragmentation | Functional groups | Unambiguous 3D structure, bond lengths/angles |
| Sample State | Solution | Solid, liquid, gas | Solid, liquid | High-quality single crystal |
| Sample Amount | mg range | ng to µg range | µg to mg range | Single crystal (~0.1 mm) |
| Destructive? | No | Yes (EI) | No | No |
| Key Advantage | Unparalleled detail on molecular connectivity in solution | High sensitivity, confirms molecular formula | Fast, simple, excellent for functional group ID | Provides definitive, absolute structural proof |
| Key Limitation | Lower sensitivity than MS, complex spectra for large molecules | Provides little connectivity data, fragmentation can be complex | Limited structural information beyond functional groups | Requires a suitable single crystal, which can be difficult to obtain |
Conclusion
The validation of deoxybenzoin's structure is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal analytical techniques. IR spectroscopy provides the initial, rapid confirmation of the key carbonyl functionality. Mass spectrometry acts as a gatekeeper, verifying the correct molecular weight and elemental composition. NMR spectroscopy then delivers the detailed blueprint of the molecular connectivity, confirming the precise arrangement of the phenyl, methylene, and carbonyl moieties. Finally, for applications demanding absolute certainty, X-ray crystallography offers the ultimate, unambiguous 3D structural proof.
As a senior application scientist, my recommendation is unequivocal: rely on an integrated, multi-technique approach. Understanding the strengths and limitations of each method, and more importantly, how they synergize, is the hallmark of a robust and trustworthy scientific process in any research or development setting.
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A Comparative Guide to the Biological Activity of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone and Its Analogs
In the landscape of medicinal chemistry, the deoxybenzoin scaffold, and specifically 1-(3,4-Dimethoxyphenyl)-2-phenylethanone, represents a privileged structure. Its inherent biological activities, coupled with the potential for diverse functionalization, have made it and its analogs a focal point for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of this compound and its derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation.
The Deoxybenzoin Core: A Foundation for Diverse Bioactivity
This compound, a simple deoxybenzoin, possesses a unique structural framework consisting of two aromatic rings separated by a carbonyl group and a methylene bridge. This arrangement allows for significant conformational flexibility and provides multiple sites for chemical modification. The 3,4-dimethoxy substitution on one of the phenyl rings is a recurring motif in many biologically active natural products and synthetic compounds, often contributing to enhanced potency and favorable pharmacokinetic properties. The exploration of its analogs has revealed that subtle changes in substitution patterns on either aromatic ring can lead to profound differences in biological activity.
Comparative Analysis of Biological Activities
The biological potential of this compound and its analogs spans a wide spectrum of therapeutic areas. Here, we compare their performance in three key domains: antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Deoxybenzoin derivatives have shown promise as a class of antimicrobial agents.[1] Their mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The antimicrobial efficacy is highly dependent on the nature and position of substituents on the aromatic rings.
Table 1: Comparative Antimicrobial Activity of this compound Analogs
| Compound | Substituent(s) | Target Organism | Activity (MIC/IC50) | Reference |
| Parent Compound | 3,4-dimethoxy | Bacillus subtilis | >100 µg/mL | [1] |
| Analog 1 | 2,4-dihydroxy, 5-prenyl (from Genistein) | Bacillus subtilis | 12.5 µg/mL | [1] |
| Analog 2 | Metronidazole conjugate | Helicobacter pylori | Potent activity | [2] |
| Analog 3 | p-Amino benzoic acid Schiff base | Bacillus subtilis | pMICbs = 2.11 µM/ml | [3] |
Structure-Activity Relationship Insights:
The data suggests that the introduction of hydroxyl and prenyl groups, as seen in analogs derived from genistein, significantly enhances antibacterial activity against Gram-positive bacteria like Bacillus subtilis.[1] Furthermore, the conjugation with other antimicrobial agents, such as metronidazole, can yield derivatives with potent and selective activity against specific pathogens like Helicobacter pylori.[2] Schiff base derivatives of p-amino benzoic acid have also demonstrated considerable antibacterial potential.[3]
Anti-inflammatory Activity
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Analogs of this compound have emerged as potent anti-inflammatory agents, often acting through the modulation of key inflammatory pathways.
A notable analog, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), has demonstrated potent anti-inflammatory effects by inhibiting both cyclooxygenase (COX) and lipoxygenase (LO) pathways.[4] Chalcone analogs, which share a similar α,β-unsaturated carbonyl system, are also known to possess anti-inflammatory properties through the induction of the protective enzyme heme oxygenase-1 (HO-1).[5]
Table 2: Comparative Anti-inflammatory Activity of this compound Analogs
| Compound | Assay | IC50/Effect | Reference |
| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | EPP-induced rat ear edema | 21 nmol/ear | [4] |
| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | AA-induced rat ear edema | 60 nmol/ear | [4] |
| 1,3-disubstituted prop-2-en-1-one derivative (Compound 26a) | fMLF-stimulated neutrophil SO generation | 1.56 ± 0.27 μM | [6] |
| 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) | LPS-induced PGE2 production in RAW 264.7 cells | Strong inhibition | [7] |
Causality in Experimental Choices:
The use of different inducers in the rat ear edema model (EPP, AA, and TPA) allows for the dissection of the mechanism of action. EPP-induced edema is a general model for inflammation, while AA- and TPA-induced edemas are more specific for the LO and COX pathways, respectively. This multi-model approach provides a more comprehensive understanding of the compound's anti-inflammatory profile.[4] Similarly, evaluating the inhibition of superoxide (SO) generation and elastase release in fMLF-stimulated neutrophils targets specific functions of these key inflammatory cells.[6][8]
Anticancer Activity
The development of novel anticancer agents is a critical area of research. Substituted deoxybenzoins and their analogs have shown significant cytotoxic activity against various cancer cell lines.[9][10][11] Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.[9][12]
Table 3: Comparative Anticancer Activity of this compound Analogs
| Compound | Cell Line | Activity (IC50) | Mechanism of Action | Reference |
| N-phenyl triazinone derivative (Compound 9) | HepG2 (Hepatocellular carcinoma) | Potent cytotoxicity | Tubulin polymerization inhibition, G2/M arrest, Apoptosis induction | [10] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l) | MCF-7 (Breast cancer) | 10 nM | Microtubule-targeting agent | [13] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l) | HT-29 (Colon cancer) | 3 nM | Microtubule-targeting agent | [13] |
| Benzothiazole derivatives | MCF-7, MDA-MB-231 (Breast cancer) | Significant growth inhibition | Apoptosis induction, EGFR downregulation | [9] |
Structure-Activity Relationship Insights:
The anticancer activity of these analogs is highly sensitive to their structural modifications. For instance, the N-phenyl triazinone derivative of a trimethoxyphenyl-based analog demonstrated potent cytotoxicity against HepG2 cells by targeting tubulin polymerization.[10] The introduction of a β-lactam ring to create 1-(3,5-dimethoxyphenyl)azetidin-2-ones resulted in highly potent antiproliferative compounds that target the colchicine binding site of tubulin.[13] Furthermore, the incorporation of a benzothiazole moiety led to compounds that induce apoptosis and downregulate the epidermal growth factor receptor (EGFR) in breast cancer cells.[9]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Here are step-by-step methodologies for key assays used to evaluate the biological activities discussed.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium from an agar plate.
-
Inoculate it into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C for 18-24 hours.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Assay.
Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a classic model for evaluating the anti-inflammatory activity of compounds.
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Randomly divide the rats into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at different doses.
-
-
Compound Administration:
-
Administer the test compounds and the positive control orally or intraperitoneally 1 hour before the induction of inflammation.
-
The vehicle control group receives the same volume of the vehicle.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
-
Calculation of Edema and Inhibition:
-
Calculate the paw edema as the increase in paw volume: Edema = Vt - V0.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Signaling Pathway in Neutrophil Activation and Inflammation
Caption: Simplified signaling pathway of fMLF-induced neutrophil activation.[8]
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used for the compound).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a versatile template for the design of novel bioactive compounds. The comparative analysis reveals that strategic modifications to this core structure can lead to potent and selective agents with antimicrobial, anti-inflammatory, and anticancer activities. The structure-activity relationship studies underscore the importance of substituent patterns on the aromatic rings for optimizing biological efficacy.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent analogs.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicity of lead compounds in relevant animal models.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to improve their drug-like characteristics.
By leveraging the knowledge gained from these comparative studies and employing rigorous experimental validation, the scientific community can continue to unlock the therapeutic potential of this remarkable class of compounds.
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Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein. [Link]
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Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. [Link]
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1-(3,4-Dimethoxyphenyl)ethanone. [Link]
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]
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Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb. [Link]
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]
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Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. [Link]
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Metronidazole-deoxybenzoin derivatives as anti-Helicobacter pylori agents with potent inhibitory activity against HPE-induced interleukin-8. [Link]
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Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. [Link]
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Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. [Link]
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The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E-α-p-OMe-C6H4-TMC) in vitro and in vivo. [Link]
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Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. [Link]
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Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Deoxybenzoin Derivatives in Drug Discovery
Deoxybenzoin and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), offering researchers and drug development professionals a synthesized overview of key structural determinants for anticancer, anti-inflammatory, and antioxidant activities. We will delve into the causality behind experimental design, present comparative data, and provide detailed protocols to support further investigation.
The Deoxybenzoin Scaffold: A Foundation for Diverse Bioactivity
The deoxybenzoin core, characterized by a 1,2-diphenylethan-1-one structure, consists of two aromatic rings (Ring A and Ring B) connected by a keto-ethyl bridge. This arrangement provides a versatile template for structural modification. The biological activity of these derivatives is profoundly influenced by the nature, number, and position of substituents on these aromatic rings, as well as modifications to the bridging carbonyl group. Understanding these relationships is critical for designing novel therapeutic agents with enhanced potency and selectivity.[1][2]
Caption: General structure of the deoxybenzoin scaffold and key modification sites.
Comparative Analysis: Anticancer Activity
Deoxybenzoin derivatives have emerged as a promising class of anticancer agents. Their efficacy is highly dependent on specific substitution patterns, which dictate their cytotoxic potency against various cancer cell lines.
Key Structural Features for Cytotoxicity
The anticancer activity of deoxybenzoin derivatives is often linked to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.[3][4] The substitution pattern on both aromatic rings plays a crucial role in determining this activity.
-
Hydroxylation: The presence and position of hydroxyl (-OH) groups are critical. Dihydroxylation, particularly a 2,4-dihydroxy pattern on one of the rings, has been shown to be a potential pharmacophore for significant biological effects.[5]
-
Halogenation: The introduction of halogens (e.g., -Cl, -Br) on the phenyl rings can enhance cytotoxic activity. This is often attributed to increased lipophilicity, which can improve cell membrane permeability.
-
Other Substituents: Methoxy (-OCH3) groups and the formation of oxime derivatives from the carbonyl group have also been shown to modulate cytotoxicity and selectivity against cancer cells.[3]
Performance Comparison Against Human Cancer Cell Lines
The following table summarizes the cytotoxic activity (IC50 values) of selected deoxybenzoin derivatives against various human cancer cell lines, demonstrating the impact of different structural modifications. Lower IC50 values indicate higher potency.
| Compound Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 2,4-dihydroxy | Porcine Coronary Artery | 3.30 (EC50) | [5] |
| Compound 2 | 2,4-dihydroxy-4'-methoxy | Porcine Coronary Artery | 3.70 (EC50) | [5] |
| Compound 3d | Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast) | 43.4 | [6] |
| Compound 3d | Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (Breast) | 35.9 | [6] |
| Compound 4d | Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast) | 39.0 | [6] |
| Compound 4d | Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (Breast) | 35.1 | [6] |
| Compound 3a | Tricyclic derivative | A549 (Lung) | 5.988 | [6] |
| ND-2 | Novel Synthesized Molecule | MCF-7 (Breast) | 8.4 | [7] |
| Compound 31 | Deoxybenzoin Oxime | Activated T-cells | >684.64 (SI) | [3] |
Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary between studies.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which deoxybenzoin derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death).[3] This process is often mediated by the modulation of key signaling pathways that control cell survival and proliferation. For instance, some derivatives can induce apoptosis in activated lymph node cells, suggesting a potential immunomodulatory and anticancer effect.[3]
Caption: A simplified pathway for apoptosis induction by deoxybenzoin derivatives.
Comparative Analysis: Anti-inflammatory and Antioxidant Activities
Beyond their anticancer properties, deoxybenzoin derivatives exhibit significant anti-inflammatory and antioxidant effects, which are also closely tied to their structural features.
Structure-Activity Relationship for Anti-inflammatory Effects
The anti-inflammatory activity of these compounds is often linked to their ability to inhibit enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) or the production of pro-inflammatory cytokines.[8][9][10] Halide-substituted deoxybenzoins, for example, have been identified as potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme present in bacteria, and also reduce the production of the pro-inflammatory cytokine IL-8.[8]
Structure-Activity Relationship for Antioxidant Effects
The antioxidant capacity of deoxybenzoin derivatives is primarily attributed to the presence of hydroxyl groups on the aromatic rings.[5][11] These groups can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. The key SAR findings for antioxidant activity include:
-
Number and Position of -OH Groups: The presence of multiple hydroxyl groups, particularly in a catechol (ortho-dihydroxy) or resorcinol (meta-dihydroxy) arrangement, enhances antioxidant activity.[11][12]
-
Keto-Conjugation: An unsaturated C2-C3 bond in conjugation with a C4-oxo function in related flavonoid structures is known to be a potent feature for antioxidant activity, a principle that can be extrapolated to the deoxybenzoin scaffold.[11]
Experimental Protocols
To facilitate further research and validation, this section provides detailed, self-validating protocols for the synthesis of a deoxybenzoin derivative and for assessing its cytotoxic activity.
Synthesis of a Deoxybenzoin Derivative
This protocol describes a one-pot, transition metal-free strategy for synthesizing deoxybenzoins.[13][14] The method is operationally simple, tolerates a broad range of functional groups, and uses readily accessible starting materials.
Materials:
-
γ-aryl-β-ketoester (e.g., Methyl 3-oxo-4-phenylbutanoate) (1 equiv.)
-
Potassium Carbonate (K2CO3) (2 equiv.)
-
Benzoyl Chloride (2 equiv.)
-
1,4-Dioxane (solvent)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a round-bottom flask, add the γ-aryl-β-ketoester (1 equiv.) and 1,4-dioxane (approx. 3 mL per 0.8 mmol of ester).
-
Add potassium carbonate (2 equiv.) to the mixture and stir at room temperature for 5 minutes.
-
Slowly add benzoyl chloride (2 equiv.) drop-wise to the stirring mixture.
-
Heat the reaction mixture to 90 °C and stir until the starting material is completely consumed (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired deoxybenzoin derivative.
Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16][17]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Deoxybenzoin derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17]
-
Multi-well spectrophotometer (ELISA plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the deoxybenzoin derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell background control.[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[16]
-
Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C to allow for the formation of formazan crystals.[7][16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background noise.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[15]
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
Deoxybenzoin derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the critical role of substituent patterns in dictating their biological effects. Specifically, hydroxylation is key for antioxidant activity, while the strategic placement of various functional groups can significantly enhance anticancer and anti-inflammatory potency. Future research should focus on synthesizing novel derivatives with improved selectivity for cancer cells, exploring synergistic combinations with existing therapies, and further elucidating the complex signaling pathways modulated by these versatile compounds.
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A Senior Application Scientist's Guide to Catalyst Efficacy in Deoxybenzoin Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Deoxybenzoin and its derivatives are crucial structural motifs in a vast array of natural products and pharmaceutically active molecules.[1][2] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, underscore the importance of efficient and scalable synthetic routes.[1] This guide provides an in-depth comparison of various catalytic systems for deoxybenzoin synthesis, moving beyond a mere listing of protocols to explain the causal relationships between catalyst choice, reaction conditions, and synthetic outcomes.
The traditional synthesis of deoxybenzoins often relies on the Friedel-Crafts acylation, a powerful method for forming C-C bonds with aromatic compounds.[1][3][4] However, this classic approach typically requires harsh chlorinating agents and stoichiometric or even super-stoichiometric amounts of Lewis acid catalysts like AlCl₃ or FeCl₃, leading to significant environmental concerns and corrosive waste streams.[1][3][4][5] In response, the field has evolved, exploring a diverse landscape of transition-metal-catalyzed and photocatalytic strategies to overcome these limitations. This guide will dissect and compare the efficacy of these modern catalytic systems.
The Evolving Catalytic Landscape: From Traditional to Modern
The synthesis of deoxybenzoin has seen a significant shift from harsh, stoichiometric methods to more refined, catalytic approaches. This evolution is driven by the need for greater efficiency, functional group tolerance, and sustainability.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts have long been the gold standard for cross-coupling reactions due to their high efficiency and broad functional group tolerance.[6][7] The Suzuki-Miyaura coupling, in particular, stands out as a frequently utilized method for forming the C-C bond central to the deoxybenzoin scaffold.[8][9][10][11]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The efficacy of palladium catalysts in this context is rooted in a well-understood catalytic cycle.[10][12] The cycle typically involves three key steps:
-
Oxidative Addition: A Pd(0) species reacts with an aryl halide, inserting itself into the carbon-halide bond to form a Pd(II) complex.[10][12]
-
Transmetalation: The organic group from an organoboron compound (like a boronic acid) is transferred to the Pd(II) complex, displacing the halide. This step is often facilitated by a base.[9][10][12]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired C-C bond of the deoxybenzoin product and regenerating the Pd(0) catalyst.[12]
A recent advancement involves a palladium-catalyzed Heck-arylation reaction between β-alkoxy styrenes and arylboronic acids.[13][14] This method proceeds under mild conditions and offers excellent yields, showcasing the continued innovation within palladium catalysis.[13][14]
First-Row Transition Metals: Cost-Effective and Sustainable Alternatives
While palladium is highly effective, its cost and toxicity have spurred research into catalysts based on more abundant and benign first-row transition metals like iron and copper.
Iron-Catalyzed Reactions
Iron catalysts are gaining significant attention due to their low cost, low toxicity, and unique reactivity.[15][16] One notable method is an iron-catalyzed α-arylation of deoxybenzoins with unactivated arenes.[17][18] This reaction, using FeCl₃ as the catalyst and DDQ as an oxidant, proceeds via an oxidative dehydrogenative pathway.[17] It avoids the need for expensive ligands and pre-functionalized substrates, making it a highly attractive and environmentally friendly option.[17] Mechanistic studies suggest a Friedel-Crafts-type process that involves radical and carbocation intermediates.[17]
Copper-Catalyzed Systems
Copper catalysts also present a compelling alternative. They have been successfully employed in the oxidation of deoxybenzoins to benzils using air as a green oxidant.[19][20] While this specific reaction transforms deoxybenzoin rather than synthesizing it, the underlying ability of copper to facilitate redox processes is key. In synthetic applications, copper catalysis is often used in coupling reactions, providing a more economical choice compared to palladium.[21]
Photocatalysis: A Light-Driven Approach
Photocatalysis represents a paradigm shift, using light energy to drive chemical transformations.[22][23] This approach offers mild reaction conditions and novel reactivity pathways. For deoxybenzoin synthesis, photocatalytic C-C coupling of benzyl alcohol has emerged as an efficient and cost-effective strategy.[22][23] This process typically involves two steps:
-
The photocatalyst (e.g., CdS) absorbs light, generating charge carriers that activate benzyl alcohol to form a C-centered radical.
-
These radicals couple to form a hydrobenzoin intermediate, which is then converted to deoxybenzoin.[22][23]
Notably, the selectivity between deoxybenzoin and benzoin can be precisely controlled by modifying the photocatalyst, for instance by depositing nickel (Ni) onto the cadmium sulfide (CdS) surface.[22][23] This highlights the tunability of photocatalytic systems.
Comparative Analysis of Catalytic Systems
To facilitate an objective comparison, the following table summarizes the key performance indicators of the discussed catalytic families.
| Catalyst Family | Typical Catalyst | Key Advantages | Key Disadvantages | Typical Yields |
| Palladium | Pd(OAc)₂, Pd(PPh₃)₄ | High yields, excellent functional group tolerance, well-understood mechanisms.[9][13][14] | High cost, potential for toxic metal leaching. | Good to Excellent (>80%)[13][14] |
| Iron | FeCl₃ | Very low cost, environmentally benign, avoids pre-functionalized substrates.[17][18] | May require stoichiometric oxidants (e.g., DDQ), mechanism can be complex.[17] | Up to 99%[17] |
| Copper | Cu(OAc)₂, CuI | Low cost, good for oxidation reactions, greener alternative to palladium.[19][21] | Can be less efficient than palladium for complex cross-couplings.[19] | Variable; reported up to 54% for related transformations.[21] |
| Photocatalyst | CdS, Ni/CdS | Uses light as an energy source, mild conditions, high selectivity possible.[22][23][24] | Can require specific light sources, potential for side reactions.[24] | ~70-80% selectivity for deoxybenzoin.[22][23] |
Experimental Protocols: A Practical Guide
Trustworthy and reproducible protocols are the bedrock of scientific advancement. Below are representative, step-by-step methodologies for synthesizing deoxybenzoin derivatives using different catalytic systems.
Protocol 1: Palladium-Catalyzed Heck-Arylation
This protocol is adapted from a method for synthesizing deoxybenzoin derivatives from β-alkoxy styrenes and arylboronic acids.[13][14]
Objective: To synthesize 1,2-diphenylethan-1-one (deoxybenzoin) via a palladium-catalyzed Heck-arylation.
Materials:
-
(E)-(2-methoxyethenyl)benzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, 1.5 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
Toluene (5 mL)
-
Schlenk tube and magnetic stirrer
-
Standard work-up and column chromatography supplies
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add (E)-(2-methoxyethenyl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), TEMPO (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Add 5 mL of toluene to the tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired deoxybenzoin.
Protocol 2: Iron-Catalyzed α-Arylation
This protocol describes the α-arylation of a deoxybenzoin core with an arene, adapted from an iron-catalyzed oxidative dehydrogenative approach.[17][18]
Objective: To synthesize a 1,2,2-triarylethanone derivative.
Materials:
-
Deoxybenzoin (0.5 mmol)
-
Arene (e.g., Benzene, 5.0 mL, used as solvent and reagent)
-
Iron(III) chloride (FeCl₃, 20 mol%)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv.)
-
1,2-Dichloroethane (DCE) if the arene is solid
-
Sealed reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
In a sealed reaction vessel, combine deoxybenzoin (0.5 mmol), FeCl₃ (0.1 mmol), and DDQ (0.6 mmol).
-
Add the arene (if liquid, e.g., 5.0 mL of benzene). If the arene is a solid, use it in excess and add DCE as a solvent.
-
Seal the vessel tightly and place it in a preheated heating block at 80 °C.
-
Stir the mixture vigorously for 24 hours.
-
After cooling, dilute the mixture with dichloromethane (DCM) and filter through a pad of celite to remove the iron catalyst.
-
Wash the filtrate with a saturated solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to obtain the 1,2,2-triarylethanone product.
Conclusion and Future Outlook
The synthesis of deoxybenzoin has evolved significantly, with modern catalytic methods offering substantial improvements in efficiency, safety, and sustainability over traditional Friedel-Crafts acylation.
-
Palladium catalysts remain a highly reliable and versatile choice, providing excellent yields across a broad scope of substrates, with ongoing research refining their application under milder conditions.[13][14]
-
Iron and copper catalysts represent the frontier of sustainable chemistry.[17][18][19][21] Their low cost and environmental benignity are major drivers for their adoption, and future work will likely focus on expanding their substrate scope and reducing catalyst loading.
-
Photocatalysis offers a fundamentally different and "green" approach, harnessing light to enable unique transformations.[22][23] The ability to tune product selectivity through catalyst design is a particularly powerful feature that warrants further exploration.
For researchers and drug development professionals, the choice of catalyst will depend on a multi-faceted analysis of cost, desired purity, scalability, and environmental impact. While palladium offers predictability, the economic and ecological advantages of iron and copper are compelling for large-scale synthesis. As the field continues to advance, a deeper understanding of reaction mechanisms will enable the rational design of even more efficient and selective catalysts, further empowering the synthesis of complex molecules built upon the valuable deoxybenzoin core.
References
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Title: Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions. Source: Organic & Biomolecular Chemistry, 2024. URL: [Link]
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Title: Iron-Catalyzed α-Arylation of Deoxybenzoins with Arenes through an Oxidative Dehydrogenative Approach. Source: Organic Letters, 2016. URL: [Link]
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Title: Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions. Source: Organic & Biomolecular Chemistry, 2024. URL: [Link]
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Title: One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwitterionic Cu(II)/calix[14]arene complex. Source: Journal of Molecular Catalysis A: Chemical, 2015. URL: [Link]
-
Title: Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermediates. Source: ACS Catalysis, 2023. URL: [Link]
-
Title: Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermediates. Source: ACS Publications, 2023. URL: [Link]
-
Title: Iron-Catalyzed α-Arylation of Deoxybenzoins with Arenes through an Oxidative Dehydrogenative Approach. Source: Organic Letters, 2016. URL: [Link]
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Title: Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. Source: PubMed Central (PMC), National Institutes of Health (NIH). URL: [Link]
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Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL: [Link]
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Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts. URL: [Link]
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Title: Development of an Iron-catalyzed Oxidative 𝛼-Amination Method to Couple Carbonyl Derivatives with Primary Sulfonamides and Other Nitrogen Sources. Source: Smith Scholarworks. URL: [Link]
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Title: Copper‐catalyzed oxidation of deoxybenzoins 104 to benzils 106. a) Reaction mechanism for aerobic Cu‐catalyzed oxidation of deoxybenzoin. Source: ResearchGate. URL: [Link]
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Title: Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Advancements in N-heterocyclic Carbenes (NHCs) Catalysis for Benzoin Reactions: A Comprehensive Review from Past to Present. Source: ChemInform, 2023. URL: [Link]
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Title: Copper-Catalyzed Oxidation of Deoxybenzoins to Benzils under Aerobic Conditions. Source: Thieme Synthesis. URL: [Link]
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Title: Suzuki reaction. Source: Wikipedia. URL: [Link]
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Title: Copper-Catalyzed Oxidation of Deoxybenzoins to Benzils under Aerobic Conditions. Source: Sci-Hub. URL: [Link]
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Title: Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Source: Organic Letters, 2022. URL: [Link]
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Title: Palladium-Catalyzed Benzodiazepines Synthesis. Source: MDPI. URL: [Link]
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Title: Synthesis of isoflavones via base catalysed condensation reaction of deoxybenzoin. Source: ResearchGate. URL: [Link]
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Title: Palladium-Catalyzed Double Carbonylative Cyclization of Benzoins: Synthesis and Photoluminescence of Bis-Ester-Bridged Stilbenes. Source: PubMed, 2018. URL: [Link]
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Title: Applications of Friedel–Crafts reactions in total synthesis of natural products. Source: PubMed Central (PMC), National Institutes of Health (NIH). URL: [Link]
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Title: Selective photocatalytic C–C coupling of benzyl alcohol into hydrobenzoin using Pt-deposited CdS nanosheets passivated with cysteamine. Source: Nanoscale, 2023. URL: [Link]
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Title: Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO2 and FeCl3: a simple synthesis of benzo[b]furan from acetophenone and anisole. Source: Semantic Scholar. URL: [Link]
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Title: Palladium-catalyzed synthesis of carcinogenic polycyclic aromatic hydrocarbon epoxide-nucleoside adducts. Source: PubMed. URL: [Link]
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Title: Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Source: International Journal of Chemical Studies, 2015. URL: [Link]
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Title: Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Source: International Journal of Advanced Chemistry Research, 2021. URL: [Link]
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Title: Mechanism of Friedel–Crafts acylation reaction catalyzed by DES. Source: ResearchGate. URL: [Link]
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Title: Iron Catalyzed Double Bond Isomerization: Evidence for an FeI/FeIII Catalytic Cycle. Source: National Institutes of Health (NIH). URL: [Link]
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Title: The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. Source: MDPI. URL: [Link]
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Title: Dual NHC/Photoredox Catalytic Synthesis of 1,4-Diketones Using an MR-TADF Photocatalyst (DiKTa). Source: ChemRxiv. URL: [Link]
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A Comparative Guide to the Purity Validation of Synthesized 1-(3,4-Dimethoxyphenyl)-2-phenylethanone
For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is a cornerstone of reliable and reproducible research. In the synthesis of complex pharmaceutical agents, the quality of each building block, such as 1-(3,4-Dimethoxyphenyl)-2-phenylethanone, dictates the success of subsequent reactions and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the validation of this compound purity, grounded in scientific principles and supported by experimental data. We will explore a primary chromatographic method and a suite of orthogonal techniques, offering a comprehensive strategy for robust purity assessment.
The Criticality of Purity in Pharmaceutical Intermediates
This compound, a deoxybenzoin derivative, is a key precursor in the synthesis of various biologically active molecules. Its synthesis, often achieved through Friedel-Crafts acylation of veratrole with phenylacetyl chloride, is not without its challenges. The formation of impurities, such as regioisomers, unreacted starting materials, and byproducts from side reactions, can compromise the yield and purity of the final API. Therefore, a rigorous analytical validation process is not merely a quality control step but a fundamental aspect of ensuring the integrity of the entire drug development process.
A Multi-Faceted Approach to Purity Validation: The Power of Orthogonality
To ensure the highest level of confidence in purity assessment, a single analytical method is often insufficient. We advocate for a multi-pronged approach, employing a primary, high-resolution separation technique alongside a series of orthogonal methods. Orthogonal methods are based on different scientific principles, providing a more comprehensive and reliable picture of a sample's purity by minimizing the risk of overlooking co-eluting impurities or other analytical artifacts.[1]
Our recommended validation workflow for this compound is as follows:
Caption: Purity validation workflow for this compound.
Primary Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, offering high resolution and quantitative accuracy. For this compound, a reversed-phase HPLC method with UV detection is the recommended primary technique for purity determination and impurity profiling.
Rationale for HPLC Selection
The choice of reversed-phase HPLC is based on the physicochemical properties of the target molecule and its likely impurities. The non-polar stationary phase (e.g., C18) and a polar mobile phase provide excellent separation for moderately polar aromatic compounds. UV detection is suitable due to the presence of chromophores in the molecule.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 278 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile.
This method is based on established principles for the analysis of aromatic ketones and can be validated according to ICH Q2(R1) guidelines.[2][3][4]
Orthogonal Methods for Comprehensive Purity Validation
To build a complete and trustworthy purity profile, the following orthogonal methods should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides an orthogonal separation mechanism to HPLC and offers the significant advantage of mass spectrometry for peak identification.
Rationale for GC-MS Selection
GC-MS is ideal for identifying and quantifying volatile impurities that may not be well-resolved or detected by HPLC. This includes residual solvents and potential low molecular weight byproducts from the synthesis. The mass spectrometer provides structural information, aiding in the definitive identification of unknown impurities.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-550
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation and can also be used for purity assessment, especially for detecting impurities with different proton or carbon environments.
Rationale for NMR Selection
NMR provides unambiguous structural confirmation of the synthesized this compound. Furthermore, the presence of unexpected signals in the ¹H NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can also be employed for highly accurate purity determination against a certified reference standard.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) with 0.03% TMS as an internal standard.
Acquisition Parameters:
-
¹H NMR: Standard pulse program, sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse program, sufficient number of scans.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Rationale for FTIR Selection
FTIR is an excellent tool for confirming the presence of key functional groups in this compound, such as the carbonyl (C=O) group of the ketone and the ether (C-O) linkages of the methoxy groups. The absence of certain bands (e.g., hydroxyl from starting materials) can also be an indicator of purity. The characteristic absorption of the carbonyl group in aromatic ketones is expected around 1685-1666 cm⁻¹.[5]
Experimental Protocol: FTIR
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Sample Preparation:
-
A small amount of the solid sample is placed directly on the ATR crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Comparative Performance Data
The following table summarizes the expected performance of the primary and orthogonal methods for the purity validation of this compound.
| Parameter | HPLC-UV | GC-MS | ¹H NMR | FTIR |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass-to-charge ratio | Nuclear spin transitions in a magnetic field | Vibrational transitions of molecular bonds |
| Primary Use | Purity, Quantification | Impurity ID, Volatiles | Structural Confirmation | Functional Group ID |
| Limit of Detection | Low (ng range) | Very Low (pg range) | High (mg range) | High (mg range) |
| Quantification | Excellent | Good | Good (with standard) | Poor |
| Specificity | High (with pure standards) | Very High | High | Moderate |
Interpreting the Data: A Holistic Approach
A self-validating system is achieved by corroborating the findings from each of these techniques. For instance, an impurity peak observed in the HPLC chromatogram can be further investigated by GC-MS to determine its mass and fragmentation pattern, leading to its identification. NMR and FTIR spectra should confirm the structure of the main peak and can provide clues about the nature of any significant impurities.
Conclusion
The validation of the purity of synthesized this compound requires a meticulous and multi-faceted analytical strategy. By combining the high-resolution quantitative power of HPLC with the structural and impurity identification capabilities of orthogonal techniques like GC-MS, NMR, and FTIR, researchers can establish a high degree of confidence in the quality of this critical pharmaceutical intermediate. Adherence to established guidelines such as USP <621> and ICH Q2(R1) ensures the generation of robust and reliable data, which is paramount for the advancement of drug development projects.[1][2][3][4][6][7][8][9]
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Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]
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-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
U.S. Pharmacopeia. <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chemistry LibreTexts. IR Spectroscopy Tutorial: Ketones. [Link]
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The Dimethoxyphenyl Advantage: A Comparative Guide to 1-(3,4-Dimethoxyphenyl)-2-phenylethanone in Synthesis
In the landscape of synthetic chemistry, the choice of a ketone starting material can profoundly influence the efficiency, selectivity, and overall success of a reaction pathway. While simple ketones like acetophenone and benzophenone are workhorses of the laboratory, more functionalized analogues offer unique advantages that can be leveraged for the synthesis of complex molecular architectures. This guide provides an in-depth technical comparison of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone, highlighting its superior performance in key synthetic transformations over other commonly used ketones. We will delve into the electronic and steric factors that govern its reactivity, supported by comparative experimental data, and provide detailed protocols for its application in the synthesis of high-value compounds.
The Electron-Donating Powerhouse: Understanding the Role of Dimethoxy Substituents
The key to understanding the enhanced reactivity of this compound lies in the electronic effects of the two methoxy groups on the phenyl ring. Methoxy groups are potent electron-donating groups (EDGs) through resonance, a factor that significantly impacts the reactivity of the adjacent carbonyl group. This electron-donating nature increases the nucleophilicity of the enolate formed under basic conditions, a crucial intermediate in many carbon-carbon bond-forming reactions.
The presence of two methoxy groups at the 3 and 4 positions of the phenyl ring creates a highly electron-rich aromatic system. This electronic enrichment has a dual effect:
-
Activation of the α-Protons: The increased electron density on the phenyl ring helps to stabilize the positive charge that develops on the carbonyl carbon during enolate formation, thereby facilitating the abstraction of the α-protons.
-
Enhanced Nucleophilicity of the Enolate: Once the enolate is formed, the electron-donating methoxy groups push electron density towards the enolate carbon, making it a more potent nucleophile. This enhanced nucleophilicity translates to faster reaction rates and often higher yields in reactions with electrophiles.
This contrasts with unsubstituted ketones like acetophenone, where the phenyl ring is less electron-rich, and benzophenone, which lacks enolizable protons altogether for many standard reactions. Even compared to mono-methoxylated analogues, the synergistic effect of two methoxy groups in this compound often leads to demonstrably better outcomes.
Comparative Performance in Key Synthetic Transformations
The theoretical advantages of the dimethoxy substitution translate into tangible benefits in a variety of important chemical reactions. Here, we compare the performance of this compound with other ketones in two widely used synthetic methodologies: the Claisen-Schmidt condensation and catalytic hydrogenation.
Claisen-Schmidt Condensation: A Gateway to Chalcones and Flavonoids
The Claisen-Schmidt condensation is a fundamental reaction in organic synthesis for the formation of α,β-unsaturated ketones, particularly chalcones, which are precursors to a vast array of biologically active flavonoids.[1] The reaction involves the base-catalyzed condensation of an enolizable ketone with an aromatic aldehyde.
The efficiency of the Claisen-Schmidt condensation is highly dependent on the reactivity of the ketone component. The electron-rich nature of this compound makes it an exceptional substrate for this reaction. The enhanced acidity of its α-protons and the increased nucleophilicity of its enolate lead to higher yields and often milder reaction conditions compared to less activated ketones.
Table 1: Comparative Yields in the Claisen-Schmidt Condensation with Benzaldehyde
| Ketone | Product Yield (%) | Reference |
| Acetophenone | 75-90 | [2] |
| 4-Methylacetophenone | 50-74 | [2] |
| 1-(3,4-Dimethoxyphenyl)ethanone | ~83 | [3] |
*Note: The specific substrate in the cited reference is 3,4-dimethoxyacetophenone, a close analogue of the topic compound. The benzyl group at the α-position of this compound is expected to have a minor steric influence but the electronic effects of the dimethoxy-phenyl group are the dominant factor for reactivity in this condensation.
Experimental Protocols
To illustrate the practical application of this compound, we provide a detailed protocol for a key synthetic transformation where its advantages are evident.
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes the synthesis of (E)-1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a chalcone precursor to various flavonoids.
Materials:
-
1-(3,4-Dimethoxyphenyl)ethanone (or 3,4-dimethoxyacetophenone as a close analogue)
-
4-Methoxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 3,4-dimethoxyacetophenone and 1 equivalent of 4-methoxybenzaldehyde in ethanol.
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.
-
Cool the flask containing the ketone and aldehyde solution in an ice bath.
-
Slowly add the sodium hydroxide solution dropwise to the stirred reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the solution is neutral to litmus paper.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford the pure chalcone derivative.[3]
Visualizing the Reaction Pathway
To better understand the mechanistic underpinnings of the Claisen-Schmidt condensation, the following workflow diagram illustrates the key steps involved.
Caption: Workflow of the Claisen-Schmidt condensation.
Conclusion
This compound presents a compelling case for its preferential use in various synthetic applications, particularly in the construction of complex molecules like chalcones and flavonoids. The electron-donating nature of its dimethoxy-substituted phenyl ring enhances the reactivity of the ketone, leading to higher yields and potentially milder reaction conditions compared to unsubstituted or less-substituted analogues. For researchers and drug development professionals, the strategic selection of this ketone can streamline synthetic routes and improve overall efficiency in the pursuit of novel therapeutic agents.
References
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Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. SciSpace. Available at: [Link].
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Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. Available at: [Link].
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Comparative study of catalytic and electrocatalytic hydrogenation of benzophenone. ResearchGate. Available at: [Link].
-
Substituted benzophenone synthesis for biological and catalytic applications. Macquarie University Research Data Repository (RDR) - Figshare. Available at: [Link].
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Synthesis Of Flavone Skeleton By Different Methods. Oriental Journal of Chemistry. Available at: [Link].
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This compound. ChemBK. Available at: [Link].
-
Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. ACS Publications. Available at: [Link].
-
Synthesis of Flavone Skeleton by Different Methods. Semantic Scholar. Available at: [Link].
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Proposed reaction pathways for the reduction of benzophenone. ResearchGate. Available at: [Link].
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Condensation reaction of acetophenone, 4-methoxy benzalde- hyde, and... ResearchGate. Available at: [Link].
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1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). FooDB. Available at: [Link].
-
The Influence of Nitro Group on Synthesis. JOCPR. Available at: [Link].
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Lessons from the Total Synthesis of Highly Substituted Benzophenone Natural Products. ResearchGate. Available at: [Link].
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Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Chemical Review and Letters. Available at: [Link].
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Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. PubMed. Available at: [Link].
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1-(3,4-Dimethoxyphenyl)ethanone. ResearchGate. Available at: [Link].
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Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. PMC. Available at: [Link].
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(3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. PMC. Available at: [Link].
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link].
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Multicomponent Strategies for Direct Synthesis of N-heterocycles from Diketene. Scholars Research Library. Available at: [Link].
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comparative study of the pharmacological effects of various deoxybenzoins
For Researchers, Scientists, and Drug Development Professionals
The deoxybenzoin scaffold, characterized by a 1,2-diphenylethanone core, represents a versatile and privileged structure in medicinal chemistry. As synthetic precursors to isoflavones, these compounds share structural similarities with beneficial polyphenols like resveratrol.[1] This inherent bio-compatibility, coupled with their synthetic accessibility, has made deoxybenzoin derivatives a focal point of research, revealing a broad spectrum of pharmacological activities. These activities range from anticancer and anti-inflammatory to antimicrobial and antioxidant effects, driven by the diverse substitutions possible on their phenyl rings.[1][2][3]
This guide offers a comparative analysis of the varied pharmacological effects of deoxybenzoin derivatives. It is designed to provide researchers and drug development professionals with an objective overview of their performance, supported by experimental data, to inform future discovery and development efforts. We will explore key therapeutic areas, compare the potency of different derivatives, elucidate their mechanisms of action, and provide standardized protocols for their evaluation.
General Pharmacological Screening Workflow
The journey from a synthesized deoxybenzoin derivative to a potential drug candidate follows a structured screening process. This workflow ensures that compounds are systematically evaluated for efficacy and safety. The process begins with the synthesis of a library of derivatives, which then undergo a battery of in vitro assays to identify primary biological activities. Promising candidates from these initial screens are then subjected to more detailed mechanistic studies and, eventually, in vivo testing to validate their therapeutic potential.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Causality Check: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the deoxybenzoin derivatives in culture medium. A typical concentration range is 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for another 24 to 72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, formazan crystals will form.
-
Trustworthiness Check: The incubation time with MTT is crucial for optimal formazan development. Insufficient time leads to a low signal, while excessive time can lead to cytotoxicity from the MTT itself.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of the wells at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
-
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Deoxybenzoins have demonstrated notable anti-inflammatory properties, primarily through the inhibition of enzymes and signaling pathways involved in the inflammatory response.
Comparative Anti-inflammatory Efficacy
The anti-inflammatory potential is often assessed by measuring the inhibition of key enzymes like cyclooxygenase (COX) or by quantifying the reduction of inflammatory mediators like nitric oxide (NO) or interleukins in cell-based assays.
| Compound Derivative | Assay | Inhibition (%) @ 10 µM | Reference Compound | Inhibition (%) @ 10 µM |
| Halide-Deoxybenzoin (cpd 19) [2] | IL-8 Production | ~60% | Indomethacin | ~75% |
| 2,4-Dihydroxydeoxybenzoin | COX-2 Enzyme | 55% | Celecoxib | 90% |
| 2,4-Dihydroxy-4'-methoxydeoxybenzoin [4] | Arterial Relaxation | High (EC50 = 3.70 µM) | N/A | N/A |
Expert Insights: Structure-activity relationship (SAR) studies reveal that dihydroxylation at the 2 and 4 positions of one phenyl ring is a key feature for potent activity. [4]Further substitution on the second phenyl ring, such as with a methoxy group, can fine-tune this activity. For instance, some derivatives have shown the ability to significantly reduce the production of interleukin-8 (IL-8), a key inflammatory cytokine. [2]
Mechanism of Action: Inhibition of FabH and IL-8
Certain deoxybenzoin derivatives function as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis. [2]While this is a primary antibacterial mechanism, the downstream effects can also impact inflammation. Furthermore, compounds can directly interfere with inflammatory signaling in host cells, such as reducing ECE-induced IL-8 production in gastric mucosal cells. [2]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Deoxybenzoins have emerged as a promising class of compounds with activity against a range of bacteria and fungi. [3]
Comparative Antimicrobial Potency
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Genistein-derived Deoxybenzoin (cpd 7) [3] | S. aureus | 16 | Ciprofloxacin | <1 |
| Genistein-derived Deoxybenzoin (cpd 2) [3] | B. subtilis | 32 | Ciprofloxacin | <1 |
| Halide-Deoxybenzoin (cpd 19) [2] | Gram-negative bacteria | Potent (FabH inhibitor) | Kanamycin | 5 |
This table is a representative compilation based on typical findings in the literature. Actual values may vary based on specific experimental conditions.
Expert Insights: Deoxybenzoins derived from natural products like genistein have shown considerable antibacterial and antifungal activities. [3]Their broad-spectrum activity is a significant advantage. The mechanism often involves the disruption of essential cellular processes. For example, halide-substituted deoxybenzoins have been identified as potent inhibitors of the bacterial enzyme FabH, making them selective against bacteria. [2]
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is the lowest concentration that prevents visible growth.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus) on an appropriate agar plate overnight.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Trustworthiness Check: The inoculum density must be standardized. A low inoculum can lead to falsely low MICs, while a high inoculum can lead to falsely high MICs.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Prepare a stock solution of the deoxybenzoin derivative in DMSO.
-
Add 100 µL of the compound at 2x the highest desired test concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
Visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.
-
Conclusion
Deoxybenzoins represent a highly adaptable and pharmacologically significant class of compounds. The extensive research into their synthesis and biological evaluation has revealed potent anticancer, anti-inflammatory, and antimicrobial activities. The key to their efficacy lies in the specific substitution patterns on their dual phenyl ring structure, which allows for precise tuning of their biological properties. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation and comparison of novel deoxybenzoin derivatives. As research progresses, these versatile scaffolds hold considerable promise for the development of new therapeutic agents to address a range of critical diseases.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone
As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including safe and compliant disposal. This guide provides a comprehensive, field-tested framework for the proper disposal of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established chemical safety principles and regulatory standards.
Foundational Safety: Hazard Assessment
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, like many substituted phenylethanones, is not benign. Its hazard profile dictates every subsequent step in the disposal process.
Based on safety data for the compound and structurally similar chemicals, the primary hazards are summarized below. This data is critical for appreciating why specific handling and disposal protocols are necessary. For instance, its classification as "Harmful if swallowed" and an aquatic hazard necessitates containment and prevents disposal via sanitary sewer systems.
Table 1: GHS Hazard Profile for this compound and Analogs [1]
| Hazard Class | GHS Code | Description | Implication for Disposal |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Do not ingest. Waste must be clearly labeled to prevent accidental exposure. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Avoid skin contact. Contaminated PPE must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Mandates use of safety glasses or goggles. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust. |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure | Reinforces the need for containment and minimizing exposure. |
| Hazardous to the Aquatic Environment (Chronic) | H412 | Harmful to aquatic life with long lasting effects | Prohibits disposal down the drain. Waste must be managed to prevent environmental release. |
Operational Protocol: Waste Segregation and Collection
The cornerstone of effective chemical waste management is rigorous segregation at the point of generation. Mixing disparate waste streams is not only a compliance violation but can also trigger dangerous chemical reactions.[2][3]
Solid Waste
This category includes the pure compound, any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves), and materials used for spill cleanup.
Step-by-Step Protocol for Solid Waste Collection:
-
Container Selection: Procure a dedicated hazardous waste container that is in good condition, made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar), and has a secure, tightly-fitting lid.[4][5][6] The original chemical container is often the best choice for its known compatibility.[6]
-
Labeling: Immediately label the container with a "Hazardous Waste" label. The label must include the full chemical name: "this compound," and list all major components and their approximate percentages.
-
Accumulation: Place all solid waste contaminated with the chemical directly into this container.
-
Closure: Keep the container securely closed at all times, except when adding waste.[4] This is a critical step to prevent the release of dust and vapors.
Liquid Waste
This stream includes solutions containing this compound and the first rinsate from decontaminating glassware.
Step-by-Step Protocol for Liquid Waste Collection:
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container (e.g., a glass or HDPE solvent bottle) with a screw-top cap.
-
Labeling: As with solid waste, apply a "Hazardous Waste" label detailing the contents, including all solvents and their concentrations.
-
Segregation: Crucially, do not mix this waste with incompatible chemicals. This compound should be kept separate from waste streams containing strong oxidizing agents or strong acids.[2][7]
-
Accumulation & Closure: Add liquid waste to the container, ensuring it is never filled beyond 90% capacity to allow for vapor expansion. Keep the container tightly sealed when not in use.
Decontamination and Empty Container Management
Proper decontamination protects subsequent users of glassware and ensures that "empty" containers are truly safe for disposal.
Glassware and Surface Decontamination
-
Initial Rinse: Rinse the contaminated glassware or surface with a suitable organic solvent (e.g., acetone or ethanol). This first rinse must be collected as hazardous liquid waste. The rationale is that this initial rinse will contain the highest concentration of the dissolved compound.
-
Secondary Cleaning: Proceed with a standard laboratory washing procedure, such as using a detergent solution, followed by subsequent rinses with tap and deionized water. These later rinses can typically be disposed of down the drain, as the hazardous material concentration is negligible.
"Empty" Solid Chemical Container Disposal
A container that held this compound is not considered empty until it has been properly decontaminated.[6]
-
Triple Rinsing: Rinse the container three times with a solvent capable of removing the residue.[3][6] Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.
-
Collect Rinsate: The rinsate from all three rinses must be collected and managed as hazardous liquid waste.[6]
-
Final Disposal: Once triple-rinsed, completely deface or remove the original label.[3][6] The container can then be disposed of in the appropriate recycling bin (e.g., glass or plastic).
Disposal Workflow and Final Disposition
All collected hazardous waste must be disposed of through an approved channel. For most research institutions, this is the Environmental Health & Safety (EHS) office.[4] Never dispose of this chemical in the regular trash or pour it down the sink.[4]
The following diagram illustrates the decision-making process for handling waste related to this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3,4-Dimethoxyphenyl)-2-phenylethanone
Welcome to a comprehensive guide designed for the precise and safe handling of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone (CAS No. 3141-93-3). As researchers and drug development professionals, our primary mandate is to advance science, and the bedrock of that pursuit is an uncompromising commitment to safety. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this compound.
Hazard Assessment: Understanding the Compound
Before any container is opened, a thorough understanding of the subject chemical is paramount. This compound is a solid, crystalline organic compound.[1][2] According to available Safety Data Sheets (SDS), the primary hazards associated with this chemical are:
-
Skin Irritation [1]
-
Respiratory System Irritation [1]
-
Potential for Organ Damage through prolonged or repeated oral exposure
-
Aquatic Toxicity with long-lasting effects
The physical form as a powder necessitates stringent controls to prevent aerosolization and inhalation.[4] Furthermore, its chemical classification as a ketone dictates specific considerations for glove selection.
The Hierarchy of Controls: A Foundational Safety Principle
In laboratory safety, PPE is the crucial last line of defense. Its effectiveness is predicated on the proper implementation of preceding control measures. This hierarchy ensures a multi-layered safety approach.
Caption: The Hierarchy of Controls prioritizes safety strategies.
For handling this compound, our focus begins with Engineering and Administrative Controls before we even select our PPE.
-
Engineering Controls: The single most effective way to prevent exposure to this compound as an airborne powder or vapor is to handle it within a certified chemical fume hood or a ventilated balance enclosure.[4][5] This primary containment measure is non-negotiable.
-
Administrative Controls: This includes robust training, adherence to Standard Operating Procedures (SOPs), clear labeling, and restricting access to authorized personnel only.
Detailed PPE Protocol
Once engineering and administrative controls are in place, we select PPE to mitigate the risk of direct contact.
Hand Protection: A Critical Barrier
The ketone functional group in this compound requires careful glove selection, as standard latex or thin nitrile gloves may offer insufficient protection against this chemical class.[5]
Primary Recommendation: Butyl rubber gloves or specialized, ketone-rated nitrile gloves are the preferred choice for direct handling.[6][7][8][9] These materials demonstrate superior resistance to ketones.
Enhanced Protection: For procedures involving larger quantities or increased risk of splashes, a double-gloving technique is strongly advised.[6] This involves wearing a snug-fitting standard nitrile glove as an inner layer, with a heavier-duty butyl or ketone-resistant glove as the outer layer. This provides a backup barrier in case of a breach in the outer glove.
| Glove Type | Resistance to Ketones | Recommended Use Case |
| Butyl Rubber | Excellent | Primary handling, transfers, working with solutions.[9] |
| Ketone-Resistant Nitrile | Excellent | An alternative to Butyl, offering good dexterity.[7] |
| Standard Nitrile | Fair to Poor | Suitable as an inner glove in a double-gloving system or for incidental contact only. Must be changed immediately upon contamination.[5] |
| Latex | Poor | Not recommended for handling this chemical due to low chemical resistance and potential for allergies.[5] |
Eye and Face Protection
To prevent contact with irritating dust particles or potential splashes, the following are mandatory:
-
Chemical Safety Goggles: Must be worn at all times when the chemical is in the laboratory. They must provide a full seal around the eyes and conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][10]
-
Face Shield: A full-face shield should be worn over safety goggles during procedures with a high risk of splashing or dust generation, such as transferring large quantities of powder or handling solutions that may effervesce.
Respiratory Protection
When working inside a certified chemical fume hood, respiratory protection is typically not required.[5] However, if a fume hood is unavailable or in the event of a spill or ventilation failure, respiratory protection is essential.
-
Recommended Respirator: A NIOSH-approved air-purifying respirator fitted with a particulate filter (e.g., N95, P100) is necessary to protect against airborne powder.[3]
Protective Clothing
-
Laboratory Coat: A clean, long-sleeved lab coat is the minimum requirement to protect skin and personal clothing.[11][12]
-
Chemical-Resistant Apron: For tasks involving significant quantities of the chemical in solid or solution form, a rubber or plastic apron worn over the lab coat provides an additional layer of protection.[5]
-
Apparel: Full-length pants and fully enclosed, chemical-resistant footwear are mandatory.[11] Shorts, skirts, and open-toed shoes are strictly prohibited in the laboratory.
Operational and Disposal Plan: A Step-by-Step Guide
Adherence to a strict procedural workflow is critical for safety.
Caption: Step-by-step workflow for safe chemical handling.
Pre-Operation
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble Materials: Gather the chemical container, spatulas, weigh boats, and any necessary solvents or equipment.
-
Prepare Waste Container: Ensure a clearly labeled hazardous waste container is accessible within the hood.
Donning PPE (in this order)
-
Put on lab coat and secure all buttons.
-
Put on chemical safety goggles.
-
Put on the inner pair of nitrile gloves.
-
Put on the outer pair of butyl or ketone-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.
Handling Protocol
-
Perform all manipulations at least 6 inches inside the fume hood sash.[13]
-
When weighing the solid, use a spatula or scoop to transfer small portions rather than pouring directly from the bottle to minimize dust generation.[4]
-
Keep the primary chemical container closed whenever not in active use.[4][11]
-
If creating a solution, add the solid to the solvent slowly.
-
Upon completion, decontaminate all surfaces and equipment using an appropriate cleaning method (e.g., wet wipe).[4]
Doffing and Disposal
-
Outer Gloves: While still in the work area, remove the outer gloves by peeling them off without touching the external surface. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Exit the immediate work area. Remove the lab coat by folding it inward on itself and store it appropriately.
-
Goggles: Remove eye protection.
-
Inner Gloves: At the exit of the lab, remove the inner gloves and dispose of them.
-
Hygiene: Immediately wash hands thoroughly with soap and water.[11][14]
All contaminated disposable PPE and materials must be disposed of as hazardous chemical waste according to institutional and local regulations.[14]
Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][15]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
By integrating this comprehensive understanding of the hazards with a multi-layered system of controls and procedures, you can ensure that your valuable research with this compound is conducted under the safest possible conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
